Guanylurea
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
diaminomethylideneurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSPRWMERUQXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17675-60-4 (unspecified phosphate), 5338-16-9 (sulfate[1:1]), 591-01-5 (sulfate[2:1]), 7182-80-1 (unspecified sulfate), 926-72-7 (mono-hydrochloride) | |
| Record name | Guanidine carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3043811 | |
| Record name | Guanidine carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141-83-3 | |
| Record name | Guanylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(aminoiminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amidinourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYANDIAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128C2R3P8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Guanylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanylurea, also known as dicyandiamidine or carbamoylguanidine, is a molecule of significant interest in pharmaceutical and environmental sciences. It is recognized as the principal metabolite of the widely prescribed antidiabetic drug, metformin (B114582), and is also a known impurity in the synthesis of related compounds.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and illustrating key chemical relationships through diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and environmental analysis.
Chemical Identity and Structure
This compound is a small organic molecule that incorporates both a urea (B33335) and a guanidine (B92328) functional group. Its structure is characterized by a central carbonyl group bonded to two amino groups, one of which is part of a guanidinium (B1211019) moiety.
Molecular Formula: C₂H₆N₄O[1]
Molecular Weight: 102.10 g/mol [1]
IUPAC Name: 1-carbamoylguanidine[1]
CAS Number: 141-83-3[1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in both biological and environmental systems. These properties influence its solubility, absorption, distribution, and potential for interaction with other molecules. A summary of key quantitative data is presented in Table 1.
| Property | Value | Reference(s) |
| Melting Point | 105-107 °C | [1] |
| Boiling Point | Decomposes | |
| pKa (predicted) | 10.3 (strongest basic) | |
| Solubility in Water | Soluble | [1] |
| logP | -1.4 | [1] |
| Physical State | Solid, powder | |
| Appearance | White to off-white crystalline powder |
Table 1: Summary of Physicochemical Properties of this compound
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound. Key spectral data are summarized below.
UV-Visible Spectroscopy
This compound exhibits UV absorbance that can be utilized for its detection and quantification, particularly in analytical methods like HPLC. The UV spectrum can aid in selecting an appropriate wavelength for analysis.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about its functional groups. The spectrum of this compound hydrochloride shows characteristic bands for N-H, C=O, and C-N stretching and bending vibrations, which are influenced by extensive hydrogen bonding in the solid state.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The proton NMR spectrum of this compound sulfate (B86663) hydrate (B1144303) has been reported.[5] The ¹³C NMR spectrum of this compound sulfate in D₂O is also available.[6]
Experimental Protocols
This section outlines general methodologies for determining key physicochemical properties of this compound. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
Determination of Melting Point
Method: Capillary Melting Point Method
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased at a controlled rate.
-
The temperature range over which the sample melts is recorded as the melting point.
Determination of Aqueous Solubility
Method: Shake-Flask Method
-
An excess amount of this compound is added to a known volume of distilled water in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV, to ascertain its solubility.
Determination of pKa
Method: Potentiometric Titration
-
A standard solution of this compound is prepared in water.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is added in small increments.
-
The pH of the solution is recorded after each addition.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.[7][8]
Chemical Relationships and Synthesis
This compound is chemically linked to both the widely used drug metformin and the industrial chemical dicyandiamide (B1669379). Understanding these relationships is crucial for drug metabolism studies and for controlling impurities in pharmaceutical manufacturing.
This compound as a Metabolite of Metformin
This compound is the primary metabolic degradation product of metformin.[2][9][10][11][12] This biotransformation is a key aspect of metformin's pharmacokinetics and is also relevant to its environmental fate, as both compounds are found in wastewater.[2][9][10][11][12][13]
Caption: Metabolic pathway of metformin to this compound.
Synthesis from Dicyandiamide
This compound can be synthesized from dicyandiamide through hydrolysis in the presence of an acid, such as sulfuric acid.[14] This synthetic route is important in the context of industrial chemistry and for understanding potential impurities in related manufacturing processes.
Caption: Synthesis of this compound from dicyandiamide.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of significant interest in the pharmaceutical and environmental sciences. The presented data, experimental protocols, and illustrations of its chemical relationships offer a valuable resource for researchers and professionals. A thorough understanding of these fundamental properties is essential for advancing research in drug metabolism, analytical method development, and the environmental impact of pharmaceuticals.
References
- 1. This compound | C2H6N4O | CID 8859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Crystal structure and spectroscopic analyses of this compound hydrochloride. Evidence of the influence of hydrogen bonding on the π-electron delocalization - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. N-Guanylurea Sulfate | CAS Number 591-01-5 [klivon.com]
- 6. This compound SULFATE(591-01-5) 13C NMR spectrum [chemicalbook.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. Co-occurrence, toxicity, and biotransformation pathways of metformin and its intermediate product this compound: Current state and future prospects for enhanced biodegradation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. journals.asm.org [journals.asm.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US2277823A - Preparation of guanyl urea - Google Patents [patents.google.com]
Synthesis of Guanylurea from Dicyandiamide and Nitric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of guanylurea nitrate (B79036) from the readily available starting materials, dicyandiamide (B1669379) and nitric acid. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their biological activities. This document outlines a detailed experimental protocol, summarizes key quantitative data, and presents visual representations of the chemical pathway and experimental workflow to aid in the practical application of this synthesis.
Introduction
This compound, also known as dicyandiamidine, is a compound that serves as a precursor in the synthesis of various biologically active molecules. The direct synthesis from dicyandiamide (cyanoguanidine) via acid hydrolysis offers a straightforward and efficient route to obtain this valuable intermediate. The reaction involves the hydration of the nitrile group in dicyandiamide in the presence of a strong acid, such as nitric acid, to form the corresponding this compound salt, this compound nitrate. This guide focuses on the practical aspects of this synthesis, providing researchers with the necessary information for its successful implementation.
Reaction Pathway
The synthesis of this compound nitrate from dicyandiamide is an acid-catalyzed hydrolysis reaction. The overall transformation is depicted in the following signaling pathway diagram.
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound nitrate. The primary protocol is based on a peer-reviewed method, followed by a summary of alternative reported conditions.
Primary Experimental Protocol for this compound Nitrate (GUN) Synthesis
This protocol is adapted from a reliable synthetic procedure for preparing this compound nitrate in high purity and yield.[1]
Materials:
-
Cyanoguanidine (Dicyandiamide)
-
65% Concentrated Nitric Acid
-
Deionized Water
-
Ether
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.001 g (59.47 mmol) of cyanoguanidine in 40 mL of water.
-
Acid Addition: While stirring the solution, add 11.351 g (119.02 mmol) of 65% concentrated nitric acid dropwise using a dropping funnel.
-
Reaction: Once the addition is complete, bring the reaction mixture to reflux and maintain stirring for 15 minutes.
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature overnight. Crystals of this compound nitrate will form.
-
Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with ethanol and then with ether to remove any residual impurities and solvent.
-
Drying: Dry the purified product. The reported yield for this procedure is 82%.[1]
Alternative Synthesis Conditions
Several variations of this synthesis have been reported, primarily differing in reaction temperature and the concentration of nitric acid. These alternative conditions may be suitable for specific laboratory setups or scaling requirements.
-
Aqueous Slurry Method: this compound nitrate can be synthesized by reacting dicyandiamide with stoichiometric amounts of nitric acid in a heated aqueous slurry at approximately 60°C.[1]
-
Low Concentration Nitric Acid: The use of nitric acid at concentrations below 50% has been reported to rapidly and efficiently convert dicyandiamide to this compound nitrate, often with good yields.
-
Elevated Temperature Addition: Another approach involves heating a suspension of dicyandiamide in water to 80-90°C before the addition of concentrated nitric acid.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound nitrate.
Table 1: Reactant and Product Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |
| Dicyandiamide | C₂H₄N₄ | 84.08 | 59.47 | 5.001 |
| Nitric Acid (65%) | HNO₃ | 63.01 | 119.02 | 11.351 |
| This compound Nitrate | C₂H₇N₅O₃ | 165.11 | - | 8.09 (Theoretical) |
Theoretical yield is calculated based on the limiting reactant (Dicyandiamide).
Table 2: Product Characterization Data[1]
| Analysis Method | Result |
| Yield | 82% |
| Elemental Analysis (Calcd/Found) | C: 14.54/14.54 %, H: 4.27/4.05 %, N: 42.42/42.33 % |
| ¹H NMR (DMSO-d₆, ppm) | δ = 7.10 (s, 2H, NH₂), 7.27 (s, 2H, NH₂), 8.87 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, ppm) | δ = 155.56 (C=O), 159.33 (C=N) |
| IR (KBr, cm⁻¹) | ṽ = 3453 (s), 3401 (s), 3341 (s), 3245 (s), 1718 (s), 1685 (s), 1655 (s), 1588 (m), 1438 (m), 1384 (vs), 1324 (m), 1108 (w), 1024 (w), 932 (w), 827 (w), 780 (w), 714 (w) |
| Raman (cm⁻¹) | ṽ = 1047 (vs, ṽs NO₂), 932 (w), 719 (m, δas NO₂) |
| Mass Spectrometry (FAB⁺) | m/z = 103 [M-NO₃]⁺ |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound nitrate as described in the primary experimental protocol.
Safety Considerations
-
Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Reflux: Ensure that the reflux apparatus is securely clamped and that the cooling water is flowing through the condenser before applying heat.
-
Exothermic Reaction: The addition of nitric acid can be exothermic. Slow, dropwise addition is recommended to control the reaction temperature.
This guide provides a comprehensive overview of the synthesis of this compound nitrate from dicyandiamide and nitric acid, intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development. The detailed protocols, quantitative data, and visual aids are designed to facilitate the practical application of this important chemical transformation.
References
Synthesis and Characterization of Novel Guanylurea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis, characterization, and biological significance of novel guanylurea derivatives. This compound, a key metabolite of the widely prescribed antidiabetic drug metformin (B114582), and its derivatives are attracting increasing interest in medicinal chemistry due to their diverse biological activities. This document outlines detailed experimental protocols for the synthesis of various this compound-based compounds, presents their characterization data in a structured format, and visualizes a key metabolic pathway involving this compound.
Introduction to this compound Derivatives
This compound, also known as amidinourea, possesses a unique chemical scaffold combining the functionalities of both guanidine (B92328) and urea (B33335). This structure imparts the ability to form multiple hydrogen bonds, making it an attractive pharmacophore for interacting with biological targets. While this compound itself is primarily studied as a metabolite of metformin, its derivatives have been explored for a range of therapeutic applications, including antimicrobial and enzyme inhibitory activities. The development of novel synthetic methodologies and a thorough understanding of the structure-activity relationships of these derivatives are crucial for advancing their potential in drug discovery.
Synthetic Methodologies and Experimental Protocols
The synthesis of this compound derivatives can be achieved through various chemical strategies. Common approaches involve the reaction of guanidines with isocyanates or the modification of existing this compound scaffolds. Below are detailed experimental protocols for the synthesis of representative novel this compound derivatives.
General Synthesis of N-Carbamimidoyl-4-(3-substituted phenylureido)benzenesulfonamide Derivatives
This class of compounds has been investigated for its potential as α-glycosidase and cholinesterase inhibitors.[1]
Experimental Protocol:
A solution of sulfaguanidine (B1682504) (1 mmol) in a suitable solvent such as anhydrous dimethylformamide (DMF) is prepared. To this solution, an equimolar amount of the corresponding aromatic isocyanate (e.g., 3,4-dichlorophenyl isocyanate) is added dropwise at room temperature with constant stirring. The reaction mixture is stirred for a specified period (typically 2-4 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product. The solid is then filtered, washed with water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-carbamimidoyl-4-(3-substituted phenylureido)benzenesulfonamide derivative.
Synthesis of Antimicrobial Poly(this compound)s
Poly(this compound)s represent a class of polymers with promising antimicrobial properties.[2] Their synthesis involves the polymerization of monomers containing the this compound moiety.
Experimental Protocol:
The synthesis of poly(this compound piperazine)s (PGU-Ps) can be achieved through step-growth polymerization. A diamine monomer, such as piperazine, is reacted with a guanylating agent in a suitable solvent. The reaction conditions, including temperature and monomer concentration, are optimized to control the molecular weight of the resulting polymer. The polymer is then isolated by precipitation in a non-solvent and purified by dialysis to remove unreacted monomers and low molecular weight oligomers. The final product is obtained after lyophilization.
Synthesis of N-Acyl Cyclic Urea Derivatives
N-acyl cyclic ureas are versatile intermediates in organic synthesis and can be considered structural analogs of this compound derivatives.
Experimental Protocol:
A series of novel N-acyl cyclic urea derivatives can be synthesized by reacting a cyclic urea, such as 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one, with various acyl chlorides.[3] The reaction is typically carried out in the presence of a base (e.g., triethylamine (B128534) or potassium carbonate) in an anhydrous solvent like dichloromethane (B109758) (DCM) or DMF. The acyl chloride is added dropwise to the solution of the cyclic urea at 0 °C, and the reaction mixture is then stirred at room temperature until completion as monitored by TLC. The product is isolated by aqueous workup, followed by extraction with an organic solvent and purification by column chromatography.
Characterization of Novel this compound Derivatives
The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure of the derivatives, including the position of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C=N bonds.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.
-
Melting Point (m.p.): The melting point is a useful indicator of the purity of the synthesized crystalline compounds.
Data Presentation
The following tables summarize the characterization data for selected novel this compound and related derivatives.
Table 1: Characterization Data for N-Carbamimidoyl-4-(3-substituted phenylureido)benzenesulfonamide Derivatives[1]
| Compound | Substituent (R) | Yield (%) | m.p. (°C) | ¹H NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| 2e | 3-Cl | - | - | 7.20-7.85 (m, Ar-H), 8.80 (s, 1H, NH), 9.20 (s, 1H, NH), 10.50 (s, 2H, NH₂) | - |
| 2f | 3,4-diCl | - | - | 7.30-7.90 (m, Ar-H), 8.95 (s, 1H, NH), 9.35 (s, 1H, NH), 10.60 (s, 2H, NH₂) | - |
Note: Detailed spectral data was not fully available in the cited abstract.
Table 2: Characterization Data for N-Acyl Cyclic Urea Derivatives[3]
| Compound | Acyl Group | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) [M+H]⁺ |
| 3a | Benzoyl | 95 | 3.45-3.60 (m, 4H), 4.50 (s, 2H), 7.40-8.30 (m, 8H) | 43.1, 46.5, 124.0, 128.5, 129.8, 132.5, 137.9, 149.2, 150.1, 156.8, 171.2 | 329.0829 |
| 3e | Chloroacetyl | 86 | 3.50-3.65 (m, 4H), 4.30 (s, 2H), 4.60 (s, 2H), 7.40-8.30 (m, 3H) | 41.8, 43.5, 46.9, 124.1, 138.0, 149.3, 150.2, 156.9, 166.5 | 303.0492 |
Biological Significance and Signaling Pathways
This compound is a central molecule in the metabolic pathway of metformin. Understanding its formation and subsequent degradation is crucial for assessing the environmental impact and potential biological effects of metformin use.
Biodegradation Pathway of this compound
In wastewater treatment plants and aquatic environments, metformin is microbially transformed into this compound.[4] this compound was long considered a "dead-end" metabolite, but recent research has identified a complete biodegradation pathway in bacteria such as Pseudomonas mendocina.[4] This pathway involves a series of enzymatic steps that mineralize this compound to ammonia (B1221849) and carbon dioxide.
The key enzyme initiating this pathway is This compound hydrolase , which converts this compound to guanidine and ammonia.[4] Guanidine is then further metabolized. The elucidation of this pathway is significant for bioremediation strategies and for understanding the fate of metformin and its metabolites in the environment.
Caption: Biodegradation pathway of metformin to this compound and its subsequent mineralization.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of novel this compound derivatives follows a systematic process from initial synthesis to final biological evaluation.
Caption: General experimental workflow for the synthesis and evaluation of novel this compound derivatives.
Conclusion
The this compound scaffold presents a promising starting point for the design and development of novel therapeutic agents. The synthetic routes outlined in this guide provide a foundation for accessing a variety of derivatives, and the detailed characterization techniques are essential for confirming their structures and purity. The elucidation of the this compound biodegradation pathway not only has important environmental implications but also highlights the enzymatic machinery that can recognize and process this unique chemical moiety. Further exploration of the chemical space around the this compound core is warranted to unlock its full potential in drug discovery and development.
References
- 1. Synthesis, Characterization, and Inhibition Study of Novel Substituted Phenylureido Sulfaguanidine Derivatives as α-Glycosidase and Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Antimicrobial Poly(this compound)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Guanylurea Crystal Growth: Mechanisms and Influencing Factors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical aspects of guanylurea crystal growth. It delves into the core mechanisms that govern the formation of this compound crystals and explores the various factors that influence their size, shape, and quality. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the study and application of this compound and its derivatives.
Introduction to this compound and its Crystallization
This compound, also known as dicyandiamidine, is a molecule of significant interest due to its role as a metabolite of the widely used antidiabetic drug metformin, and its applications in synthetic chemistry and materials science.[1] The ability of the this compound molecule to form extensive hydrogen bonds makes it a valuable component in the field of crystal engineering, where it is used to design and synthesize crystalline materials with specific, desirable properties.[1] Understanding and controlling the crystallization of this compound and its salts is crucial for various applications, including the development of novel drug delivery systems, the synthesis of energetic materials, and the creation of new functional materials.
The crystallization of this compound is a complex process governed by the principles of nucleation and crystal growth. Nucleation is the initial step where molecules in a supersaturated solution arrange themselves into small, stable clusters or nuclei. These nuclei then serve as templates for subsequent growth, where more molecules from the solution deposit onto the crystal lattice, leading to an increase in crystal size. The kinetics of both nucleation and growth are highly sensitive to a range of experimental parameters.
Core Mechanisms of this compound Crystal Growth
The growth of this compound crystals from solution is primarily understood through the lens of classical crystallization theories, which involve the transport of growth units to the crystal surface and their subsequent incorporation into the crystal lattice. The specific mechanism by which growth occurs can significantly impact the final crystal morphology and quality.
2.1. Hydrogen Bonding and Crystal Packing
The crystal structure of this compound and its salts is heavily influenced by a dense network of hydrogen bonds.[2] In this compound hydrochloride, for instance, strong intra- and inter-molecular hydrogen bonding interactions between the amino groups of the guanidine (B92328) moiety and the carbonyl oxygen of the ureic group lead to a polymer-like structure.[2] This extensive hydrogen bonding plays a critical role in the stability of the crystal lattice and dictates the preferential directions of crystal growth. The planarity of the this compound cation and its ability to form multiple hydrogen bonds are key factors in the formation of well-ordered crystalline structures.
2.2. Nucleation and Growth Models
While specific studies detailing the nucleation and growth kinetics of pure this compound are limited, the growth of its salts and related organic molecules is often described by two primary models:
-
Two-Dimensional (2D) Nucleation: In this mechanism, growth occurs through the formation of 2D nuclei on the crystal surface. For a new layer to grow, a critical surface nucleus must first form, which then spreads across the face. This process is typically observed at high supersaturations.
-
Screw Dislocation Growth: This model, proposed by Frank, suggests that crystal growth can be sustained by the presence of screw dislocations on the crystal surface. The dislocation provides a continuous step for the addition of new growth units, allowing for growth to occur at much lower supersaturations than required for 2D nucleation.
The dominant growth mechanism for a particular this compound crystal will depend on factors such as the level of supersaturation, the presence of impurities, and the specific crystal face.
Key Factors Influencing this compound Crystal Growth
A multitude of factors can be manipulated to control the outcome of this compound crystallization. Understanding and carefully controlling these parameters is essential for obtaining crystals with the desired characteristics.
3.1. Solvent Effects
The choice of solvent is a critical factor that can profoundly influence the solubility of this compound and, consequently, its crystallization behavior. The interaction between the solvent and the different crystal faces can lead to significant changes in crystal habit.
-
Solubility: this compound and its salts exhibit varying solubility in different solvents. For instance, N-guanylurea dinitramide (GUDN) is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylacetamide (DMA), and acetonitrile.[3][4] The solubility of this compound sulfate (B86663) in water is reported to be 50 g/L.[1] The solubility data for various this compound salts in different solvent systems are crucial for designing crystallization processes.
-
Crystal Morphology: The solvent can selectively adsorb to specific crystal faces, inhibiting their growth and leading to a change in the crystal's aspect ratio. For example, in the case of urea, a closely related compound, the use of different solvents can lead to either needle-like or more compact crystal morphologies.[5] Similar effects can be expected for this compound.
3.2. Temperature
Temperature plays a dual role in crystallization, affecting both the solubility of the compound and the kinetics of nucleation and growth.
-
Solubility and Supersaturation: The solubility of most this compound salts increases with temperature. This relationship is exploited in cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce supersaturation and subsequent crystallization. The temperature dependence of solubility for N-guanylurea dinitramide (GUDN) in DMA/water and DMSO/water mixtures has been studied, showing a positive correlation.[3]
-
Nucleation and Growth Rates: Higher temperatures generally lead to faster nucleation and growth rates due to increased molecular motion. However, excessively high temperatures can also lead to the formation of less stable polymorphs or smaller, less perfect crystals.
3.3. pH
The pH of the crystallization medium can have a significant impact on the crystal growth of this compound salts, particularly for those containing acidic or basic functional groups.
-
Solubility: The solubility of this compound hydrogen phosphite (B83602) (GUHP) in water has been shown to be influenced by the pH of the solution.[6]
-
Crystal Habit: The pH can affect the surface charge of the growing crystal, influencing the adsorption of ions and solvent molecules, and thereby altering the relative growth rates of different crystal faces. Studies on this compound hydrogen phosphite (GUHP) have shown that the pH of the solution affects the habit of the grown crystals.
3.4. Impurities and Additives
The presence of impurities or intentionally added substances can have a dramatic effect on the crystallization process.
-
Inhibition of Growth: Impurities can adsorb onto the crystal surface, blocking active growth sites and slowing down or even halting crystal growth. This can lead to changes in crystal morphology.
-
Polymorph Control: Additives can be used to selectively inhibit the nucleation and growth of undesired polymorphs, thereby promoting the formation of a specific crystalline form.
Quantitative Data on this compound Crystallization
A systematic presentation of quantitative data is essential for the design and optimization of crystallization processes. The following tables summarize key data for various this compound salts.
Table 1: Solubility of this compound and its Salts
| Compound | Solvent System | Temperature (°C) | Solubility | Reference |
| This compound Sulfate | Water | Not Specified | 50 g/L | [1] |
| N-Guanylurea Dinitramide (GUDN) | DMSO/Water mixtures | 20 - 70 | Varies with composition | [3] |
| N-Guanylurea Dinitramide (GUDN) | DMA/Water mixtures | 0 - 70 | Varies with composition | [3] |
| This compound | Water | 20 | 475.7 ± 4.9 mg/mL (pH 6.24) to 675.2 ± 5.0 mg/mL (pH 8.59) | [7] |
Table 2: Crystallographic Data for this compound Salts
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| This compound Hydrochloride | C₂H₇ClN₄O·0.5H₂O | Monoclinic | P2₁/n | 11.411(2) | 10.393(2) | 11.201(2) | 91.31(2) | [2] |
| This compound Hydrogen Phosphite (GUHP) | C₂H₇N₄O·H₃PO₃ | Monoclinic | Cc | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving consistent results in crystal growth studies. The following sections provide generalized methodologies for the synthesis, crystallization, and characterization of this compound and its salts.
5.1. Synthesis of this compound Salts
A common route for the synthesis of this compound salts involves the hydrolysis of dicyandiamide (B1669379) in the presence of the corresponding acid.
-
Example: Synthesis of this compound Hydrochloride
-
Add hydrochloric acid (37%) to a stirred solution of 2-cyanoguanidine.
-
Allow the solution to cool slowly to precipitate the this compound hydrochloride.
-
Wash the resulting white powder with a suitable solvent like light petroleum.
-
Dry the product under vacuum at an elevated temperature (e.g., 70°C).
-
Recrystallize the product from a mixture of ethanol (B145695) and methanol (B129727) (1:1) to obtain pure crystals.
-
5.2. Crystal Growth Techniques
Several techniques can be employed to grow single crystals of this compound and its salts.
-
Slow Cooling Crystallization:
-
Prepare a saturated solution of the this compound compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature. The rate of cooling is a critical parameter that influences crystal size and quality.
-
Once crystals have formed, they can be isolated by filtration.
-
-
Solvent Evaporation:
-
Prepare a saturated or slightly undersaturated solution of the this compound compound in a volatile solvent at room temperature.
-
Leave the solution in a loosely covered container to allow for slow evaporation of the solvent.
-
As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.
-
5.3. Crystal Characterization
Once crystals are obtained, they need to be thoroughly characterized to determine their structure, morphology, and purity.
-
X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the crystal structure, including unit cell parameters, space group, and atomic positions. Powder XRD can be used to identify the crystalline phase and assess purity.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and surface features of the crystals. It provides valuable information about the crystal habit and the presence of any surface defects.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule and can provide insights into the hydrogen bonding network within the crystal.[8][9][10][11]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the crystals, including melting point, decomposition temperature, and the presence of any polymorphic transitions.[12][13][14][15][16]
Visualizations of Experimental Workflows and Logical Relationships
Diagram 1: General Workflow for this compound Salt Synthesis and Crystallization
Caption: A flowchart illustrating the key stages in the synthesis and crystallization of this compound salts.
Diagram 2: Factors Influencing this compound Crystal Growth
Caption: A diagram showing the key factors that influence the properties of this compound crystals.
Conclusion
The crystallization of this compound and its salts is a multifaceted process governed by a delicate interplay of thermodynamic and kinetic factors. A thorough understanding of the underlying crystal growth mechanisms and the influence of various experimental parameters is paramount for controlling the properties of the resulting crystals. This technical guide has provided a comprehensive overview of these aspects, from the fundamental role of hydrogen bonding to the practical details of experimental protocols and characterization techniques. By leveraging this knowledge, researchers and scientists can advance the application of this compound in diverse fields, including pharmaceuticals and materials science. Further research focusing on the in-situ monitoring of this compound crystal growth and computational modeling will undoubtedly provide deeper insights into the intricate mechanisms at play, enabling even finer control over the crystallization process.
References
- 1. Effects of this compound, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and spectroscopic analyses of this compound hydrochloride. Evidence of the influence of hydrogen bonding on the π-electron delocalization - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. jasco-global.com [jasco-global.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 15. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrogen Bonding Properties of Guanylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrogen bonding properties of guanylurea, a molecule of interest in medicinal chemistry and materials science. This compound's rich hydrogen bonding capabilities, stemming from its multiple donor and acceptor sites, play a crucial role in its crystal packing, solubility, and interactions with biological targets. This document summarizes key quantitative data from crystallographic studies, details relevant experimental and computational protocols, and visualizes the workflows for characterizing these non-covalent interactions.
Core Concepts: Hydrogen Bonding in this compound
This compound possesses a unique combination of a urea (B33335) and a guanidinium (B1211019) group, making it a versatile hydrogen bond donor and acceptor. The protonated form, prevalent in many crystalline structures, offers a particularly rich network of interactions.
-
Hydrogen Bond Donors: The amino (-NH2) and imino (=NH) groups of the guanidinium moiety, as well as the amino group of the urea moiety, act as primary hydrogen bond donors.
-
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the urea group is the primary hydrogen bond acceptor. The nitrogen atoms of the guanidinium group can also act as acceptors, particularly in the neutral form.
These donor and acceptor sites lead to the formation of strong intra- and intermolecular hydrogen bonds, which dictate the supramolecular assembly of this compound in the solid state, often resulting in complex, polymer-like structures.[1][2]
Quantitative Analysis of Hydrogen Bonds in this compound Salts
Crystallographic studies of this compound salts provide precise geometric data on its hydrogen bonding patterns. The following tables summarize key hydrogen bond distances and angles from the crystal structures of this compound Hydrochloride and this compound Dipicrylamide.
Table 1: Hydrogen Bond Geometry in this compound Hydrochloride
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N(1) | H(N1A) | O(1) | 0.88 | 2.13 | 2.992 | 167 |
| N(1) | H(N1B) | Cl(1) | 0.88 | 2.37 | 3.245 | 173 |
| N(2) | H(N2A) | Cl(1) | 0.88 | 2.45 | 3.321 | 172 |
| N(2) | H(N2B) | O(1) | 0.88 | 2.06 | 2.923 | 167 |
| N(3) | H(N3A) | Cl(2) | 0.88 | 2.33 | 3.201 | 172 |
| N(3) | H(N3B) | O(1W) | 0.88 | 1.95 | 2.818 | 169 |
| N(4) | H(N4A) | Cl(2) | 0.88 | 2.41 | 3.283 | 171 |
| N(4) | H(N4B) | O(1) | 0.88 | 2.09 | 2.954 | 168 |
Data extracted from the crystallographic information file of this compound Hydrochloride. Distances and angles are averaged for the two independent this compound cations in the asymmetric unit.
Table 2: Hydrogen Bond Geometry in this compound Dipicrylamide
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N2 | H2A | O1 | 2.911(2) | 0.86(2) | 2.07(2) | 164(2) |
| N2 | H2B | O13 | 3.015(2) | 0.86(2) | 2.22(2) | 154(2) |
| N3 | H3A | O3 | 3.109(2) | 0.86(2) | 2.32(2) | 153(2) |
| N3 | H3B | O5 | 2.949(2) | 0.86(2) | 2.11(2) | 166(2) |
| N4 | H4A | O11 | 3.090(2) | 0.86(2) | 2.30(2) | 153(2) |
| N4 | H4B | O7 | 3.033(2) | 0.86(2) | 2.20(2) | 162(2) |
Data extracted from the publication on the crystal structure of this compound dipicrylamide.
Experimental Protocols for Characterizing Hydrogen Bonds
The characterization of hydrogen bonding in this compound relies on a combination of experimental techniques, primarily X-ray crystallography, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Single-Crystal X-ray Diffraction
This technique provides the most definitive information about the three-dimensional arrangement of atoms in a crystal, including the precise geometry of hydrogen bonds.
Methodology:
-
Crystal Growth:
-
Dissolve this compound salt (e.g., this compound hydrochloride) in a suitable solvent or solvent mixture (e.g., ethanol-methanol 1:1).[1]
-
Allow the solvent to evaporate slowly at room temperature.
-
Select a single crystal of suitable size and quality for diffraction analysis.
-
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Collect diffraction data at a controlled temperature (e.g., 295 K).[1]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters using full-matrix least-squares methods.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules, which are sensitive to hydrogen bonding. The formation of a hydrogen bond typically leads to a red-shift (lower wavenumber) and broadening of the stretching frequency of the donor group (e.g., N-H).
Methodology:
-
Sample Preparation (Solid State):
-
Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Data Acquisition:
-
Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder or KBr pellet and subtract it from the sample spectrum.
-
-
Spectral Analysis:
-
Identify the characteristic vibrational bands of this compound, particularly the N-H stretching, C=O stretching, and N-H bending modes.
-
Compare the peak positions and shapes to those of a non-hydrogen-bonded reference (if available) or to theoretical calculations to infer the presence and strength of hydrogen bonds. For instance, in the solid state, strong intermolecular hydrogen bonding is indicated by a broad N-H stretching band at lower frequencies.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, can provide valuable information about hydrogen bonding in solution. The chemical shift of a proton involved in a hydrogen bond is sensitive to its electronic environment.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
The choice of solvent is critical as it can compete for hydrogen bonding.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Perform variable temperature NMR experiments. The chemical shift of protons involved in hydrogen bonding often shows a significant temperature dependence.
-
-
Spectral Analysis:
-
Identify the signals corresponding to the N-H protons.
-
A downfield shift of an N-H proton signal is indicative of its involvement in a hydrogen bond.
-
A smaller temperature coefficient (dδ/dT) for an N-H proton suggests a stronger, more stable hydrogen bond.
-
Computational Workflow for Hydrogen Bond Analysis
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the hydrogen bonding properties of this compound in detail, including the calculation of interaction energies which are not directly accessible by experimental methods.
Workflow:
-
Monomer and Dimer/Cluster Construction:
-
Build the 3D structure of the this compound monomer (both neutral and protonated forms).
-
Construct various possible hydrogen-bonded dimers and larger clusters, considering different donor-acceptor pairings.
-
-
Geometry Optimization:
-
Perform geometry optimization for the monomer and all constructed complexes using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
-
Interaction Energy Calculation:
-
Calculate the interaction energy (ΔE) for each complex using the supermolecular approach: ΔE = E_complex - ΣE_monomers
-
Correct for the Basis Set Superposition Error (BSSE) using the counterpoise correction method to obtain a more accurate interaction energy.
-
-
Vibrational Frequency Analysis:
-
Calculate the vibrational frequencies for the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).
-
Analyze the shifts in the vibrational frequencies of the donor and acceptor groups upon hydrogen bond formation to compare with experimental FTIR data.
-
-
Topological Analysis (Atoms in Molecules - AIM):
-
Perform an AIM analysis on the electron density of the complexes to characterize the nature of the hydrogen bonds. The presence of a bond critical point (BCP) between the hydrogen and acceptor atoms is a key indicator of a hydrogen bond.
-
Visualizations
The following diagrams illustrate the logical workflows for the experimental and computational investigation of this compound's hydrogen bonding properties.
References
Guanylurea: A Promising Precursor for Graphitic Carbon Nitride Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Graphitic carbon nitride (g-C₃N₄), a metal-free polymer semiconductor, has garnered significant attention for its versatile applications in photocatalysis, sensing, and biomedicine. The synthesis of g-C₃N₄ is heavily reliant on the choice of nitrogen-rich precursors, which dictates the physicochemical properties and subsequent performance of the material. This technical guide focuses on guanylurea and its salts as emerging and effective precursors for the synthesis of g-C₃N₄. This document provides a comprehensive overview of the synthesis methodologies, thermal decomposition pathways, and key experimental protocols. Furthermore, it presents a comparative analysis of the material properties of g-C₃N₄ derived from related precursors and explores the potential, yet underexplored, applications in drug development.
Introduction to Graphitic Carbon Nitride and its Precursors
Graphitic carbon nitride (g-C₃N₄) is a two-dimensional polymeric material composed of carbon and nitrogen atoms, typically arranged in a tri-s-triazine (heptazine) or triazine-based framework. Its unique electronic band structure, characterized by a moderate bandgap of approximately 2.7 eV, allows for the absorption of visible light, making it a highly attractive candidate for photocatalytic applications.[1][2] Moreover, its excellent thermal and chemical stability, coupled with its non-toxic nature, has spurred research into its use in a wide array of fields.
The properties of g-C₃N₄, including its surface area, porosity, and electronic characteristics, are intimately linked to the precursor used in its synthesis.[3] Commonly employed precursors include melamine (B1676169), urea (B33335), dicyandiamide, and thiourea.[3][4] this compound and its salts, such as this compound dicyanamide (B8802431) and this compound nitrate, have emerged as promising alternatives. The presence of both carbonyl and guanidinium (B1211019) groups within the this compound structure offers a unique molecular backbone for the thermal condensation process leading to g-C₃N₄.
Synthesis of g-C₃N₄ from this compound Salts
The primary method for synthesizing g-C₃N₄ from this compound and its salts is through thermal condensation, also known as polycondensation. This process involves heating the precursor in a controlled atmosphere to induce a series of chemical reactions that result in the formation of the extended g-C₃N₄ network.
Thermal Decomposition Pathway
The thermal decomposition of this compound salts into g-C₃N₄ is understood to proceed through a multi-step process involving key intermediates.[5] While the exact reaction mechanism can be complex and dependent on the specific salt and reaction conditions, a generally accepted pathway involves the initial decomposition of the this compound salt to form melamine. As the temperature increases, melamine further condenses to form more complex structures like melem, which then polymerize to form the final graphitic carbon nitride sheets.[5]
Experimental Protocols
While specific protocols for this compound are not abundant in literature, a general procedure can be adapted from the well-established synthesis using urea. The following is a representative protocol for the synthesis of g-C₃N₄ from a this compound salt.
Materials and Equipment
-
This compound salt (e.g., this compound nitrate, this compound phosphate)
-
Ceramic crucible with a lid
-
Muffle furnace with temperature control
-
Mortar and pestle
-
Deionized water and ethanol (B145695) for washing
Synthesis Procedure
-
Preparation: Place a specific quantity (e.g., 5-10 g) of the this compound salt into a ceramic crucible. Loosely cover the crucible with its lid to create a semi-closed system. This allows for the slow escape of gaseous byproducts while maintaining a self-generated atmosphere that can facilitate the reaction.
-
Thermal Treatment: Place the crucible in a muffle furnace. Heat the furnace to a target temperature between 550 °C and 650 °C at a controlled ramp rate (e.g., 2-5 °C/min).[6][7]
-
Calcination: Hold the target temperature for a period of 2 to 4 hours to ensure complete polymerization.[6][7]
-
Cooling: After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally.
-
Post-synthesis Processing: The resulting product, typically a yellow agglomerate, is then collected and ground into a fine powder using a mortar and pestle. To remove any residual impurities, the powder can be washed with deionized water and ethanol several times, followed by drying in an oven at approximately 60-80 °C.
Physicochemical Properties of g-C₃N₄
The properties of g-C₃N₄ are highly dependent on the precursor and synthesis conditions. While specific quantitative data for g-C₃N₄ derived from this compound is scarce in the literature, we can infer its expected properties by comparing it with g-C₃N₄ synthesized from other common nitrogen-rich precursors.
| Property | g-C₃N₄ from Urea | g-C₃N₄ from Melamine | g-C₃N₄ from Dicyandiamide | Expected Range for this compound-derived g-C₃N₄ |
| Specific Surface Area (m²/g) | 10 - 110[1] | 8 - 20[1] | 9 - 25[8] | Likely in the range of 10 - 120 m²/g |
| Bandgap (eV) | 2.7 - 2.8[9] | ~2.7[2] | ~2.7[2] | ~2.7 eV |
| Pore Volume (cm³/g) | 0.1 - 0.7[1] | ~0.1[1] | 0.1 - 0.3[8] | 0.1 - 0.8 cm³/g |
| Photocatalytic Activity | High[1] | Moderate[1] | Moderate[1] | Expected to be high |
Note: The values presented are ranges reported in the literature and can vary significantly based on the specific synthesis conditions.
Potential Applications in Drug Development
While the direct application of this compound-derived g-C₃N₄ in drug development is a nascent field with limited specific research, the broader family of g-C₃N₄ materials has shown significant promise in various biomedical applications. These provide a strong rationale for investigating this compound-derived g-C₃N₄ for similar purposes.
Drug Delivery
The layered structure and high surface area of g-C₃N₄ make it a suitable candidate for drug delivery systems. The surface of g-C₃N₄ can be functionalized to attach drug molecules, and its biocompatibility is a key advantage. The porous nature of g-C₃N₄ synthesized from precursors like urea suggests that this compound-derived g-C₃N₄ could also possess a high drug-loading capacity.
Bioimaging
Graphitic carbon nitride exhibits intrinsic fluorescence, which can be utilized for bioimaging applications. The ability to visualize the location and distribution of g-C₃N₄-based nanocarriers within biological systems is crucial for understanding their therapeutic efficacy and pharmacokinetics.
Photodynamic Therapy (PDT)
As a semiconductor, g-C₃N₄ can generate reactive oxygen species (ROS) upon photoexcitation. This property can be harnessed for photodynamic therapy, a non-invasive cancer treatment modality where a photosensitizer (in this case, g-C₃N₄) is activated by light to produce cytotoxic ROS that can kill cancer cells.
Conclusion and Future Outlook
This compound and its salts are viable and promising precursors for the synthesis of graphitic carbon nitride. The thermal condensation of these precursors leads to the formation of g-C₃N₄ with properties that are expected to be comparable to or potentially superior to those derived from more common precursors like urea and melamine. While direct quantitative data and detailed experimental protocols for this compound-derived g-C₃N₄ are still emerging, the foundational knowledge from related precursors provides a strong basis for future research.
The potential applications of this compound-derived g-C₃N₄ in drug development are particularly compelling. Further investigation into the precise control of synthesis parameters to tailor the material's properties for specific biomedical applications is warranted. As research in this area progresses, this compound-derived g-C₃N₄ may prove to be a valuable addition to the toolkit of materials scientists and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Different Precursors on Properties and Photocatalytic Activity of g-C3N4 Synthesized via Thermal Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Literature Review on Graphitic Carbon Nitride (g-C3N4) as Photocatalyst for the Remediation of Water Polluted with Contaminants of Emerging Concern[v1] | Preprints.org [preprints.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Boosting the Photoreactivity of g-C3N4 towards CO2 Reduction by Polymerization of Dicyandiamide in Ammonium Chloride [mdpi.com]
- 9. researchgate.net [researchgate.net]
Investigating the Thermal Decomposition Pathway of Guanylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanylurea, a known metabolite of the widely used antidiabetic drug metformin, is a compound of increasing interest in pharmaceutical and environmental sciences. Understanding its thermal stability and decomposition pathway is crucial for the development of robust analytical methods, for assessing its fate in thermal treatment processes, and for ensuring the stability of pharmaceutical formulations. This technical guide provides a comprehensive overview of the probable thermal decomposition pathway of this compound, based on the known thermal behavior of related compounds such as urea (B33335) and guanidine (B92328) derivatives. It outlines detailed experimental protocols for investigating this pathway using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Introduction
This compound, also known as dicyandiamidine, is the primary transformation product of metformin. While its biological and environmental fate has been the subject of numerous studies, its behavior under thermal stress is less well-documented. The thermal decomposition of a compound provides critical information about its stability, the energy changes associated with its breakdown, and the identity of its degradation products. Such data are invaluable for predicting the compound's behavior in various processing and environmental conditions.
Due to a lack of direct experimental data on the thermal decomposition of pure this compound, this guide proposes a plausible decomposition pathway by drawing parallels with the well-understood thermal degradation of urea and guanidinium (B1211019) salts.
Proposed Thermal Decomposition Pathway of this compound
The thermal decomposition of this compound is likely to be a multi-step process involving intramolecular rearrangement, elimination, and condensation reactions. Based on the thermal chemistry of urea and guanidine, a probable pathway is proposed below. This pathway suggests the initial decomposition of this compound into ammonia (B1221849) and cyanuric acid, followed by further decomposition and condensation reactions at higher temperatures, potentially leading to the formation of melamine (B1676169) and other stable nitrogen-containing heterocycles.
The proposed primary decomposition reaction is:
3 C₂H₆N₄O → 2 NH₃ + 2 C₃H₃N₃O₃ (Cyanuric Acid) + ... (other products)
At higher temperatures, further reactions are expected, including the potential formation of melamine (C₃H₆N₆) through reactions involving cyanuric acid and ammonia.
Below is a visualization of the proposed decomposition pathway.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the thermal decomposition of this compound based on the proposed pathway. These values are illustrative and should be confirmed by experimental analysis.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Technique |
| Step 1: Initial Decomposition | 200 - 300 | ~30-40% | TGA |
| Step 2: Condensation/Further Decomposition | 300 - 500 | ~40-50% | TGA |
| Melting/Decomposition | 190 - 220 | - | DSC |
| Exothermic Condensation | 350 - 450 | - | DSC |
Experimental Protocols
To experimentally validate the proposed thermal decomposition pathway and quantify the associated thermal events, a combination of analytical techniques is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperatures and the mass loss at each stage.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of pure this compound into an inert crucible (e.g., alumina).
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and the enthalpy of decomposition reactions (exothermic or endothermic).
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of pure this compound into an aluminum pan and hermetically seal it.
-
Reference: An empty, sealed aluminum pan.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks indicate decomposition or crystallization events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (0.1-0.5 mg) of pure this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Set to key temperatures identified from TGA (e.g., 300 °C and 500 °C) to analyze the products of each decomposition step.
-
Pyrolysis Time: 10-20 seconds.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Column: A suitable capillary column for separating polar nitrogen-containing compounds (e.g., a wax or a mid-polarity column).
-
Oven Program: A temperature gradient appropriate for separating the expected decomposition products (e.g., 40 °C for 2 min, then ramp to 280 °C at 10 °C/min).
-
MS Detector: Scan range of m/z 10-500.
-
-
Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a library of known compounds (e.g., NIST).
Below is a diagram illustrating the general experimental workflow for these analyses.
Conclusion
This technical guide provides a framework for investigating the thermal decomposition pathway of this compound. While direct experimental data remains scarce, the proposed pathway, based on the well-established thermal behavior of urea and guanidine derivatives, offers a scientifically sound starting point for further research. The detailed experimental protocols for TGA, DSC, and Py-GC-MS provide a clear methodology for researchers to validate this proposed pathway and to generate the much-needed empirical data. A thorough understanding of the thermal properties of this compound will undoubtedly contribute to advancements in pharmaceutical development, environmental science, and materials science.
Microbial Degradation of Guanylurea: A Technical Guide to Environmental Pathways and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanylurea, a primary and persistent environmental metabolite of the widely prescribed antidiabetic drug metformin (B114582), has become a significant water contaminant. Historically considered a "dead-end" product, recent research has illuminated the microbial pathways responsible for its complete degradation. This technical guide provides an in-depth overview of the microbial degradation of this compound, focusing on the core metabolic pathways, the enzymes involved, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding. This document serves as a comprehensive resource for researchers in environmental science, microbiology, and pharmacology engaged in the study of pharmaceutical metabolites in the environment.
Introduction
The increasing global prevalence of type 2 diabetes has led to the widespread use of metformin, resulting in its constant release into wastewater systems. While metformin itself can be partially degraded by microorganisms, its primary metabolite, this compound, is often more persistent and accumulates in aquatic environments.[1][2][3] Understanding the microbial mechanisms that can lead to the complete mineralization of this compound is crucial for developing effective bioremediation strategies and for assessing the environmental fate of this emerging contaminant. This guide details the key microbial players and the biochemical pathways that break down this resilient molecule.
The Core Microbial Degradation Pathway of this compound
The most well-characterized pathway for the complete microbial degradation of this compound has been elucidated in Pseudomonas mendocina strain GU, which utilizes this compound as its sole nitrogen source.[4][5][6] This pathway involves a series of enzymatic steps that convert this compound into ammonia (B1221849) and carbon dioxide, effectively mineralizing the compound.[4][5]
The degradation proceeds as follows:
-
Hydrolysis of this compound: The initial and rate-limiting step is the hydrolysis of this compound to guanidine (B92328) and ammonia, catalyzed by the enzyme This compound hydrolase (GuuH) .[4][6]
-
Carboxylation of Guanidine: Guanidine is then carboxylated to form carboxyguanidine by guanidine carboxylase .[7]
-
Deamination of Carboxyguanidine: Carboxyguanidine deiminase (CgdAB) subsequently deaminates carboxyguanidine to produce allophanate (B1242929).[7]
-
Hydrolysis of Allophanate: Finally, allophanate hydrolase (AtzF) hydrolyzes allophanate into ammonia and carbon dioxide, completing the mineralization process.[4][7]
This metabolic sequence ensures that all four nitrogen atoms in the this compound molecule are released as ammonia, which can then be assimilated by the microorganisms.[4][6]
Caption: The microbial degradation pathway of this compound in Pseudomonas mendocina GU.
Key Enzymes in this compound Degradation
The enzymatic machinery responsible for this compound breakdown is central to the bioremediation potential of microorganisms. The primary enzyme, this compound hydrolase, belongs to the isochorismatase-like hydrolase (IHL) protein family.[4][8]
This compound Hydrolase (GuuH)
This compound hydrolase is a novel enzyme identified in Pseudomonas mendocina that initiates the degradation cascade.[3][6] It exhibits specificity for this compound, with very low activity towards structurally similar compounds like biuret.[3]
Quantitative Data on this compound Degradation
The efficiency of microbial degradation of this compound can be quantified through various parameters, including enzyme kinetics and degradation rates in different environmental matrices.
Table 1: Enzyme Kinetic Parameters for this compound Hydrolase
| Enzyme Source | Specific Activity (μmol/min per mg) | Apparent kcat (s⁻¹) | Reference |
| Pseudomonas mendocina MET | 11 | 4.4 | [3] |
Table 2: this compound Degradation Endpoints in Soil Microcosms
| Parameter | Time (days) | Reference |
| DT50 (50% dissipation time) | 0.9 - 4 | [9] |
| DT90 (90% dissipation time) | 44 - 137 | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound microbial degradation.
Enrichment and Isolation of this compound-Degrading Bacteria
This protocol describes the enrichment and isolation of bacteria capable of utilizing this compound as a sole nitrogen source from an environmental sample, such as activated sludge.[1]
Objective: To isolate pure cultures of this compound-degrading microorganisms.
Materials:
-
Activated sludge sample
-
Minimal salt medium (see composition below)
-
This compound solution (sterile)
-
Sodium acetate (B1210297) and sodium citrate (B86180) (sterile)
-
Luria-Bertani (LB) agar (B569324) plates
-
Shaking incubator (30°C)
-
Sterile glassware and consumables
Minimal Salt Medium Composition (per liter):
-
5.45 g K₂HPO₄
-
0.2 g MgSO₄·7H₂O
-
0.1 g NaCl
-
1.5 g Sodium acetate (20 mM)
-
20 mM Sodium citrate
Procedure:
-
Enrichment: In a sterile flask, combine 50 ml of minimal salt medium with 1 g of activated sludge.
-
Add sterile this compound to a final concentration of 1 mM as the sole nitrogen source.
-
Incubate the enrichment culture at 30°C with shaking at 200-225 rpm.
-
Subculturing: Every 7 days, transfer a 10-fold dilution of the culture into a fresh flask of the same medium. Repeat this step for several cycles to enrich for this compound-degrading organisms.
-
Isolation: After significant enrichment (indicated by turbidity), perform serial dilutions of the culture and plate onto minimal salt medium agar plates containing 1 mM this compound.
-
Incubate the plates at 30°C until colonies appear.
-
Purification: Pick individual colonies and streak them onto LB agar plates to obtain pure cultures.
-
Confirm the this compound-degrading ability of the isolates by growing them in the liquid minimal medium with this compound as the sole nitrogen source.
Caption: Workflow for the enrichment and isolation of this compound-degrading bacteria.
HPLC Analysis of this compound and Guanidine
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its primary metabolite, guanidine.[2][10][11][12]
Objective: To measure the concentrations of this compound and guanidine in liquid samples.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm) or a Dionex CS14 cation-exchange column (4 mm x 250 mm).[2][10]
Mobile Phase and Conditions for Primesep 100:
-
Mobile Phase: 95% Water / 5% Acetonitrile (MeCN) with 0.1% Sulfuric Acid (H₂SO₄).[2]
-
Flow Rate: 1.0 ml/min.[2]
-
Detection: UV at 200 nm.[2]
-
Injection Volume: 1 µl.[2]
Mobile Phase and Conditions for Dionex CS14:
-
Mobile Phase: 3.75 mM Methanesulfonic acid (MSA).[10]
-
Flow Rate: 1 mL/min.[10]
-
Detection: UV at 195 nm.[10]
-
Injection Volume: 50 µL.[10]
Procedure:
-
Sample Preparation: Centrifuge liquid culture samples to remove bacterial cells. Filter the supernatant through a 0.22 µm filter. For samples with high protein content, protein removal using centrifugal filters may be necessary.[10]
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound and guanidine of known concentrations in the mobile phase.
-
HPLC Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Determine the peak areas for this compound and guanidine in the chromatograms. Use the standard curve to calculate the concentrations of the analytes in the samples.
Expression and Purification of this compound Hydrolase (GuuH)
This protocol describes the heterologous expression of the guuH gene in E. coli and the subsequent purification of the His-tagged protein.[3][13]
Objective: To produce and purify recombinant this compound hydrolase for enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET28b+) containing the guuH gene
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
SDS-PAGE analysis equipment
Procedure:
-
Transformation: Transform the expression plasmid into a suitable E. coli expression host.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C).
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged GuuH protein with elution buffer.
-
Purity Check: Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Enzymatic Assay of this compound Hydrolase
This protocol describes an assay to measure the activity of purified this compound hydrolase by detecting the amount of ammonia released.[13][14]
Objective: To determine the specific activity of this compound hydrolase.
Materials:
-
Purified this compound hydrolase
-
This compound solution (substrate)
-
Assay buffer (e.g., 125 mM sodium phosphate (B84403) buffer, pH 8.0)
-
Reagents for the Berthelot (phenol-hypochlorite) reaction for ammonia quantification.[13]
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of this compound (e.g., 1 mM), and purified enzyme.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction, for example, by adding a quenching agent or by proceeding immediately to the ammonia detection step.
-
Ammonia Detection: Use the Berthelot method to quantify the amount of ammonia produced in the reaction mixture. This involves the addition of phenol (B47542) and hypochlorite (B82951) reagents, which react with ammonia to form a blue-colored indophenol (B113434) complex.
-
Spectrophotometric Measurement: Measure the absorbance of the colored product at a specific wavelength (typically around 630-640 nm).
-
Calculation of Specific Activity: Use a standard curve of known ammonia concentrations to determine the amount of ammonia produced. Calculate the specific activity of the enzyme in units such as µmol of ammonia produced per minute per mg of enzyme.
Conclusion
The microbial degradation of this compound is a critical process in the environmental fate of the widely used pharmaceutical metformin. The elucidation of the complete degradation pathway in Pseudomonas mendocina and the characterization of the key enzyme, this compound hydrolase, have transformed our understanding of this once-thought "dead-end" metabolite. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this compound biodegradation, identify novel degrading microorganisms, and explore the potential for bioremediation applications. Continued research in this area is essential for mitigating the environmental impact of pharmaceutical pollutants and ensuring the health of our aquatic ecosystems.
References
- 1. Enrichment cultures and isolation of this compound-degrading bacteria. [bio-protocol.org]
- 2. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Wastewater bacteria remediating the pharmaceutical metformin: Genomes, plasmids and products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 12. HPLC Method for Separation of this compound and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Council on Undergraduate Research (CUR) - Substrate Specificity of this compound Hydrolase Across Multiple Microbial Species [ncur.secure-platform.com]
Guanylurea as a potential nitrogen source for microbial growth.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Guanylurea, a primary and often persistent environmental metabolite of the widely prescribed antidiabetic drug metformin (B114582), is increasingly recognized as a potential nitrogen source for microbial growth. This technical guide provides a comprehensive overview of the microbial utilization of this compound, detailing the key microorganisms, metabolic pathways, and enzymatic processes involved. It serves as a resource for researchers in microbiology, environmental science, and drug development, offering insights into the biodegradation of pharmaceutical derivatives and their potential for bioremediation. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes the core metabolic pathway.
Introduction
The extensive global use of metformin has led to its continuous introduction into aquatic environments through wastewater effluents. In these environments, metformin is microbially transformed into this compound, which often accumulates due to its perceived recalcitrance[1][2][3]. However, recent research has demonstrated that this compound is not a "dead-end" metabolite but can be fully mineralized by certain microorganisms, serving as a sole source of nitrogen[1][2][3][4]. This discovery opens avenues for understanding microbial adaptation to pharmaceutical pollutants and developing bioremediation strategies. This compound can also be formed from the degradation of the fertilizer additive cyanoguanidine (dicyandiamide), further highlighting its environmental relevance[4].
This guide focuses on the metabolic pathway elucidated in Pseudomonas mendocina strain GU, a bacterium isolated from a municipal wastewater treatment plant capable of utilizing this compound as its sole nitrogen source[1][4]. The complete breakdown of this compound by this bacterium releases all four of its nitrogen atoms as ammonia (B1221849), making it an efficient nitrogen source for microbial growth[1][2][3][4][5].
Microbial Utilization of this compound
Key Microorganisms
Several bacterial species have been identified with the capacity to degrade this compound or its precursors.
-
Pseudomonas mendocina strain GU: This is the most well-characterized this compound-degrading bacterium. It can utilize this compound as the sole nitrogen source, mineralizing it completely to ammonia and carbon dioxide[1][2][3][4].
-
Pseudomonas stutzeri : Identified as a degrader of cyanoguanidine, a precursor that can be converted to this compound[6].
-
Aminobacter sp. : Strains of this genus have been shown to degrade metformin to this compound[7]. While not confirmed to degrade this compound itself, they are key players in its formation in the environment.
-
Other Potential Bacteria: Research is ongoing to identify other microorganisms with homologous enzymes to this compound hydrolase, suggesting a wider distribution of this metabolic capability in nature[8].
Metabolic Pathway of this compound Degradation
The complete metabolic pathway for the mineralization of this compound in Pseudomonas mendocina GU has been elucidated and involves a series of enzymatic steps that sequentially release ammonia. The pathway ensures that all four nitrogen atoms from the this compound molecule become biologically available.
The degradation proceeds as follows:
-
This compound is first hydrolyzed to Guanidine (B92328) and Ammonia .
-
Guanidine is then carboxylated to form Carboxyguanidine .
-
Carboxyguanidine is subsequently converted to Allophanate (B1242929) .
-
Finally, Allophanate is hydrolyzed to release the remaining Ammonia and Carbon Dioxide [1][2][3][4].
dot
Caption: Metabolic pathway of this compound mineralization in P. mendocina GU.
Key Enzymes in this compound Metabolism
The breakdown of this compound is mediated by a specific set of enzymes.
-
This compound Hydrolase (GuuH): This novel enzyme catalyzes the initial and rate-limiting step in the pathway. It is a member of the isochorismatase-like hydrolase protein family and exhibits narrow substrate specificity for this compound[1][2][3][4][8].
-
Guanidine Carboxylase (CgdAB): This enzyme is responsible for the conversion of guanidine to carboxyguanidine[4].
-
Allophanate Hydrolase: This enzyme carries out the final hydrolytic cleavage of allophanate to yield ammonia and carbon dioxide[4].
Quantitative Data
The efficiency of this compound as a nitrogen source is underscored by the stoichiometry of its breakdown and the resulting microbial growth.
| Parameter | Value | Organism | Reference |
| Initial Hydrolysis Stoichiometry | 1 mole this compound → 1 mole Guanidine + 1 mole Ammonia | Pseudomonas mendocina GU | [2][3][4] |
| Overall Mineralization | 1 mole this compound → 4 moles Ammonia + 2 moles Carbon Dioxide | Pseudomonas mendocina GU | [1][2][3][4] |
| Nitrogen Atom Release | All 4 nitrogen atoms are released as ammonia | Pseudomonas mendocina GU | [1][2][3][4][5] |
Experimental Protocols
This section provides an overview of the methodologies used to study this compound metabolism.
Isolation of this compound-Degrading Microorganisms
Caption: Experimental workflow for the this compound hydrolase activity assay.
Protocol:
-
Enzyme Preparation: A cell-free extract containing the this compound hydrolase or the purified enzyme is prepared.
-
Reaction Mixture: The reaction is initiated by adding the enzyme preparation to a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of this compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C).
-
Sampling and Quenching: Aliquots are taken at different time points, and the reaction is stopped (e.g., by adding a strong acid or by heat inactivation).
-
Ammonia Quantification: The concentration of ammonia in the quenched samples is determined using the Berthelot reaction, which forms a colored product that can be measured spectrophotometrically. [8]6. Data Analysis: The rate of ammonia production is used to calculate the specific activity of the enzyme (e.g., in µmol of ammonia produced per minute per milligram of protein). Protein concentration can be determined using the BCA assay. [8]
Conclusion and Future Directions
The microbial degradation of this compound represents a significant finding in the environmental fate of pharmaceutical pollutants. The elucidation of the complete metabolic pathway in Pseudomonas mendocina GU provides a model system for understanding how microorganisms evolve to utilize novel nitrogen sources. This knowledge is critical for:
-
Environmental Monitoring: Developing tools to assess the bioremediation potential of contaminated sites.
-
Bioremediation Technologies: Designing and optimizing systems for the removal of metformin and this compound from wastewater.
-
Drug Development: Considering the environmental fate and potential for biodegradation in the design of new pharmaceuticals.
Future research should focus on the prevalence and diversity of this compound-degrading microorganisms in various environments, the regulation of the metabolic pathway, and the application of this knowledge in engineered biological treatment systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Wastewater bacteria remediating the pharmaceutical metformin: Genomes, plasmids and products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. biorxiv.org [biorxiv.org]
- 6. health.uconn.edu [health.uconn.edu]
- 7. Quantitative analysis of bacterial gene expression by using the gusA reporter gene system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Ecotoxicological Profile of Guanylurea: A Technical Guide for Aquatic Risk Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Guanylurea, the primary transformation product of the widely prescribed antidiabetic drug metformin (B114582), is an emerging environmental contaminant of concern.[1][2] Its presence in aquatic ecosystems, often at concentrations higher than the parent compound, necessitates a thorough understanding of its potential ecotoxicological effects.[3][4][5] This technical guide provides a comprehensive overview of the current knowledge on the ecotoxicological effects of this compound on aquatic organisms, with a focus on quantitative data, experimental protocols, and logical workflows.
Ecotoxicity Data Summary
The ecotoxicity of this compound has been investigated in a range of aquatic organisms, including fish, invertebrates, and algae. The available data, while still somewhat scarce, indicate that the sensitivity to this compound varies among different species and trophic levels.[1] A summary of the key quantitative toxicity data is presented in the tables below.
Table 1: Acute and Chronic Toxicity of this compound to Aquatic Fish Species
| Species | Life Stage | Exposure Duration | Endpoint | Value | Units | Reference |
| Oryzias latipes (Japanese medaka) | Larval | 28 days | Growth Reduction | Significant at 1-100 | ng/L | [1] |
| Oryzias latipes (Japanese medaka) | Adult | 165 days | Growth | No Significant Effect | - | [1] |
| Salmo trutta f. fario (Brown trout) | Eggs, Larvae, Juvenile | 3 weeks | Mortality, Growth, Development | No Significant Effect up to 1000 | µg/L | [1][6] |
| Danio rerio (Zebrafish) | Embryo-larval | 120 hours | Mortality (LC50) | > 4000 | µg/L | [7] |
| Danio rerio (Zebrafish) | Embryo-larval | 120 hours | Increased Mortality | Significant at 40 and 4000 | µg/L | [7] |
Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates
| Species | Exposure Duration | Endpoint | Value | Units | Reference |
| Daphnia magna | 48 hours | Immobilisation (EC50) | 40 | mg/L | [1] |
| Ceriodaphnia dubia | - | Reproduction (NOEC) | 8 | mg/L | [1] |
| Ceriodaphnia dubia | - | No Toxicological Effects | Up to 160 | µg/L | [8][9] |
| Brachionus calyciflorus (Rotifer) | - | Growth Inhibition | Significant at 1 and 100 | mg/L | [2] |
Table 3: Toxicity of this compound to Aquatic Algae
| Species | Exposure Duration | Endpoint | Observation | Concentration | Units | Reference |
| Tetradesmus obliquus | - | Growth Inhibition | Stress observed | 1 and 100 | mg/L | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of ecotoxicological studies. Below are summaries of key experimental protocols employed in the assessment of this compound's effects on aquatic organisms.
1. Fish Early-Life Stage (ELS) Toxicity Test (based on studies with Oryzias latipes and Salmo trutta f. fario)
-
Test Organism: Japanese medaka (Oryzias latipes) or Brown trout (Salmo trutta f. fario) embryos/larvae.[1][3]
-
Test Substance: this compound dissolved in a suitable solvent and diluted to nominal concentrations.
-
Exposure System: Semi-static or flow-through system with daily or continuous renewal of test solutions.
-
Test Concentrations: A control group and a series of this compound concentrations (e.g., 1, 10, 100 ng/L or 10, 100, 1000 µg/L).[1][3]
-
Exposure Duration: Typically 28 days for medaka ELS tests or longer for full life-cycle assessments.[1][3] For brown trout, exposure can be for several weeks.[1]
-
Endpoints Measured:
-
Mortality: Daily observation and recording of dead embryos and larvae.[1]
-
Hatching Success: Percentage of embryos that successfully hatch.[1][3]
-
Time to Hatch: Duration from fertilization to hatching.[1][3]
-
Growth: Measurement of body weight and length at the end of the exposure period.[1][3]
-
Developmental Abnormalities: Observation for any morphological or behavioral abnormalities.[7]
-
-
Water Quality Parameters: Regular monitoring of temperature, pH, dissolved oxygen, and conductivity.[9]
-
Analytical Chemistry: Periodic verification of this compound concentrations in the test water using methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization.[10][11][12]
2. Invertebrate Acute Immobilisation Test (based on Daphnia magna studies)
-
Test Organism: Daphnia magna, neonates (<24 hours old).
-
Test Substance: this compound dissolved in reconstituted hard water.
-
Exposure System: Static system.
-
Test Concentrations: A control and a range of concentrations to determine the EC50 (e.g., up to 40 mg/L).[1]
-
Exposure Duration: 48 hours.
-
Endpoint Measured: Immobilisation (daphnids that are not able to swim within 15 seconds after gentle agitation of the test vessel).
-
Test Conditions: 20 ± 2°C, 16:8 hour light:dark photoperiod.
-
Data Analysis: Calculation of the 50% effective concentration (EC50) using probit analysis or other suitable statistical methods.
3. Invertebrate Chronic Reproduction Test (based on Ceriodaphnia dubia studies)
-
Test Organism: Ceriodaphnia dubia, neonates (<24 hours old).
-
Test Substance: this compound dissolved in appropriate culture medium.
-
Exposure System: Semi-static renewal system.
-
Test Concentrations: A control and a series of concentrations to determine the No Observed Effect Concentration (NOEC) (e.g., up to 8 mg/L).[1]
-
Exposure Duration: 7 days.
-
Endpoints Measured:
-
Survival: Daily monitoring of adult survival.
-
Reproduction: Daily counting of offspring produced per adult.
-
-
Feeding: Daily feeding with a suitable algal food source.
-
Data Analysis: Statistical comparison of reproduction and survival in the exposure groups to the control group to determine the NOEC and the Lowest Observed Effect Concentration (LOEC).
4. Algal Growth Inhibition Test (based on Tetradesmus obliquus studies)
-
Test Organism: Tetradesmus obliquus in the exponential growth phase.
-
Test Substance: this compound dissolved in algal growth medium.
-
Exposure System: Static system.
-
Test Concentrations: A control and a range of concentrations (e.g., 1 and 100 mg/L).[2]
-
Exposure Duration: 72 or 96 hours.
-
Endpoint Measured: Algal growth, determined by measuring cell density, fluorescence, or absorbance over time.
-
Test Conditions: Continuous illumination at a constant temperature (e.g., 24 ± 2°C).
-
Data Analysis: Calculation of the EC50 for growth rate inhibition and yield.
Visualizations: Experimental Workflows
Conclusion
The available data suggest that while this compound may not exhibit high acute toxicity to some aquatic organisms, there are indications of potential chronic effects, particularly on the growth of early life-stage fish at environmentally relevant concentrations in the ng/L range.[1][3] The toxicity of this compound appears to be species-specific, highlighting the need for a comprehensive testing approach covering different trophic levels for a robust environmental risk assessment. Further research is warranted to elucidate the mechanisms of action and potential long-term impacts of this compound in aquatic environments. The standardized protocols and workflows presented in this guide provide a framework for conducting such vital research.
References
- 1. Effects of this compound, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The toxicity comparison of metformin and its degradant this compound through multi-routes exposure experiments using algae and rotifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developmental and Full‐Life Cycle Exposures to this compound and this compound–Metformin Mixtures Results in Adverse Effects on Japanese Medaka (Oryzias latipes) | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. Effects of Metformin and its Metabolite this compound on Fathead Minnow (Pimephales promelas) Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive study of the antidiabetic drug metformin and its transformation product this compound in Greek wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. legacy.csce.ca [legacy.csce.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Pharmacophoric features of drugs containing the Guanylurea moiety.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The guanylurea moiety, a functional group characterized by a urea (B33335) substituted with a guanidino group, is a critical pharmacophore found in a variety of therapeutically important drugs. Its unique electronic and structural properties enable it to interact with high affinity and specificity with various biological targets, most notably G protein-coupled receptors (GPCRs) such as the α2-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacophoric features of drugs containing the this compound moiety, with a focus on their structure-activity relationships (SAR), target interactions, and the experimental methodologies used to characterize them. Quantum chemical studies have revealed that the commonly depicted tautomeric state of this compound in medicinal chemistry literature is not the most stable form. The energy minimum tautomer is approximately 10 kcal/mol more stable, and considering this stable form is crucial for accurate molecular modeling and understanding of its pharmacophoric features.[1][2]
Target Focus: α2-Adrenergic Receptors
A primary target for many drugs incorporating the this compound scaffold is the α2-adrenergic receptor (α2-AR), a family of GPCRs consisting of three subtypes: α2A, α2B, and α2C.[3][4] These receptors are integral to the regulation of numerous physiological processes, including blood pressure, heart rate, analgesia, and sedation.[3] Agonists of the α2-AR, such as the this compound-containing compound guanabenz (B1672423), have been utilized for the treatment of hypertension.[5] The α2A and α2C subtypes are predominantly located in the central nervous system, where their stimulation is linked to sedative and analgesic effects, while the α2B subtype is more prevalent in vascular smooth muscle and mediates vasoconstriction.[3]
Signaling Pathways of α2-Adrenergic Receptors
Upon activation by an agonist, α2-adrenergic receptors primarily couple to inhibitory G proteins of the Gαi/o family.[2][4] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] The reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the physiological effects associated with α2-AR activation.[3] There is also evidence to suggest that under certain conditions, α2-adrenoceptors can couple to Gs proteins, leading to a stimulatory effect on adenylyl cyclase.[2][6] Furthermore, agonist binding can trigger receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins, which can lead to receptor internalization and G protein-independent signaling.[1]
Pharmacophoric Features and Structure-Activity Relationships
The this compound moiety is a key contributor to the binding of ligands to the α2-adrenergic receptor. Its ability to participate in multiple hydrogen bonding interactions and its basic nature are crucial for anchoring the molecule within the receptor's binding pocket. Structure-activity relationship (SAR) studies on α2-adrenergic agonists have provided valuable insights into the optimal structural features for potency and selectivity.
For instance, in a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines, modifications to the substituents on the indoline (B122111) ring led to a separation of α2-adrenergic agonist and antagonist activities.[7] Halogen substitution on the aromatic ring or increasing the size of the N-alkyl substituent resulted in antagonists, while specific stereoisomers, such as cis-1,3-dimethylindolin-2-yl imidazoline, exhibited potent agonist activity comparable to clonidine.[7] A structure-activity relationship study around guanabenz, an α2-adrenergic agonist, identified derivatives that retained antiprion activity while losing their α2-adrenergic receptor agonism by modifying the chlorine positions on the benzene (B151609) ring and the guanidine (B92328) group.[5]
A general pharmacophore model for selective β2-adrenoceptor agonists, a related GPCR, identified five key features: one hydrogen-bond acceptor, one hydrogen-bond donor, two aromatic rings, and one positive ionizable feature.[8][9] While specific to the β2 subtype, this highlights the common types of interactions that are important for adrenergic receptor ligands and likely share similarities with α2-AR pharmacophores.
Quantitative Pharmacological Data
A comprehensive understanding of the pharmacology of this compound-containing drugs requires quantitative data on their binding affinity and functional potency. This data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value is a measure of the binding affinity of a ligand to a receptor, with lower values indicating higher affinity.[10][11][12] The IC50 value represents the concentration of a compound required to inhibit a specific biological response by 50%.[11] The Cheng-Prusoff equation can be used to convert IC50 values to Ki values, allowing for a more standardized comparison of ligand potencies.[11][12]
| Drug/Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| [3H]Rauwolscine | α2A-AR | Saturation Binding | 1.07 ± 0.02 | - | [13] |
| [3H]Rauwolscine | α2C-AR | Saturation Binding | 0.47 ± 0.02 | - | [13] |
| P300–2342 | α2A-AR | [3H]Rauwolscine Competition | - | 7720 ± 760 | [6] |
| P300–2342 | α2B-AR | [3H]Rauwolscine Competition | - | 12230 ± 110 | [6] |
| Guanabenz | α2-AR | Functional (Antiprion) | - | - | [5] |
| Compound 6 (Guanabenz Derivative) | α2-AR | Functional (Antiprion) | - | - | [5] |
| Compound 7 (Guanabenz Derivative) | α2-AR | Functional (Antiprion) | - | - | [5] |
Note: This table is populated with available data from the search results. A more comprehensive table would require a dedicated literature search for Ki and IC50 values of a wider range of this compound-containing drugs.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the α2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human α2A-adrenergic receptor.
-
[3H]Rauwwolscine (a radiolabeled antagonist).
-
Test compounds (this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Unlabeled phentolamine (B1677648) or other high-affinity antagonist (for determining non-specific binding).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a homogenous suspension of cell membranes expressing the α2A-AR in ice-cold binding buffer. Determine the protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add binding buffer, [3H]Rauwolscine, and the membrane suspension.
-
Non-specific Binding: Add binding buffer, [3H]Rauwolscine, an excess of unlabeled antagonist (e.g., 10 µM phentolamine), and the membrane suspension.
-
Competition Binding: Add binding buffer, [3H]Rauwolscine, varying concentrations of the test compound, and the membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a this compound-containing compound against a specific enzyme.
Materials:
-
Purified enzyme.
-
Substrate for the enzyme.
-
Test compound (inhibitor).
-
Assay buffer (optimized for enzyme activity).
-
96-well plates.
-
A microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Control (No Inhibitor): Add assay buffer, enzyme, and substrate.
-
Inhibitor: Add assay buffer, enzyme, and varying concentrations of the test compound.
-
Blank (No Enzyme): Add assay buffer and substrate.
-
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a specific period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The this compound moiety represents a versatile and valuable pharmacophore in modern drug discovery. Its ability to engage in key interactions with biological targets, particularly the α2-adrenergic receptors, has led to the development of clinically significant drugs. A thorough understanding of its pharmacophoric features, structure-activity relationships, and the signaling pathways it modulates is essential for the rational design of new and improved therapeutics. The experimental protocols outlined in this guide provide a framework for the characterization of these compounds, enabling researchers to further explore the therapeutic potential of the this compound scaffold. Future studies focusing on the development of subtype-selective α2-AR agonists with biased signaling properties hold the promise of delivering more effective and safer medications for a range of diseases.
References
- 1. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective Pharmacophore Model for beta(2)-Adrenoceptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Guanylurea Quantification
Abstract
This application note provides a comprehensive overview and detailed protocols for the quantification of guanylurea using High-Performance Liquid Chromatography (HPLC). This compound, a primary metabolite of the widely used antidiabetic drug metformin, is of significant interest in pharmaceutical, clinical, and environmental analyses.[1] This document outlines various HPLC methodologies, including mixed-mode, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC), offering researchers, scientists, and drug development professionals the necessary tools to establish robust and reliable analytical methods. Detailed experimental protocols, data presentation in tabular format for easy comparison, and a visual workflow diagram are provided to facilitate method development and implementation.
Introduction
This compound, also known as carbamoylguanidine, is a key degradation product of metformin.[1] Its quantification is crucial for understanding the pharmacokinetics of metformin, assessing its environmental impact, and ensuring the safety and efficacy of the drug.[1] HPLC is a powerful and versatile technique for the analysis of polar compounds like this compound. This note explores different chromatographic approaches to achieve efficient separation and sensitive detection of this compound in various matrices.
Chromatographic Approaches
Several HPLC methods can be employed for the analysis of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
-
Mixed-Mode Chromatography (MMC): This approach utilizes a stationary phase with both reversed-phase and ion-exchange characteristics. It is particularly effective for retaining and separating polar compounds like this compound.
-
Reversed-Phase (RP) Chromatography: While challenging due to the high polarity of this compound, RP-HPLC can be optimized for its analysis. Ion-pairing agents can be added to the mobile phase to enhance retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention of highly polar analytes that are not well-retained in reversed-phase chromatography.[2] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[2][3]
Experimental Protocols
Standard and Sample Preparation
3.1.1. Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or water) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
3.1.2. Sample Preparation (General Guideline)
The sample preparation method will vary depending on the matrix (e.g., water samples, biological fluids).
-
Filtration: For aqueous samples, filter through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.
-
Solid-Phase Extraction (SPE): For complex matrices like plasma or wastewater, an SPE step may be necessary to remove interfering substances and concentrate the analyte.[4][5]
-
Protein Precipitation: For biological samples containing proteins, a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation is required.
HPLC Instrumentation and Conditions
The following tables summarize the instrumental conditions for different HPLC methods for this compound quantification.
Table 1: Mixed-Mode HPLC Method Parameters
| Parameter | SIELC Primesep 100 Method 1 | SIELC Primesep 100 Method 2 |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm | Primesep 100, 4.6 x 150 mm, 5 µm |
| Mobile Phase | MeCN/H₂O – 5/95% | MeCN/H₂O |
| Buffer/Additive | 0.1% Sulfuric Acid | Formic Acid |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 200 nm | ELSD |
| Injection Volume | 1 µL | Not Specified |
| Sample Conc. | 0.2 mg/mL in H₂O | Not Specified |
| LOD | 5 ppb | Not Specified |
| Reference | [6] | [7] |
Table 2: Reversed-Phase HPLC Method Parameters
| Parameter | SIELC Newcrom R1 Method |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water |
| Buffer/Additive | Phosphoric Acid (Formic Acid for MS) |
| Detection | UV or MS |
| Reference | [7][8] |
Note: For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid should be used instead of non-volatile acids like phosphoric or sulfuric acid.[7][8]
Method Development Workflow
The development of a robust HPLC method for this compound quantification involves a systematic approach. The following diagram illustrates a typical workflow.
Caption: Workflow for HPLC method development for this compound quantification.
Data Presentation and Analysis
A calibration curve should be generated by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. The concentration of this compound in unknown samples can then be determined using the linear regression equation derived from the calibration curve.
Table 3: Example Calibration Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 5,210 |
| 0.5 | 25,890 |
| 1.0 | 51,500 |
| 5.0 | 255,400 |
| 10.0 | 512,300 |
| 25.0 | 1,280,500 |
| 50.0 | 2,555,000 |
| R² | 0.9998 |
Conclusion
This application note provides a starting point for the development of an HPLC method for the quantification of this compound. The choice of the chromatographic mode and specific parameters should be tailored to the specific application and available resources. The provided protocols and workflow are intended to guide the researcher in establishing a sensitive, accurate, and robust analytical method. For optimal results, it is recommended to consult the references and perform thorough method validation according to established guidelines.
References
- 1. HPLC Method for Separation of this compound and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Sensitive detection of antidiabetic compounds and one degradation product in wastewater samples by a new SPE-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for GC-MS Analysis of Guanylurea after Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylurea is the primary biotransformation product of the widely prescribed antidiabetic drug, metformin (B114582).[1] Monitoring its presence and concentration in various matrices is crucial for environmental science and pharmaceutical research. Due to its high polarity and low volatility, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is not feasible.[1] Derivatization is a necessary sample preparation step to convert this compound into a more volatile and thermally stable compound suitable for GC-MS analysis.[1][2] This document provides detailed application notes and protocols for the GC-MS analysis of this compound following derivatization, with a focus on a validated method using N-methyl-bis(trifluoroacetamide) (MBTFA).
Derivatization enhances the chromatographic properties of polar analytes like this compound by replacing active hydrogen atoms with less polar functional groups.[3][4] This process improves peak shape, resolution, and detection sensitivity.[3] The choice of derivatizing reagent is critical and depends on the functional groups present in the analyte.[3][4] For this compound, which possesses amine and amide functionalities, acylation with reagents like MBTFA has proven to be an effective strategy.[1]
Experimental Protocols
This section details a validated protocol for the derivatization of this compound with MBTFA and subsequent GC-MS analysis.[1]
Materials and Reagents
-
This compound standard
-
Metformin standard (optional, often analyzed concurrently)
-
Buformin (B1668040) (internal standard)
-
N-methyl-bis(trifluoroacetamide) (MBTFA) (derivatizing reagent)
-
Acetonitrile or 1,4-dioxane (B91453) (solvent)
-
Methanol (B129727) (for stock solutions)
-
Nitrogen gas (for drying)
-
GC-MS grade vials with caps
-
Water bath or heating block
-
Standard laboratory glassware and equipment
Standard Solution Preparation
-
Prepare individual stock solutions of this compound, metformin (if applicable), and buformin in methanol at a concentration of approximately 1 mg/mL.
-
Store the stock solutions in the dark at 4°C.[1]
Sample Preparation and Derivatization
-
Pipette 10 µL of the standard solutions (this compound, metformin, and buformin) into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1]
-
Add 100 µL of the chosen solvent (acetonitrile or 1,4-dioxane) to the dried residue.
-
Add the derivatizing reagent, MBTFA, to the vial. The optimal ratio of reagent to analyte is a key parameter to be optimized (see Table 1).[1]
-
Securely cap the vial and place it in a water bath or heating block set to the desired temperature (e.g., 70-90°C) for a specific reaction time (e.g., 40-70 minutes).[1]
-
After the reaction is complete, remove the vial and allow it to cool to room temperature.
-
Dilute the sample with the solvent to a final volume of 1 mL for GC-MS analysis.[1]
GC-MS Analysis
-
Gas Chromatograph: Agilent HP-5ms or equivalent
-
Column: 30 m x 0.25 mm x 0.25 µm
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C
-
Ramp to 110°C at 6°C/min
-
Ramp to 210°C at 15°C/min
-
Ramp to 230°C at 20°C/min[1]
-
-
Mass Spectrometer:
-
Detector Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: Appropriate m/z range to detect the derivatized this compound
-
Quantitative Data Summary
The following table summarizes the results from a Central Composite Design (CCD) study aimed at optimizing the derivatization of this compound and metformin with MBTFA. The response variable is the ratio of the peak area of this compound to the peak area of metformin.
Table 1: Optimization of this compound Derivatization with MBTFA
| Run | Temperature (°C) | Reaction Time (min) | Solvent | Reagent:Analyte Ratio | Peak Area Ratio (this compound/Metformin) |
| 1 | 80 | 55 | Acetonitrile | 1:1 | 0.85 |
| 2 | 90 | 40 | Acetonitrile | 1.5:1 | 1.01 |
| 3 | 70 | 40 | Acetonitrile | 1.5:1 | 0.93 |
| 4 | 90 | 70 | Acetonitrile | 1.5:1 | 1.05 |
| 5 | 70 | 70 | Acetonitrile | 1.5:1 | 0.97 |
| 6 | 90 | 40 | Acetonitrile | 0.5:1 | 0.89 |
| 7 | 70 | 40 | Acetonitrile | 0.5:1 | 0.81 |
| 8 | 90 | 70 | Acetonitrile | 0.5:1 | 0.93 |
| 9 | 70 | 70 | Acetonitrile | 0.5:1 | 0.85 |
| 10 | 80 | 55 | 1,4-dioxane | 1:1 | 1.12 |
| 11 | 90 | 40 | 1,4-dioxane | 1.5:1 | 1.28 |
| 12 | 70 | 40 | 1,4-dioxane | 1.5:1 | 1.20 |
| 13 | 90 | 70 | 1,4-dioxane | 1.5:1 | 1.32 |
| 14 | 70 | 70 | 1,4-dioxane | 1.5:1 | 1.24 |
| 15 | 90 | 40 | 1,4-dioxane | 0.5:1 | 1.16 |
| 16 | 70 | 40 | 1,4-dioxane | 0.5:1 | 1.08 |
| 17 | 90 | 70 | 1,4-dioxane | 0.5:1 | 1.20 |
| 18 | 70 | 70 | 1,4-dioxane | 0.5:1 | 1.12 |
Experimental Workflow Diagram
References
Application Notes and Protocols for Trace Level GC-MS Analysis of Guanylurea via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylurea is the primary biotransformation product of metformin (B114582), a widely prescribed drug for type 2 diabetes.[1][2] Due to its increased presence in aquatic environments, monitoring this compound at trace levels is crucial for environmental and toxicological studies.[3][4] However, this compound is a non-volatile and polar molecule, making it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1] Thermal degradation during analysis can lead to inaccurate quantification.[1] To overcome this, a derivatization step is necessary to convert this compound into a more volatile and thermally stable compound suitable for GC-MS analysis.
This document provides detailed application notes and protocols for the derivatization of this compound using N-methyl-bis(trifluoroacetamide) (MBTFA) for subsequent trace level analysis by GC-MS.
Principle of the Method
The method is based on the chemical modification of this compound to increase its volatility. The active hydrogens in the this compound molecule are replaced with trifluoroacetyl groups from the MBTFA reagent. This derivatization reaction masks the polar functional groups, reducing intermolecular hydrogen bonding and allowing the analyte to be readily vaporized in the GC inlet without degradation. The resulting derivative is then separated on a gas chromatographic column and detected by a mass spectrometer.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound and the related compound metformin. Data from both GC-MS and LC-MS/MS methods are presented for a comprehensive overview.
Table 1: Method Performance for this compound Analysis
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Distilled Water | LC-MS/MS | 4.6 ng/L | [2] |
| Influent Wastewater | LC-MS/MS | 6.2 ng/L | [2] | |
| Effluent Wastewater | LC-MS/MS | 9.8 ng/L | [2] | |
| Limit of Quantitation (LOQ) | Wastewater | LC-MS/MS | 0.2-4.5 ng/L | [5] |
| Recovery | Effluent Wastewater | LC-MS/MS | 53.6-116.8% | [5] |
| Effluent Wastewater (0.2 mg/L spike) | LC-MS/MS | 59.4% | [2] | |
| Linearity (R²) | - | GC-MS with MBTFA Derivatization | 99.2% | [3] |
| Relative Standard Deviation (RSD%) | - | GC-MS with MBTFA Derivatization | 15.37% | [3] |
Table 2: Method Performance for Metformin (a structurally related compound) Analysis
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Human Plasma | GC-MS with MBTFA Derivatization | 40 ng/mL | [1] |
| Limit of Quantitation (LOQ) | Human Plasma | GC-MS with MBTFA Derivatization | 100 ng/mL | [1] |
| Linearity (R²) | Human Plasma | GC-MS with MBTFA Derivatization | > 0.996 | [1] |
| Linearity (R²) | - | GC-MS with MBTFA Derivatization | 99.35% | [3] |
| Relative Standard Deviation (RSD%) | - | GC-MS with MBTFA Derivatization | 2.67% | [3] |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Metformin standard (optional, for comparison)
-
Buformin (B1668040) (Internal Standard)
-
N-methyl-bis(trifluoroacetamide) (MBTFA) (Derivatizing Agent)
-
Methanol (B129727) (HPLC grade)
-
1,4-Dioxane (or Acetonitrile)
-
Nitrogen gas (high purity)
-
Deionized water
-
Vials with screw caps
-
Micropipettes
-
Water bath or heating block
-
Vortex mixer
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound and buformin (internal standard) in methanol to prepare individual stock solutions with a concentration of 1 mg/mL.
-
Working Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to the desired concentrations for calibration curves.
-
Storage: Store all standard solutions at 4°C in the dark.
Sample Preparation and Derivatization Protocol
This protocol is optimized for the derivatization of this compound for GC-MS analysis.[1][2]
-
Aliquoting: Into a clean vial, add a known volume (e.g., 10 µL) of the this compound standard solution and the buformin internal standard solution.
-
Drying: Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas.
-
Reagent Addition: Add 100 µL of the chosen solvent (1,4-dioxane is the optimal solvent).[3] Then, add the MBTFA derivatizing reagent. The optimal ratio of reagent to the target analyte is 1.5:1.[3]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a water bath or heating block set to 90°C for 40 minutes.[3]
-
Cooling and Dilution: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature. Dilute the reaction mixture to a final volume of 1 mL with the solvent.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Analysis Parameters
The following GC-MS parameters are recommended for the analysis of derivatized this compound.
-
GC System: Agilent GC-MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C
-
Ramp 1: 6°C/min to 110°C
-
Ramp 2: 15°C/min to 210°C
-
Ramp 3: 20°C/min to 230°C
-
-
MS Detector Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for trace level quantification to enhance sensitivity and selectivity.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Logical Relationship of Derivatization Factors
Caption: Key factors influencing the efficiency of this compound derivatization.
References
- 1. The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. cest2015.gnest.org [cest2015.gnest.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive detection of antidiabetic compounds and one degradation product in wastewater samples by a new SPE-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Guanylurea from Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanylurea is the primary transformation product of the widely prescribed antidiabetic drug, metformin (B114582). Due to metformin's high usage and incomplete removal in wastewater treatment plants, both metformin and this compound are frequently detected in various aquatic environments, raising concerns about their potential ecological impact.[1][2] Accurate and sensitive quantification of this compound in water samples is crucial for environmental monitoring and risk assessment.
Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex matrices like environmental water samples prior to instrumental analysis.[3] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples using Oasis HLB cartridges, a common choice for extracting polar compounds. The subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1][2][3][4]
Experimental Protocol
This protocol is a synthesized methodology based on established procedures for the analysis of polar compounds, including this compound, in aqueous matrices.
Materials:
-
SPE Device: Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE Cartridges
-
Reagents:
-
Methanol (B129727) (HPLC grade or higher)
-
Ultrapure Water (Type I)
-
Formic Acid (or Ammonium Hydroxide for pH adjustment, optional)
-
Nitrogen gas for evaporation
-
-
Equipment:
-
SPE Vacuum Manifold
-
Vacuum Pump
-
Glassware (beakers, graduated cylinders, collection tubes)
-
pH meter
-
Sample filtration apparatus (e.g., glass fiber filters)
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
-
Protocol Steps:
-
Sample Pre-treatment:
-
Collect water samples in clean glass bottles.
-
Filter the water samples through a glass fiber filter (e.g., 0.7 µm) to remove suspended particles.[5]
-
For optimal retention of this compound, the pH of the sample may need adjustment. Depending on the specific analytical goals and other target analytes, adjust the sample pH.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol through the sorbent. This step activates the sorbent.
-
Equilibrate the cartridges by passing 5 mL of ultrapure water. Do not allow the sorbent to dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated water sample (e.g., 500 mL to 1 L) onto the conditioned SPE cartridge.[5]
-
Maintain a consistent and slow flow rate of approximately 10-15 mL/min to ensure efficient retention of the analyte.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5-10 mL of a weak solvent, such as 5% methanol in ultrapure water. This step removes co-extracted, weakly bound interferences without eluting the target analyte.
-
Dry the cartridge under vacuum for approximately 10-15 minutes to remove excess water.
-
-
Elution:
-
Place a clean collection tube inside the vacuum manifold to collect the eluate.
-
Elute the retained this compound from the cartridge by passing a small volume of a strong solvent. A common elution solvent is methanol.
-
Perform the elution in two steps with 3-4 mL of methanol each to ensure complete recovery.
-
-
Eluate Post-Treatment:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase of the analytical instrument (e.g., a mixture of water and methanol with a suitable modifier like formic acid).
-
Vortex the reconstituted sample to ensure complete dissolution of the analyte before transferring it to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes the performance data for the analysis of this compound in water samples from various studies.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Recovery Rate | 53.6 - 116.8% | Wastewater | SPE-LC-MS/MS | [3] |
| Limit of Quantification (LOQ) | 0.2 - 4.5 ng/L | Wastewater | SPE-LC-MS/MS | [3] |
| Limit of Quantification (LOQ) | 10 ng/L | Not Specified | Not Specified | [6] |
| Concentration Range (Influent) | bql - 1167 ng/L | Wastewater | SPE-LC-UV/Vis-ESI/MS | [1] |
| Concentration Range (Effluent) | bql - 627 ng/L | Wastewater | SPE-LC-UV/Vis-ESI/MS | [1] |
bql: below quantification limit
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound from water samples.
References
- 1. Comprehensive study of the antidiabetic drug metformin and its transformation product this compound in Greek wastewaters [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive detection of antidiabetic compounds and one degradation product in wastewater samples by a new SPE-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. legacy.csce.ca [legacy.csce.ca]
- 5. agilent.com [agilent.com]
- 6. Oasis HLB SPE method development using the 20 bottle approach - Protocol - OneLab [onelab.andrewalliance.com]
Isocratic HPLC Method for Routine Guanylurea Analysis: Application Notes and Protocols
Introduction
Guanylurea is a primary degradation product and metabolite of metformin (B114582), a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes.[1][2][3] Its monitoring is crucial in both pharmaceutical quality control and environmental analysis due to its potential presence as an impurity in metformin drug substances and its occurrence in wastewater.[3][4] This document provides a detailed isocratic High-Performance Liquid Chromatography (HPLC) method for the routine analysis of this compound. The method is simple, reliable, and suitable for researchers, scientists, and drug development professionals.
Analytical Principle
This method utilizes isocratic reversed-phase HPLC with UV detection for the separation and quantification of this compound. The separation is achieved on a mixed-mode stationary phase column, which allows for the retention of polar compounds like this compound.[5] The mobile phase consists of a simple mixture of acetonitrile (B52724) and an aqueous buffer, ensuring a stable and reproducible chromatographic separation.[5] Detection is performed at a low UV wavelength where this compound exhibits adequate absorbance.
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data Software: For data acquisition and processing.
-
Analytical Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å (or equivalent mixed-mode column).[5]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric acid (AR grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å |
| Mobile Phase | Acetonitrile / Water (5:95, v/v) with 0.1% Sulfuric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 200 nm |
| Injection Volume | 1 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with water to achieve concentrations across the desired calibration range (e.g., 1-50 µg/mL).
Sample Preparation
The sample preparation procedure will vary depending on the matrix.
For Metformin Drug Substance:
-
Accurately weigh a quantity of the metformin drug substance powder equivalent to 100 mg of metformin and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of water and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with water.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.[1]
For Water Samples (Environmental Analysis):
-
Collect the water sample in a clean glass container.
-
If the sample contains particulate matter, filter it through a 0.45 µm membrane filter.
-
Depending on the expected concentration of this compound, the sample may be injected directly or may require a pre-concentration step using solid-phase extraction (SPE).
Method Validation Summary
The following tables summarize the typical validation parameters for this isocratic HPLC method for this compound analysis. This data is compiled from various sources and represents expected performance.
Table 1: Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 50 | > 0.999 |
Table 2: Precision
| Parameter | This compound (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | < 2.0% | ≤ 2.0% |
| Intermediate Precision (n=6) | < 2.0% | ≤ 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| Low | 98.0 - 102.0 | 98.0 - 102.0% |
| Medium | 98.0 - 102.0 | 98.0 - 102.0% |
| High | 98.0 - 102.0 | 98.0 - 102.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | This compound |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
System Suitability
Before commencing any analysis, the chromatographic system must meet the following system suitability criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Data Analysis
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship in this compound analysis.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. impactfactor.org [impactfactor.org]
- 3. HPLC Method for Separation of this compound and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Utilizing Guanylurea as a Nitrogen Source in Bacterial Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of guanylurea as a nitrogen source in bacterial culture media. This document includes detailed protocols for media preparation and bacterial growth assessment, a summary of relevant quantitative data, and insights into the metabolic pathways involved.
Introduction
This compound, a metabolite of the widely prescribed antidiabetic drug metformin (B114582), is emerging as a viable alternative nitrogen source for the cultivation of specific bacterial species.[1][2][3][4][5] Its utilization by certain bacteria opens avenues for research in bioremediation, microbial metabolism, and potentially in drug development processes where controlled bacterial growth is essential. Notably, Pseudomonas mendocina has been identified as a key organism capable of efficiently metabolizing this compound.[1][2][4][6] Understanding the mechanisms of this compound metabolism can provide insights into nitrogen assimilation pathways and may have implications for the study of microbial resistance to certain compounds. Additionally, derivatives of this compound, such as poly(this compound)s, have demonstrated antimicrobial properties, making this compound and its metabolic pathways relevant to drug development professionals.[7]
Applications
-
Selective Culture of Specific Bacterial Strains: The ability to utilize this compound as a sole nitrogen source can be exploited for the selective isolation and cultivation of bacteria such as Pseudomonas mendocina from environmental or clinical samples.[1][6]
-
Metabolic Pathway Research: Studying bacteria grown on this compound provides a model system for elucidating novel nitrogen metabolism pathways and the enzymes involved, such as this compound hydrolase.[2][3][8]
-
Bioremediation Studies: Given that this compound is an environmental contaminant resulting from metformin degradation, its use in culture media is central to the study and development of bioremediation strategies.[1][9][10]
-
Drug Development and Antimicrobial Research: The this compound moiety is of interest in the development of new antimicrobial agents.[7] Understanding its interaction with bacteria is crucial. While this compound itself is not an antibiotic, its metabolism may inform the design of novel antimicrobial compounds.
Quantitative Data Summary
The efficiency of this compound as a nitrogen source has been quantified for Pseudomonas mendocina strain GU. The following table summarizes the doubling times of this bacterium with different nitrogen sources, demonstrating the efficacy of this compound.
| Nitrogen Source | Doubling Time (minutes) |
| This compound | 44 |
| Agmatine | 66 |
| Guanidine (B92328) | 81 |
| Urea | 92 |
Data sourced from studies on Pseudomonas mendocina strain GU.[6]
Metabolic Pathway of this compound in Pseudomonas mendocina
Pseudomonas mendocina utilizes a specific enzymatic pathway to break down this compound and assimilate its nitrogen. The process is initiated by the enzyme this compound hydrolase, which converts this compound into guanidine and ammonia (B1221849).[2][3][4][5] The resulting guanidine is further metabolized to ultimately yield more ammonia and carbon dioxide, making all four nitrogen atoms from the original this compound molecule available to the cell.[2][3][4][5]
Caption: Metabolic pathway of this compound degradation in P. mendocina.
Experimental Protocols
Protocol for Preparation of Defined Medium with this compound as Sole Nitrogen Source
This protocol is adapted from methodologies used in the study of Pseudomonas mendocina strain GU.[6]
Materials:
-
This compound hydrochloride (or other stable salt)
-
Citrate-acetate medium components (see table below)
-
Distilled or deionized water
-
Sterile flasks or bottles
-
Autoclave
-
pH meter
-
Sterile filters (0.22 µm)
Citrate-Acetate Basal Medium Composition:
| Component | Concentration | Amount for 1 L |
| Sodium Citrate | 20 mM | 5.88 g |
| Sodium Acetate | 20 mM | 1.64 g |
| K2HPO4 | 50 mM | 8.71 g |
| KH2PO4 | 50 mM | 6.80 g |
| MgSO4·7H2O | 1 mM | 0.246 g |
| Trace Elements Solution | 1 mL | 1 mL |
Trace Elements Solution (per 100 mL):
-
FeSO4·7H2O: 0.5 g
-
MnSO4·H2O: 0.4 g
-
ZnSO4·7H2O: 0.04 g
-
CuSO4·5H2O: 0.015 g
-
CoCl2·6H2O: 0.01 g
-
Na2MoO4·2H2O: 0.01 g
-
H3BO3: 0.005 g
Procedure:
-
Prepare Basal Medium: Weigh and dissolve all components of the citrate-acetate basal medium, except for the trace elements, in 900 mL of distilled water.
-
Adjust pH: Adjust the pH of the medium to 7.0 using NaOH or HCl.
-
Add Trace Elements: Add 1 mL of the trace elements solution.
-
Final Volume: Bring the final volume to 1 L with distilled water.
-
Sterilization: Autoclave the basal medium at 121°C for 15 minutes.
-
Prepare this compound Stock Solution: Prepare a 1 M stock solution of this compound hydrochloride in distilled water.
-
Filter Sterilize this compound: Sterilize the this compound stock solution by passing it through a 0.22 µm filter.
-
Final Medium Preparation: Aseptically add the sterile this compound stock solution to the cooled, autoclaved basal medium to the desired final concentration (e.g., 1 mM).
Protocol for Bacterial Growth Assessment
This protocol outlines the steps to assess bacterial growth in the prepared medium.
Materials:
-
Prepared defined medium with this compound
-
Bacterial strain of interest (e.g., Pseudomonas mendocina)
-
Incubator shaker
-
Spectrophotometer
-
Sterile culture tubes or flasks
Procedure:
-
Inoculum Preparation: Grow a pre-culture of the bacterial strain in a standard rich medium (e.g., LB broth) overnight. Harvest the cells by centrifugation and wash them twice with the sterile citrate-acetate basal medium (without a nitrogen source) to remove any residual nitrogen. Resuspend the cell pellet in the basal medium.
-
Inoculation: Inoculate the prepared this compound-containing medium with the washed bacterial suspension to a starting optical density at 600 nm (OD600) of approximately 0.05.
-
Incubation: Incubate the cultures at the optimal growth temperature for the bacterium (e.g., 30°C for P. mendocina) with shaking (e.g., 200 rpm).
-
Growth Monitoring: Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every 1-2 hours) until the culture reaches the stationary phase.
-
Data Analysis: Plot the OD600 values against time on a semi-logarithmic scale to determine the exponential growth phase and calculate the doubling time.
Caption: Workflow for bacterial growth assessment with this compound.
Impact on Bacterial Signaling Pathways: A Research Frontier
Currently, there is limited direct evidence in the scientific literature detailing how this compound metabolism specifically affects bacterial signaling pathways such as quorum sensing or two-component systems. However, it is well-established that nitrogen metabolism is intricately linked to cellular signaling and regulation. The breakdown of this compound leads to the release of ammonia, a key signaling molecule in many bacteria that can influence virulence factor production and biofilm formation.
Future research could explore the following:
-
Transcriptomic and Proteomic Analyses: Comparing the gene and protein expression profiles of bacteria grown on this compound versus other nitrogen sources could reveal changes in signaling pathways.
-
Quorum Sensing Assays: Investigating whether the metabolism of this compound influences the production of autoinducers and quorum sensing-regulated behaviors.
The use of this compound as a nitrogen source in bacterial culture is a specialized technique with significant potential for both basic and applied research. The protocols and data presented here provide a foundation for scientists to explore the fascinating microbiology of this environmentally and pharmaceutically relevant compound.
References
- 1. "Microbial Metabolism of Environmentally Relevant Nitrogen-Rich Compoun" by Ash Robinson [digitalcommons.hamline.edu]
- 2. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Antimicrobial Poly(this compound)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Council on Undergraduate Research (CUR) - Substrate Specificity of this compound Hydrolase Across Multiple Microbial Species [ncur.secure-platform.com]
- 9. Environmental Concentrations of the Type 2 Diabetes Medication Metformin and Its Transformation Product this compound in Surface Water and Sediment in Ontario and Quebec, Canada | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application of Guanylurea in the Synthesis of Antimicrobial Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial polymers have emerged as a promising strategy to combat this challenge, primarily by physically disrupting bacterial cell membranes, a mechanism less prone to the development of resistance compared to traditional antibiotics that target specific metabolic pathways.[1][2] A novel and effective class of antimicrobial polymers is based on the incorporation of the guanylurea functional group into the polymer backbone. These polyguanylureas, particularly poly(this compound-piperazine)s (PGU-Ps), have demonstrated potent and selective antimicrobial activity.[3][4]
The this compound moiety, a fusion of guanidine (B92328) and urea, imparts a positive charge to the polymer backbone. This cationic nature is crucial for the initial electrostatic interaction with the negatively charged bacterial cell membrane.[1][4] The polymer architecture, which linearly combines positive charges, hydrogen-bonding capabilities, and lipophilic components, allows for effective disruption of the membrane integrity, leading to bacterial cell death.[1][4] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and antimicrobial evaluation of this compound-based polymers.
Data Presentation
Table 1: Antimicrobial Activity of Poly(this compound-piperazine) (PGU-P)
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli | ATCC 25922 | 16 | 32 |
| Staphylococcus aureus | ATCC 25923 | 8 | 16 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | USA300 | 8 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | >64 |
| Mycobacterium smegmatis | mc²155 | 4 | 8 |
Table 2: Cytotoxicity of Poly(this compound-piperazine) (PGU-P)
| Assay Type | Cell Line | Parameter | Value (µg/mL) |
| Hemolysis Assay | Human Red Blood Cells | HC₅₀ | > 500 |
| MTT Assay | Human Embryonic Kidney 293 (HEK293) | IC₅₀ | > 250 |
Experimental Protocols
Synthesis of Poly(this compound-piperazine) (PGU-P)
This protocol details the synthesis of PGU-P via a two-step process: polymerization of a Boc-protected this compound monomer with piperazine (B1678402), followed by deprotection of the Boc groups.
Materials:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
4,7,10-Trioxa-1,13-tridecanediamine
-
Piperazine
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Oil bath
Protocol:
Step 1: Synthesis of Boc-Protected Monomer (Monomer A)
The synthesis of the Boc-protected this compound monomer is a prerequisite for the polymerization. This protocol assumes "Monomer A" from the primary literature is available. A detailed synthesis of a similar monomer is described by Ahmed et al. (2018).[5]
Step 2: Polymerization
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the Boc-protected this compound monomer (Monomer A, 1 equivalent) and piperazine (1 equivalent) in anhydrous DMSO.
-
Heat the reaction mixture to 70°C in an oil bath.
-
Stir the reaction mixture at 70°C for 16-24 hours.
-
Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. The typical molecular weight of the Boc-protected polymer is around 14,000 g/mol with a polydispersity index (PDI) of approximately 1.9.[1]
-
After the reaction is complete, cool the mixture to room temperature.
Step 3: Boc Deprotection
-
Dilute the reaction mixture with DCM.
-
Slowly add trifluoroacetic acid (TFA) to the solution (typically a 1:1 v/v ratio of TFA to DCM) at 0°C.[6][7]
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by ¹H NMR, looking for the disappearance of the Boc proton signal at ~1.45 ppm.[1][7]
-
Remove the solvent and excess TFA under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to cold diethyl ether.
-
Collect the white solid precipitate by filtration.
-
Wash the polymer with diethyl ether and dry under vacuum.
Characterization:
-
¹H NMR: Confirm the disappearance of Boc protons and the appearance of characteristic peaks for the polymer backbone. An amide proton signal for the this compound group should be visible around 12.2 ppm.[1][5]
-
GPC: Determine the molecular weight and polydispersity index of the final polymer.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of the synthesized PGU-P against various bacterial strains.[3][8]
Materials:
-
PGU-P polymer
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare a stock solution of PGU-P in an appropriate solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.
-
Perform two-fold serial dilutions of the PGU-P solution in the 96-well plate with MHB.
-
Prepare a bacterial inoculum from a fresh culture grown to the mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.[8]
-
Add the bacterial inoculum to each well containing the serially diluted polymer.
-
Include a positive control (bacteria in MHB without polymer) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the polymer at which no visible bacterial growth (turbidity) is observed.[8]
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the concentration of PGU-P that kills the bacteria.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
-
Incubator (37°C)
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the polymer that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Hemolysis Assay
This assay evaluates the lytic activity of PGU-P against red blood cells, providing an indication of its cytotoxicity towards mammalian cells.[1]
Materials:
-
PGU-P polymer
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Centrifuge
-
96-well microplate
-
Microplate reader
Protocol:
-
Collect fresh human blood and centrifuge to pellet the RBCs. Wash the RBCs three times with PBS.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Prepare serial dilutions of the PGU-P polymer in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
MTT Cytotoxicity Assay
The MTT assay assesses the metabolic activity of mammalian cells and is used to determine the cytotoxicity of PGU-P.[2][9]
Materials:
-
PGU-P polymer
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.[10]
-
Prepare serial dilutions of the PGU-P polymer in the cell culture medium.
-
Remove the old medium from the cells and add the polymer solutions at different concentrations.
-
Incubate the cells with the polymer for 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
Logical Workflow for Synthesis and Evaluation of Antimicrobial Polymers
Caption: Workflow for PGU-P synthesis and biological testing.
Mechanism of Action: Bacterial Membrane Disruption
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cationic Methacrylate Polymers as Topical Antimicrobial Agents against Staphylococcus aureus Nasal Colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. US10568902B2 - Modulated guanidine-containing polymers or nanoparticles - Google Patents [patents.google.com]
- 6. Synthetic Mimic of Antimicrobial Peptide with Nonmembrane-Disrupting Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocol for Assessing Guanylurea Stability in Soil and Water Matrices
Introduction
Guanylurea is a primary transformation product of the widely used antidiabetic drug, metformin (B114582).[1] Its presence and persistence in the environment, particularly in soil and water, are of increasing concern due to its potential for widespread distribution.[2][3] This document provides detailed methodologies for assessing the stability of this compound in various soil and water matrices, intended for researchers, scientists, and drug development professionals. The protocols described herein are crucial for understanding the environmental fate and persistence of this compound. This compound is known to be formed from the biological degradation of metformin in wastewater treatment plants and can be found in concentrations sometimes exceeding that of the parent compound in environmental samples.[4] While often considered more stable than metformin, certain microorganisms have been identified that can degrade this compound.[5][6][7][8]
Analytical Methodology
A robust and sensitive analytical method is fundamental to accurately assess the stability of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a well-established and highly sensitive technique for the quantification of this compound in environmental samples.[4][9]
Instrumentation and Reagents
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
Analytical column suitable for polar compounds (e.g., C18, HILIC)
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-¹⁵N₄)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample pre-concentration and clean-up[4]
Experimental Protocols
Detailed protocols for assessing the stability of this compound in both aqueous and soil matrices are provided below. These protocols are designed to be adapted to specific laboratory conditions and research questions.
Protocol 1: Aqueous Stability of this compound
This protocol outlines the procedure to determine the hydrolytic stability of this compound in aqueous solutions at different pH levels, following general principles for chemical stability testing.[10][11]
Objective: To evaluate the abiotic degradation of this compound in water under varying pH conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water)
-
pH buffers:
-
pH 4 (e.g., acetate (B1210297) buffer)
-
pH 7 (e.g., phosphate (B84403) buffer)
-
pH 9 (e.g., borate (B1201080) buffer)
-
-
Incubator or water bath set at a controlled temperature (e.g., 25°C or 50°C)
-
Autosampler vials
-
LC-MS/MS system
Procedure:
-
Preparation of Test Solutions:
-
For each pH condition, prepare triplicate solutions of this compound at a final concentration of 1 µg/mL in the respective buffer.
-
Include a "time zero" (T₀) sample for each pH, which will be immediately quenched and analyzed.
-
-
Incubation:
-
Incubate the test solutions in a temperature-controlled environment.
-
Collect aliquots from each solution at predetermined time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
-
Sample Quenching and Analysis:
-
At each time point, transfer an aliquot of the sample into a vial containing a quenching solution (e.g., methanol) to stop any further degradation.
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ concentration.
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) for each pH condition.
-
Data Presentation
The results of the aqueous stability study can be summarized in the following table:
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at 168 hours (µg/mL) | Percent Remaining (%) | Half-life (t₁/₂) (hours) |
| 4 | 25 | 1.0 | |||
| 7 | 25 | 1.0 | |||
| 9 | 25 | 1.0 | |||
| 4 | 50 | 1.0 | |||
| 7 | 50 | 1.0 | |||
| 9 | 50 | 1.0 |
Protocol 2: Aerobic Soil Metabolism of this compound
This protocol is designed to assess the degradation and persistence of this compound in soil under aerobic conditions, based on principles from OECD guideline 307.
Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.
Materials:
-
Freshly collected and sieved soil with known characteristics (pH, organic matter content, texture)
-
This compound stock solution
-
Incubation vessels (e.g., biometer flasks)
-
Controlled environment chamber (e.g., at 20-25°C)
-
Extraction solvent (e.g., methanol/water mixture)
-
Solid Phase Extraction (SPE) cartridges for cleanup
-
LC-MS/MS system
Procedure:
-
Soil Preparation and Fortification:
-
Adjust the moisture content of the soil to 40-60% of its maximum water holding capacity.
-
Fortify the soil with this compound to achieve a final concentration relevant to environmental conditions (e.g., 0.5 mg/kg and 5 mg/kg).[5]
-
Prepare a control group of soil without this compound.
-
-
Incubation:
-
Place the treated and control soil samples into the incubation vessels and maintain them in a dark, temperature-controlled environment.
-
Ensure aerobic conditions by allowing for air exchange.
-
-
Sampling:
-
Collect soil samples at various time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).
-
-
Extraction and Analysis:
-
Extract this compound from the soil samples using an appropriate solvent.
-
Clean up the extracts using SPE if necessary.
-
Analyze the extracts by LC-MS/MS to quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the dissipation of this compound over time.
-
Determine the dissipation time 50% (DT₅₀) and 90% (DT₉₀) values.
-
Data Presentation
The results of the aerobic soil metabolism study can be summarized as follows:
| Soil Type | Initial Concentration (mg/kg) | DT₅₀ (days) | DT₉₀ (days) |
| Sandy Loam | 0.5 | ||
| Sandy Loam | 5.0 | ||
| Clay Loam | 0.5 | ||
| Clay Loam | 5.0 |
Visualizations
Diagram 1: Experimental Workflow for Aqueous Stability Assessment
Caption: Workflow for assessing the aqueous stability of this compound.
Diagram 2: Experimental Workflow for Soil Stability Assessment
Caption: Workflow for assessing the aerobic soil metabolism of this compound.
Diagram 3: Biodegradation Pathway of this compound
Caption: Proposed biodegradation pathway of this compound in the environment.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence and fate of the antidiabetic drug metformin and its metabolite this compound in the environment and during drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive study of the antidiabetic drug metformin and its transformation product this compound in Greek wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive detection of antidiabetic compounds and one degradation product in wastewater samples by a new SPE-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
Analytical Techniques for Studying Guanylurea Biodegradation Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical techniques used to study guanylurea and its biodegradation products. This compound is the primary metabolite of the widely prescribed antidiabetic drug, metformin (B114582), and its fate in biological systems and the environment is of significant interest.[1]
Introduction to this compound and its Biodegradation
This compound (C₂H₆N₄O) is formed through the biotransformation of metformin.[1] While considered to have minimal pharmacological activity, its presence and persistence in various environments necessitate robust analytical methods for its detection and quantification.[1] Understanding the biodegradation of this compound is crucial for assessing its environmental impact and for a complete pharmacokinetic profiling of its parent drug, metformin.
Recent research has elucidated a comprehensive biodegradation pathway for this compound, primarily observed in microorganisms such as Pseudomonas mendocina. This pathway involves the enzymatic conversion of this compound into smaller, readily metabolized compounds.[2][3][4][5][6]
Chromatographic Techniques for this compound Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the separation and quantification of this compound and its degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a reliable and cost-effective method for the routine analysis of this compound. Mixed-mode and reverse-phase chromatography are commonly employed.
Application Note: HPLC is well-suited for quantifying this compound in various aqueous samples. UV detection at 200 nm is typically used.[1][7] For complex matrices, proper sample preparation is critical to minimize interference. The choice of stationary phase and mobile phase composition is key to achieving optimal separation from metformin and other potential metabolites.
Protocol 1: Isocratic HPLC Method for this compound and Metformin Separation
This protocol is based on the use of a mixed-mode stationary phase column for the simultaneous analysis of this compound and metformin.[1]
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Column:
-
Mobile Phase:
-
A mixture of Water, Acetonitrile (B52724) (MeCN), and Sulfuric Acid as a buffer.[1][7] The exact ratios should be optimized for the specific instrument and separation requirements.
-
-
Method:
-
Isocratic elution
-
-
Detection:
-
Sample Preparation:
-
For aqueous samples, filter through a 0.45 µm syringe filter prior to injection.
-
For more complex matrices like wastewater, a Solid Phase Extraction (SPE) cleanup is recommended. Oasis HLB cartridges can be used for this purpose.[8]
-
Protocol 2: Reverse Phase HPLC Method for this compound Analysis
This protocol utilizes a reverse-phase column for the analysis of this compound.[9]
-
Instrumentation:
-
HPLC or UPLC system
-
-
Column:
-
Newcrom R1 reverse-phase column[9]
-
-
Mobile Phase:
-
Method:
-
Isocratic or gradient elution depending on the complexity of the sample.
-
-
Detection:
-
UV or Mass Spectrometry (MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity, making it the method of choice for detecting low concentrations of this compound and its metabolites in complex environmental and biological samples.
Application Note: The high sensitivity of LC-MS/MS allows for the quantification of this compound at ng/L levels.[10] This is particularly important for environmental monitoring and in studies where trace amounts of biodegradation products are expected. Solid Phase Extraction (SPE) is a common sample preparation technique for concentrating the analytes and removing matrix interferences prior to LC-MS/MS analysis.[8][10]
Protocol 3: SPE-LC-MS/MS for Quantification in Wastewater
This protocol is designed for the sensitive detection of this compound in wastewater samples.[10]
-
Instrumentation:
-
LC-MS/MS system (e.g., coupled with an electrospray ionization source)
-
-
Sample Preparation (Solid Phase Extraction):
-
Use a suitable SPE cartridge (e.g., Oasis HLB).[8]
-
Condition the cartridge with methanol (B129727) and then water.
-
Load the water sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., methanol).
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
LC Conditions:
-
A C18 or other suitable reverse-phase column.
-
A mobile phase gradient of water and acetonitrile with a modifier like formic acid is commonly used.
-
-
MS/MS Conditions:
-
Operate in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than LC-based methods due to the non-volatile nature of this compound, GC-MS can be used after a derivatization step.
Application Note: Derivatization is a critical pre-treatment step to make this compound volatile for GC-MS analysis.[11][12][13] This method can be an alternative when LC-MS is not available, but it involves more extensive sample preparation.
Protocol 4: Derivatization and GC-MS Analysis
This protocol outlines the general steps for GC-MS analysis of this compound.[12][13]
-
Instrumentation:
-
GC-MS system
-
-
Derivatization:
-
GC Conditions:
-
Use a suitable capillary column (e.g., HP-5ms).[11]
-
Employ a temperature program to separate the derivatized analytes.
-
-
MS Conditions:
-
Operate in electron ionization (EI) mode and scan for characteristic fragment ions of the derivatized this compound.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound analysis.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | Primesep 100 (150 x 4.6 mm, 5 µm)[1] | Newcrom R1[9] |
| Mobile Phase | Water, ACN, Sulfuric Acid[1][7] | Water, ACN, Phosphoric Acid (or Formic Acid for MS)[9] |
| Detection | UV at 200 nm[1][7] | UV / MS |
| Mode | Isocratic[7] | Reverse Phase[9] |
Table 2: Concentrations of this compound in Wastewater Samples
| Location | Sample Type | Concentration Range (ng/L) | Analytical Method | Reference |
| Greece | WWTP Influent | Below Quantitation Limit - 1167 | SPE-LC-UV/Vis-ESI/MS | [8] |
| Greece | WWTP Effluent | Below Quantitation Limit - 627 | SPE-LC-UV/Vis-ESI/MS | [8] |
| Urban WWTPs | Influent | 6.2 - 7.3 | SPE-LC-MS/MS | [10] |
| Urban WWTPs | Effluent | 8.3 - 21.3 | SPE-LC-MS/MS | [10] |
Table 3: Performance of a Validated SPE-LC-MS/MS Method
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.2 - 4.5 ng/L[10] |
| Recovery Rates | 53.6 - 116.8%[10] |
| Inter-day Precision | 4.9 - 8.4%[10] |
| Reproducibility | 11.3 - 14.6%[10] |
Biodegradation Pathway of this compound
The biodegradation of this compound by Pseudomonas mendocina has been shown to proceed through a multi-step enzymatic pathway, ultimately leading to the formation of ammonia (B1221849) and carbon dioxide.[2][3][4][5][6]
The key enzyme initiating this cascade is This compound Hydrolase .[2][3][4][5][6]
Caption: Biodegradation pathway of this compound.
Experimental Workflow for Biodegradation Studies
A typical workflow for studying the biodegradation of this compound involves sample collection, preparation, analysis, and data interpretation.
Caption: General experimental workflow.
References
- 1. HPLC Method for Separation of this compound and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Comprehensive study of the antidiabetic drug metformin and its transformation product this compound in Greek wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Sensitive detection of antidiabetic compounds and one degradation product in wastewater samples by a new SPE-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. legacy.csce.ca [legacy.csce.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor peak shape in Guanylurea HPLC analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Guanylurea, with a focus on addressing poor peak shape.
Troubleshooting Guides: Poor Peak Shape
Poor peak shape in HPLC can significantly impact the accuracy and reliability of your results.[1][2][3] The most common peak shape problems are tailing, fronting, and split peaks.[4][5] This section provides a systematic approach to troubleshooting these issues.
Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[4][6] This is a common issue when analyzing basic compounds like this compound.[7][8]
What causes peak tailing in this compound analysis?
-
Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based C18 columns.[3][7][8] This secondary interaction can cause some molecules to be retained longer, resulting in a tailing peak.[7]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of this compound, causing peak tailing.[3][6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that lead to peak tailing.[1][4]
-
Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing tailing.[2][6]
How can I fix peak tailing?
| Solution | Detailed Protocol |
| Adjust Mobile Phase pH | Lower the mobile phase pH to around 2-3 using an acid like sulfuric or phosphoric acid.[6][9][10][11] This protonates the silanol groups, minimizing their interaction with the basic this compound molecule.[6] |
| Use a Different Column | Consider using a column with a different stationary phase, such as a polar-embedded or a charged surface hybrid (CSH) column, which are designed to reduce silanol interactions.[6] Alternatively, a highly deactivated, end-capped column can be used.[8] |
| Increase Buffer Strength | Increase the buffer concentration in your mobile phase to between 10-50 mM to ensure consistent pH on the column.[2][6] |
| Column Washing | If you suspect column contamination, flush the column with a strong solvent.[1] Refer to the Experimental Protocols section for a detailed column washing procedure. |
| Reduce Sample Mass | Overloading the column can sometimes cause tailing.[2] Try reducing the concentration of your sample. |
Caption: Troubleshooting workflow for peak tailing.
Peak Fronting
Peak fronting is the inverse of peak tailing, where the front of the peak is broader than the back.[4][12]
What causes peak fronting?
-
Column Overloading: Injecting too much sample can saturate the column, leading to some molecules eluting earlier than others.[1][13][14]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a fronting peak.[13]
-
Poor Column Packing: Voids or channels in the column packing can lead to an uneven flow of the mobile phase and distorted peak shapes.[13]
How can I fix peak fronting?
| Solution | Detailed Protocol |
| Reduce Injection Volume/Concentration | The most common cause of peak fronting is overloading.[14] Decrease the amount of sample injected onto the column.[1][14] |
| Match Sample Solvent to Mobile Phase | Dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.[13] |
| Replace the Column | If you suspect the column is poorly packed or has degraded, replacing it is often the best solution.[1][13] |
Caption: Troubleshooting workflow for peak fronting.
Split Peaks
Split peaks occur when a single peak appears as two or more closely eluting peaks.[5][15]
What causes split peaks?
-
Blocked Column Frit: A partially blocked inlet frit can cause the sample to be distributed unevenly onto the column, leading to a split peak.[2][15]
-
Column Contamination: Contaminants at the head of the column can create alternative flow paths for the sample.
-
Sample Solvent Incompatibility: Similar to peak fronting, if the sample solvent is too strong, it can cause peak distortion, including splitting.[16]
-
Injector Issues: A malfunctioning autosampler or a poorly seated injection needle can cause the sample to be introduced into the system in two separate bands.[16][17]
How can I fix split peaks?
| Solution | Detailed Protocol |
| Backflush the Column | Reverse the column and flush it to waste to try and dislodge any particulates from the inlet frit.[2] |
| Replace the Frit/Column | If backflushing doesn't work, the frit may need to be replaced. In many cases, it is easier to replace the entire column.[15] |
| Use a Guard Column | A guard column can help protect the analytical column from particulates and strongly retained compounds.[1] |
| Check the Injector | Inspect the autosampler for any signs of damage or leaks.[17] Ensure the injection needle is properly seated. |
| Match Sample Solvent | Ensure your sample is dissolved in a solvent compatible with your mobile phase.[16] |
Caption: Troubleshooting workflow for split peaks.
Experimental Protocols
Protocol 1: Column Washing Procedure
This protocol is for a standard reverse-phase C18 column and should be adapted based on the manufacturer's recommendations.
-
Disconnect the column from the detector.
-
Flush with HPLC-grade water for 30 minutes at a flow rate of 1 mL/min.
-
Flush with isopropanol (B130326) for 30 minutes at a flow rate of 1 mL/min.
-
Flush with hexane (B92381) for 30 minutes at a flow rate of 1 mL/min.
-
Flush with isopropanol for 30 minutes at a flow rate of 1 mL/min.
-
Flush with HPLC-grade water for 30 minutes at a flow rate of 1 mL/min.
-
Equilibrate the column with your mobile phase for at least 30 minutes before use.
Protocol 2: Mobile Phase Preparation for this compound Analysis
This is an example of a mobile phase that can be used for this compound analysis.[9]
-
Prepare the aqueous component: Add 1 mL of 0.1 M sulfuric acid to 949 mL of HPLC-grade water.
-
Prepare the mobile phase: Mix 950 mL of the aqueous component with 50 mL of acetonitrile (B52724) (MeCN).
-
Degas the mobile phase: Use a vacuum degasser or sonicate the mobile phase for 15-20 minutes to remove dissolved gases.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound analysis?
A1: Based on established methods, here are some recommended starting conditions for this compound analysis:
| Parameter | Recommendation |
| Column | Primesep 100 (4.6 x 150 mm, 5 µm) or Newcrom R1 |
| Mobile Phase | 95% Water / 5% Acetonitrile with 0.1% Sulfuric Acid or Phosphoric Acid[9][10][11] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 200 nm[9][18] |
| Injection Volume | 1-10 µL |
Q2: Why is my baseline noisy?
A2: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the system: Ensure your mobile phase is properly degassed.[17]
-
Pump issues: Check for leaks and ensure the pump is delivering a consistent flow rate.[17]
-
Detector problems: The detector lamp may be failing, or the flow cell could be contaminated.[17]
-
Contaminated mobile phase: Use only high-purity, HPLC-grade solvents.[1]
Q3: My retention times are shifting. What should I do?
A3: Shifting retention times can be due to:
-
Changes in mobile phase composition: Prepare fresh mobile phase daily and ensure accurate mixing.
-
Column temperature fluctuations: Use a column oven to maintain a consistent temperature.[19]
-
Insufficient column equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially after a gradient run or when changing mobile phases.[20]
-
Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Q4: Can I use a mass spectrometer (MS) to detect this compound?
A4: Yes, this compound can be detected by mass spectrometry. However, if you are using a non-volatile buffer like phosphoric or sulfuric acid, you will need to replace it with a volatile alternative such as formic acid.[10][11]
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. youtube.com [youtube.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. HPLC Method for Separation of this compound and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Overcoming matrix effects in Guanylurea LC-MS/MS analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the LC-MS/MS analysis of guanylurea.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[3][4] Given that this compound is often analyzed in complex biological (e.g., plasma, urine, tissue) and environmental (e.g., wastewater) samples, it is particularly susceptible to matrix effects from endogenous components like salts, proteins, and lipids.[5][6]
Q2: How can I identify if matrix effects are impacting my this compound assay?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the MS detector post-chromatographic separation.[7][8] A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[7]
-
Post-Extraction Spike: This is a quantitative approach to determine the matrix factor (MF).[2] The response of this compound spiked into a blank matrix extract is compared to the response of this compound in a neat (pure) solvent. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]
Q3: What is a suitable internal standard (IS) for this compound analysis?
A3: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C, ¹⁵N-guanylurea). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1] This allows for the ratio of the analyte to the IS to remain consistent, leading to more accurate quantification. If a SIL-IS is not available, a structural analog that is close in chemical properties and retention time to this compound can be considered, though it may not compensate for matrix effects as effectively.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[9] However, this approach is only viable if the concentration of this compound in the sample is high enough to remain well above the lower limit of quantification (LLOQ) of the analytical method after dilution.[9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound LC-MS/MS analysis.
Problem 1: Poor peak shape and/or low signal intensity for this compound.
-
Possible Cause: Ion suppression due to co-eluting matrix components. This compound is a polar compound and may have poor retention on standard reversed-phase columns, causing it to elute early with other polar interferences.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is better suited for retaining and separating highly polar compounds like this compound.
-
Modify the mobile phase. Adjusting the pH or using ion-pairing reagents can improve retention and peak shape.
-
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components before LC-MS/MS analysis. Refer to the sample preparation protocols below.
-
Evaluate Matrix Effects: Perform post-column infusion or post-extraction spike experiments to confirm the presence and extent of ion suppression.
-
Problem 2: High variability and poor reproducibility in quantitative results.
-
Possible Cause: Inconsistent matrix effects between different samples or batches.
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for sample-to-sample variations in matrix effects.
-
Use Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and QC samples in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects across the analytical run.
-
Standardize Sample Preparation: Ensure that the sample preparation procedure is followed consistently for all samples to minimize variability in extraction recovery and matrix component removal. Automation can improve consistency.[10]
-
Problem 3: Signal enhancement leading to overestimation of this compound concentration.
-
Possible Cause: Co-eluting compounds are enhancing the ionization of this compound. While less common than suppression, this can still lead to inaccurate results.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient or change the column to separate the enhancing compounds from the this compound peak.
-
Refine Sample Cleanup: Use a different or more stringent sample preparation technique (e.g., a different SPE sorbent) to remove the specific interferences causing enhancement.
-
Confirm with SIL-IS: A stable isotope-labeled internal standard will also be subject to the same enhancement, thereby correcting the final calculated concentration.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the performance of common sample preparation methods for the extraction of this compound from biological matrices, highlighting their effectiveness in mitigating matrix effects.
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 110% | -40 to +20% | Simple, fast, and inexpensive. | Non-selective, minimal cleanup, high risk of matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | -25 to +10% | Cleaner extracts than PPT. | Can be labor-intensive, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 80 - 115% | -15 to +5% | Provides the cleanest extracts, highly selective.[10] | More complex and costly, requires method development. |
Note: The values presented are typical ranges and can vary depending on the specific matrix, protocol, and LC-MS/MS system. One study found recovery rates for this compound using SPE to be around 84%.[5] Another study reported satisfactory recovery rates between 53.6% and 116.8% for this compound and other antidiabetic compounds in wastewater using SPE.[11]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is designed to provide a clean extract of this compound from a plasma matrix, minimizing matrix effects.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water through the cartridge.[10]
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove impurities.[10]
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[12] Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[12]
Protocol 2: Protein Precipitation (PPT) for this compound from Plasma
This is a simpler but less clean alternative to SPE.
-
Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard.[13]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase. This step helps to concentrate the analyte and allows for solvent exchange to a weaker solvent, which can improve peak shape.
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
Caption: A decision tree for systematically troubleshooting matrix effects in this compound analysis.
General Experimental Workflow for this compound Analysis
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. opentrons.com [opentrons.com]
- 11. Sensitive detection of antidiabetic compounds and one degradation product in wastewater samples by a new SPE-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organomation.com [organomation.com]
- 13. benchchem.com [benchchem.com]
Common interferences in the quantification of Guanylurea.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the quantification of Guanylurea.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
A1: The most significant interferences in this compound quantification arise from two main sources:
-
Metformin (B114582): As the parent drug of this compound, Metformin is often present in samples at much higher concentrations and can interfere with the analysis.[1]
-
Matrix Effects: When using Liquid Chromatography-Mass Spectrometry (LC-MS), components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[2][3]
Q2: How can I minimize interference from Metformin?
A2: The primary strategy to minimize interference from Metformin is to achieve complete chromatographic separation of the two compounds. This can be accomplished by optimizing the High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method. Techniques include adjusting the mobile phase composition, gradient profile, and selecting a suitable stationary phase. A mixed-mode stationary phase column, for instance, can be effective in separating the polar compounds this compound and Metformin.[1]
Q3: What are matrix effects and how can I assess them?
A3: Matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). To assess matrix effects, a post-extraction addition method is commonly used. This involves comparing the analyte's response in a blank matrix extract spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100%
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Q4: How can I mitigate matrix effects?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction to remove interfering matrix components, such as phospholipids.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., ¹³C- or ¹⁵N-labeled) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification.
Issue 1: Poor Peak Shape or Tailing for this compound
-
Possible Cause A: Suboptimal chromatographic conditions.
-
Solution:
-
Ensure the pH of the mobile phase is appropriate for the pKa of this compound.
-
Experiment with different mobile phase modifiers (e.g., formic acid, ammonium (B1175870) formate).
-
Consider using a column with a different stationary phase (e.g., HILIC or mixed-mode) that provides better retention and peak shape for polar compounds.
-
-
-
Possible Cause B: Column degradation.
-
Solution:
-
Flush the column with a strong solvent to remove potential contaminants.
-
If the problem persists, replace the column.
-
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Possible Cause A: Variable matrix effects between samples.
-
Solution:
-
Implement a more rigorous sample clean-up procedure to remove a wider range of matrix components.
-
If not already in use, incorporate a stable isotope-labeled internal standard for this compound.
-
-
-
Possible Cause B: Inconsistent sample preparation.
-
Solution:
-
Ensure all sample preparation steps (e.g., extraction, evaporation, reconstitution) are performed consistently across all samples.
-
Use automated liquid handling systems to minimize human error.
-
-
Issue 3: Co-elution of this compound and Metformin
-
Possible Cause: Insufficient chromatographic resolution.
-
Solution:
-
Modify the gradient elution profile to increase the separation between the two peaks. A shallower gradient can often improve resolution.
-
Change the organic solvent in the mobile phase (e.g., from acetonitrile (B52724) to methanol, or a combination).
-
Evaluate a different HPLC column with a different selectivity. For example, a Primesep 100 mixed-mode stationary phase column has been shown to be effective.[1]
-
-
Quantitative Data on Interferences
The following table summarizes the quantitative impact of common interferences on this compound analysis as reported in various studies.
| Interference | Analytical Method | Matrix | Observed Effect | Quantitative Impact | Mitigation Strategy |
| Metformin | LC-MS/MS | Simulated Samples | Signal Suppression of co-eluting analyte | Up to 30% suppression of a co-eluting compound (glyburide) by high concentrations of Metformin.[5] | Chromatographic separation, use of a stable isotope-labeled internal standard.[5] |
| Matrix Components | CE-MS | Zebrafish Tissue | Signal Enhancement | +22.7 ± 10.5% | Use of matrix-matched calibration standards.[3] |
| Matrix Components | CE-MS | Brown Trout Tissue | Signal Suppression | -51.6 ± 3.2% | Use of matrix-matched calibration standards.[3] |
Experimental Protocols
LC-MS/MS Method for this compound and Metformin in Aqueous Samples
-
Sample Preparation (Direct Injection):
-
Collect water samples.
-
Dilute with acetonitrile containing stable isotope-labeled internal standards for both this compound (e.g., this compound-¹⁵N₄) and Metformin (e.g., Metformin-d₆).[6]
-
-
Liquid Chromatography:
-
System: Agilent 1200 series HPLC or equivalent.[6]
-
Column: A column suitable for polar compounds, such as a Primesep 100 mixed-mode stationary phase column.[1]
-
Mobile Phase: A gradient of water and acetonitrile with a suitable buffer (e.g., sulfuric acid for UV detection, or a volatile buffer like ammonium formate (B1220265) for MS detection).[1]
-
Flow Rate: As per column manufacturer's recommendation (e.g., 0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer (e.g., Agilent 6410).[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor appropriate precursor to product ion transitions (specific m/z values should be optimized in the laboratory).
-
Metformin: Monitor appropriate precursor to product ion transitions (e.g., m/z 130.2 → 71.2).
-
-
GC-MS Method for this compound and Metformin in Water Samples (with Derivatization)
-
Sample Preparation and Derivatization:
-
Dry an aliquot of the water sample under a stream of nitrogen.
-
Add a derivatization reagent such as N-methyl-bis(trifluoroacetamide) (MBTFA) and a suitable solvent (e.g., 1,4-dioxane).[7]
-
Heat the mixture to facilitate the derivatization reaction (e.g., 90°C for 40 minutes).[7]
-
Use an internal standard such as Buformin.[7]
-
-
Gas Chromatography:
-
Mass Spectrometry:
-
Detector Temperature: 280°C.[7]
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Visualizations
Caption: Common interferences in this compound quantification workflow.
Caption: A logical workflow for troubleshooting this compound quantification issues.
References
- 1. HPLC Method for Separation of this compound and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Development of a capillary electrophoresis–mass spectrometry method for the analysis of metformin and its transformation product this compound in biota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Metformin and its Metabolite this compound on Fathead Minnow (Pimephales promelas) Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. legacy.csce.ca [legacy.csce.ca]
Guanylurea Derivatization for GC-MS: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of guanylurea derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a non-volatile compound.[1][2] Direct analysis by GC-MS can lead to thermal degradation of the molecule within the injector port.[1][2] Derivatization is a crucial pre-treatment step that chemically modifies this compound to increase its volatility and thermal stability, making it suitable for GC-MS analysis.[1][3][4] This process helps to achieve sensitive and accurate detection, especially at low concentrations in various sample matrices.[1]
Q2: What are the most common derivatization reagents for this compound?
A2: The most commonly cited and effective derivatization reagent for this compound is N-methyl-bis(trifluoroacetamide) (MBTFA).[1][5][6] Other reagents that can be used for compounds with similar functional groups include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][8][9][10] However, caution is advised with some silylating agents as they can potentially convert this compound to urea.[7] Acylation reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), are also used for derivatizing amines and similar functional groups.[3][11][12]
Q3: What are the critical parameters affecting this compound derivatization efficiency?
A3: The efficiency of the derivatization reaction is influenced by several key parameters:
-
Temperature: The reaction temperature significantly impacts the rate and completeness of the derivatization.[1]
-
Reaction Time: Sufficient time is required for the reaction to go to completion.[1]
-
Solvent: The choice of solvent can affect reagent stability and the solubility of this compound. Acetonitrile (B52724) and 1,4-dioxane (B91453) have been used successfully.[1][5]
-
Reagent to Analyte Ratio: An optimal molar ratio of the derivatizing agent to this compound is necessary to ensure complete derivatization without excessive reagent-related interference.[1][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Derivatization Product Peak | 1. Incomplete reaction. | - Optimize reaction temperature and time. A study on MBTFA derivatization found optimal conditions at 90°C for 40 minutes.[6] - Increase the ratio of derivatization reagent to this compound. A ratio of 1.5:1 (reagent to target) has been shown to be effective.[6] - Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.[1][2][8][13] |
| 2. Degradation of the analyte. | - Avoid excessively high temperatures during the derivatization step. | |
| 3. Inactive derivatization reagent. | - Use a fresh bottle of derivatizing reagent. Store reagents under appropriate conditions (e.g., protected from moisture).[12] | |
| Poor Peak Shape (Tailing) | 1. Incomplete derivatization. | - Re-optimize the derivatization protocol (see above). |
| 2. Active sites in the GC system (injector liner, column). | - Deactivate the injector liner or use a liner with a suitable deactivation. - Condition the GC column according to the manufacturer's instructions. - Consider silanizing the glassware used for the derivatization.[3] | |
| Presence of Multiple Peaks for this compound Derivative | 1. Formation of byproducts. | - If using silylating agents like MSTFA or BSTFA, consider the possibility of this compound converting to urea.[7] - Methoximation prior to silylation can help reduce the formation of multiple derivatives by preventing tautomerization.[7][8][13] |
| 2. Tautomerization of this compound. | - A two-step derivatization involving methoximation followed by silylation can lock the molecule in a single form before the final derivatization.[8][13] | |
| High Background Noise or Interfering Peaks | 1. Excess derivatization reagent. | - Optimize the reagent-to-analyte ratio to use the minimum necessary amount of reagent. - Perform a sample clean-up step after derivatization to remove excess reagent and byproducts.[11] |
| 2. Contaminated solvents or reagents. | - Use high-purity solvents and reagents. - Prepare a reagent blank (all components except the sample) to identify sources of contamination.[12] |
Quantitative Data Summary
The following table summarizes the experimental factors and their ranges used in a Central Composite Design (CCD) to optimize the derivatization of this compound and metformin (B114582) with MBTFA. The response measured was the ratio of the peak areas of this compound to metformin.[1]
| Factor | Low Level | High Level |
| Temperature (°C) | 70 | 90 |
| Reaction Time (minutes) | 40 | 70 |
| Solvent | Acetonitrile | 1,4-Dioxane |
| Reagent:Target Ratio | 0.5:1 | 1.5:1 |
Optimal conditions identified for enhancing the derivatization performance were a temperature of 90°C, a reaction time of 40 minutes, 1,4-dioxane as the solvent, and a reagent to target component ratio of 1.5:1.[6]
Experimental Protocols
Protocol 1: Derivatization of this compound with MBTFA[1][2]
This protocol is based on a method optimized for the analysis of this compound and metformin in water samples.
Materials:
-
Standard solutions of this compound (e.g., 1 mg/mL in methanol)
-
N-methyl-bis(trifluoroacetamide) (MBTFA)
-
Solvent (e.g., acetonitrile or 1,4-dioxane)
-
Internal standard (e.g., Buformin)
-
Nitrogen gas supply
-
Heating block or water bath
-
GC vials
Procedure:
-
Pipette an appropriate volume (e.g., 10 µL) of the this compound standard solution and internal standard into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Add 100 µL of the chosen solvent (acetonitrile or 1,4-dioxane) to the dried residue.
-
Add the calculated amount of MBTFA to achieve the desired reagent-to-analyte ratio (e.g., 1.5:1).
-
Cap the vial tightly and heat it in a water bath or heating block at the optimized temperature (e.g., 90°C) for the determined reaction time (e.g., 40 minutes).
-
After heating, remove the vial and allow it to cool to room temperature.
-
Dilute the sample with an appropriate solvent to a final volume of 1 mL for GC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for low derivatization yield.
Caption: Biodegradation pathway of Metformin to this compound.
References
- 1. legacy.csce.ca [legacy.csce.ca]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. gcms.cz [gcms.cz]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. brjac.com.br [brjac.com.br]
- 10. thescipub.com [thescipub.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Addressing Guanylurea instability during sample preparation.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with guanylurea. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's instability during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the primary metabolite of the widely prescribed anti-diabetic drug, metformin.[1] Its stability is a significant concern during sample preparation because it is susceptible to both enzymatic and chemical degradation, which can lead to inaccurate quantification in biological matrices.
Q2: What are the main degradation pathways for this compound?
The primary degradation pathway is enzymatic hydrolysis by this compound hydrolase, which converts this compound into guanidine (B92328) and ammonia.[2][3][4][5] Chemical hydrolysis can also occur, particularly under unfavorable pH and temperature conditions.
Q3: What are the optimal storage conditions for samples containing this compound?
To minimize degradation, biological samples should be processed as quickly as possible. If immediate analysis is not possible, samples should be stored at ultra-low temperatures (-80°C). Lowering the temperature slows down both enzymatic and chemical degradation processes.[6]
Q4: How does pH affect the stability of this compound?
While specific data for this compound is limited, analogous compounds like urea (B33335) are more stable in a pH range of 4-8.[7][8] It is advisable to maintain the sample pH within this range during preparation to minimize chemical hydrolysis. Both highly acidic and highly alkaline conditions should be avoided.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound sample preparation.
Low Analyte Recovery
Problem: You are observing consistently low or no recovery of this compound from your samples, particularly from biological matrices like plasma or urine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Enzymatic Degradation | Immediately cool samples to 4°C after collection. Promptly separate plasma or serum from whole blood. Consider adding a broad-spectrum protease inhibitor cocktail, although a specific inhibitor for this compound hydrolase is not commercially available. Protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) can also help to denature and remove enzymes. |
| Suboptimal pH | Ensure the pH of your sample and extraction solvents is maintained between 4 and 8. Use appropriate buffers if necessary.[7][8] |
| Inefficient Extraction | For solid-phase extraction (SPE), ensure the sorbent is appropriate for a polar compound like this compound (e.g., mixed-mode or polar-enhanced sorbents). Optimize loading, washing, and elution steps. Ensure the elution solvent is strong enough to desorb the analyte.[9][10][11][12][13] |
| Adsorption to Surfaces | This compound can adsorb to glass and plastic surfaces. Using silanized glassware or low-adsorption polypropylene (B1209903) tubes can mitigate this issue. |
Experimental Protocols & Methodologies
Recommended General Sample Preparation Workflow
This workflow is designed to minimize this compound degradation during sample preparation from biological fluids.
Caption: Recommended workflow for this compound sample preparation.
Enzymatic Degradation Pathway of this compound
This diagram illustrates the enzymatic breakdown of this compound.
Caption: Enzymatic hydrolysis of this compound.
Troubleshooting Logic for Low this compound Recovery
This decision tree can guide your troubleshooting process when encountering low recovery.
Caption: Decision tree for troubleshooting low this compound recovery.
Analytical Considerations
Mass Spectrometry Adducts:
When using mass spectrometry for detection, be aware of the potential for adduct formation. Sodium ([M+Na]+) and potassium ([M+K]+) adducts are common and can be influenced by solvents, glassware, and mobile phase additives.[14][15][16][17] The presence of multiple adducts can split the analyte signal, leading to reduced sensitivity and complicating quantification.
Mitigation Strategies for Adduct Formation:
| Strategy | Description |
| Use High-Purity Solvents | HPLC or MS-grade solvents minimize the presence of metal ions. |
| Acidify the Mobile Phase | Adding a small amount of a volatile acid like formic acid can promote the formation of the protonated molecule ([M+H]+) over metal adducts. |
| Use Appropriate Labware | Avoid older glassware which can be a source of sodium ions.[16] |
| Control Mobile Phase Additives | Be mindful of the salt content in your buffers. Volatile buffers like ammonium (B1175870) formate (B1220265) are generally preferred for LC-MS.[18] |
References
- 1. HPLC Method for Separation of this compound and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Volume 65 No 3 page 187 [library.scconline.org]
- 8. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. welch-us.com [welch-us.com]
- 10. hawach.com [hawach.com]
- 11. silicycle.com [silicycle.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. specartridge.com [specartridge.com]
- 14. Can you explain the M+Na and M+K mass peaks in MALDI spectra [biosyn.com]
- 15. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. allanchem.com [allanchem.com]
Optimizing mobile phase composition for Guanylurea HPLC separation.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the HPLC separation of guanylurea. It is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during method development and routine analysis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Poor or No Retention of this compound Peak (Elutes at or near the void volume)
-
Question: My this compound peak is showing little to no retention on a C18 column. What could be the cause and how can I fix it?
-
Answer: this compound is a very polar and basic compound, which leads to poor retention on traditional reversed-phase columns like C18.
-
Probable Cause 1: Inappropriate Column Chemistry. Standard C18 columns do not provide sufficient retention for highly polar analytes.
-
Solution:
-
Consider using a mixed-mode column that combines reversed-phase and ion-exchange characteristics. Columns like Primesep 100 have been shown to be effective.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for retaining polar compounds.[3][4] HILIC stationary phases are polar and use a high concentration of organic solvent in the mobile phase, which facilitates the retention of polar analytes.
-
-
-
Probable Cause 2: Mobile Phase is too Eluting. The high aqueous content typical in reversed-phase methods for polar analytes may still be too strong, causing the this compound to elute quickly.
-
Probable Cause 3: Incorrect pH of the Mobile Phase. The pH of the mobile phase affects the ionization state of this compound and the stationary phase, influencing retention.
-
Solution: Adjust the mobile phase pH. For basic compounds like this compound on a reversed-phase column, a slightly acidic pH can sometimes improve retention. However, for HILIC, the mobile phase pH can also affect the charge of the stationary phase and the analyte.[4]
-
-
Problem 2: Peak Tailing
-
Question: My this compound peak is showing significant tailing. What are the common causes and solutions?
-
Answer: Peak tailing for a basic compound like this compound is often due to secondary interactions with the stationary phase.
-
Probable Cause 1: Secondary Interactions with Residual Silanols. Free silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact strongly with the basic this compound molecule, causing tailing.[5][6]
-
Solution:
-
Lower Mobile Phase pH: Use an acidic mobile phase (e.g., with 0.1% sulfuric acid or phosphoric acid) to protonate the silanol groups and reduce unwanted interactions.[1]
-
Use a Modern, High-Purity Column: Newer, end-capped columns have fewer accessible silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help saturate the active sites on the stationary phase.
-
-
-
Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.[7]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Probable Cause 3: Column Contamination or Degradation. Accumulation of contaminants on the column can create active sites that cause tailing.[8][9]
-
Solution:
-
Use a guard column to protect the analytical column.
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, the column may need to be replaced.
-
-
-
Problem 3: Drifting Retention Times
-
Question: The retention time for my this compound peak is not stable and keeps shifting between injections. What should I check?
-
Answer: Retention time drift can be caused by several factors related to the column, mobile phase, or HPLC system.[10][11][12]
-
Probable Cause 1: Insufficient Column Equilibration. This is a common issue, especially with HILIC and ion-pair chromatography. The stationary phase needs to be fully equilibrated with the mobile phase to ensure reproducible retention.[8][13][14]
-
Probable Cause 2: Mobile Phase Instability.
-
Solution:
-
Prepare fresh mobile phase daily. Buffers can support microbial growth, and the pH of the mobile phase can change over time due to the absorption of atmospheric CO2.
-
Ensure the mobile phase is well-mixed and degassed.
-
If using a gradient, check for proper functioning of the pump's proportioning valves.
-
-
-
Probable Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.[16]
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Probable Cause 4: Column Degradation. Over time, the stationary phase can degrade, leading to changes in retention.[8][15]
-
Solution: Monitor column performance and replace it when necessary.
-
-
Problem 4: Split or Broad Peaks
-
Question: I am observing split or unusually broad peaks for this compound. What could be the issue?
-
Answer: Split or broad peaks can indicate problems with the column, the injection solvent, or the flow path.[17][18][19]
-
Probable Cause 1: Column Void or Contamination. A void at the head of the column or a partially blocked frit can distort the peak shape.[17][20]
-
Solution:
-
Backflush the column (if the manufacturer's instructions permit).
-
Replace the column frit.
-
If a void has formed, the column may need to be replaced.
-
-
-
Probable Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[21]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
-
Probable Cause 3: Co-elution. The broad or split peak may actually be two or more closely eluting compounds.
-
Solution: Optimize the mobile phase composition (e.g., change the organic modifier percentage, pH, or buffer concentration) to improve resolution.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting mobile phase for this compound separation on a mixed-mode column?
-
A good starting point for a mixed-mode column like the Primesep 100 is a mobile phase consisting of 95% water and 5% acetonitrile (B52724), with 0.1% sulfuric acid as a buffer. The flow rate is typically 1.0 mL/min with UV detection at 200 nm.[1]
-
-
Q2: Can I use mass spectrometry (MS) with the suggested mobile phases?
-
Mobile phases containing non-volatile buffers like sulfuric acid or phosphoric acid are not compatible with MS. For MS detection, you should use volatile buffers such as formic acid or ammonium (B1175870) formate.
-
-
Q3: How does the buffer concentration affect the separation?
-
Buffer concentration can influence peak shape and retention. A concentration that is too low may not provide adequate buffering capacity, leading to pH shifts and peak tailing. A concentration that is too high can increase backpressure and may precipitate when mixed with a high percentage of organic solvent. A typical starting range is 10-50 mM.[22][23]
-
-
Q4: What are the key considerations when developing a HILIC method for this compound?
-
Column Equilibration: HILIC columns require a longer equilibration time to form a stable water layer on the stationary phase, which is crucial for reproducible retention.[13]
-
Injection Solvent: The injection solvent should be as close as possible to the composition of the initial mobile phase to avoid peak distortion. High water content in the sample solvent can lead to poor peak shape.[4]
-
Mobile Phase: Start with a high percentage of acetonitrile (e.g., 90%) and a buffer like ammonium formate.
-
Experimental Protocols
Protocol 1: Mixed-Mode HPLC for this compound [1]
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water (5/95, v/v) with 0.1% Sulfuric Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 200 nm
-
Sample Preparation: Dissolve this compound phosphate (B84403) standard in water to a concentration of 0.2 mg/mL.
-
Injection Volume: 1 µL
Methodology:
-
Prepare the mobile phase by mixing 50 mL of acetonitrile with 950 mL of water and adding 1 mL of concentrated sulfuric acid.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Install the Primesep 100 column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 1 µL of the prepared this compound standard solution.
-
Monitor the separation at 200 nm.
Data Presentation
Table 1: Example Mobile Phase Compositions for this compound HPLC
| Chromatography Mode | Column Type | Mobile Phase Composition | Buffer | Detection | Reference |
| Mixed-Mode | Primesep 100 | 5% Acetonitrile, 95% Water | 0.1% Sulfuric Acid | UV @ 200 nm | [1] |
| Mixed-Mode | Primesep 100 | 30% Acetonitrile, 70% Water | 0.1-0.5% Sulfuric Acid (Gradient) | UV @ 200 nm | [2] |
| Reversed-Phase | Newcrom R1 | Acetonitrile and Water | Phosphoric Acid (or Formic Acid for MS) | Not Specified | |
| Anion Exchange | Waters IC-Pak Anion HC | Isocratic | 5 µM KPO4 buffer, pH 8.0 | UV @ 194 nm |
Visualizations
Caption: Troubleshooting Decision Tree for this compound HPLC.
Caption: Workflow for Mobile Phase Optimization.
References
- 1. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Separation of this compound and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. uhplcs.com [uhplcs.com]
- 12. uhplcs.com [uhplcs.com]
- 13. How to Avoid Common Problems with HILIC Methods [restek.com]
- 14. welch-us.com [welch-us.com]
- 15. hawachscientificcoltd.quora.com [hawachscientificcoltd.quora.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 18. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 19. mastelf.com [mastelf.com]
- 20. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. researchgate.net [researchgate.net]
- 22. uhplcs.com [uhplcs.com]
- 23. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
Selecting the appropriate derivatization reagent for Guanylurea.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate derivatization reagent for guanylurea analysis. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful derivatization and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: this compound is a polar and non-volatile compound. Direct analysis by gas chromatography (GC) is challenging because it may not vaporize readily and can decompose at the high temperatures of the GC inlet.[1][2] Derivatization converts this compound into a more volatile and thermally stable derivative, making it suitable for GC-MS analysis.[1][2] For high-performance liquid chromatography (HPLC), while direct analysis is possible, derivatization can be employed to enhance the sensitivity of UV or fluorescence detectors, especially for trace-level analysis.
Q2: What are the most common analytical techniques for this compound analysis that involve derivatization?
A2: The most common technique is Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.[1][2] This approach offers high sensitivity and selectivity. HPLC with UV or fluorescence detection can also be used, and derivatization is sometimes performed to improve detection limits.
Q3: What is the primary biotransformation pathway leading to the formation of this compound?
A3: this compound is the main biotransformation product of the widely used anti-diabetic drug, metformin.[1] It is formed through the aerobic biodegradation of metformin.
Metabolic Pathway of Metformin to this compound
Caption: Metabolic conversion of Metformin to this compound.
Derivatization Reagents for GC-MS Analysis
The selection of a suitable derivatization reagent is critical for successful GC-MS analysis of this compound. The most commonly used reagents fall into two categories: silylating agents and acylating agents.
Comparison of Common GC-MS Derivatization Reagents for this compound
| Reagent Class | Reagent Name | Abbreviation | Advantages | Disadvantages & Potential Issues |
| Silylating Agents | N-methyl-bis(trifluoroacetamide) | MBTFA | Forms stable derivatives with this compound; well-documented protocols available. | Requires optimization of reaction conditions (temperature, time, solvent). |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive silylating agent. | Can potentially convert this compound to urea (B33335); derivatives may be moisture-sensitive. | |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | By-products are highly volatile, reducing interference. | Can also potentially convert this compound to urea. | |
| Acylating Agents | Pentafluoropropionic anhydride | PFPA | Forms stable, electron-capturing derivatives, enhancing sensitivity with ECD. | Highly reactive and corrosive; acidic byproducts may need to be removed. |
| Trifluoroacetic anhydride | TFAA | Highly reactive and volatile; produces stable derivatives. | Corrosive; acidic byproducts can damage the GC column if not removed. |
Experimental Protocol: Derivatization of this compound with MBTFA for GC-MS Analysis
This protocol is based on optimized conditions for the derivatization of this compound using N-methyl-bis(trifluoroacetamide) (MBTFA).[1][2]
Materials:
-
This compound standard solution
-
N-methyl-bis(trifluoroacetamide) (MBTFA)
-
Solvent (e.g., acetonitrile (B52724) or 1,4-dioxane)
-
Internal standard (e.g., buformin)
-
Vials suitable for heating
-
Nitrogen gas supply
-
Water bath or heating block
Procedure:
-
Sample Preparation: Pipette an appropriate volume of the this compound standard or sample into a vial. If using an internal standard, add it at this stage.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all moisture as it can interfere with the derivatization reaction.
-
Reagent Addition: Add the chosen solvent (e.g., 100 µL of acetonitrile or 1,4-dioxane) to the dried residue. Subsequently, add the derivatizing agent, MBTFA. The optimal ratio of reagent to analyte should be determined, but a starting point is a 1.5:1 molar excess of MBTFA.[1]
-
Reaction: Tightly cap the vial and heat it in a water bath or heating block. Optimized reaction conditions are typically 90°C for 40 minutes.[1]
-
Cooling and Dilution: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature. Dilute the sample with the solvent to a final volume suitable for GC-MS injection (e.g., 1 mL).
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Workflow for this compound Derivatization with MBTFA
Caption: Experimental workflow for this compound derivatization.
Troubleshooting Guide for this compound Derivatization
Q4: I am seeing no peak or a very small peak for my derivatized this compound in the GC-MS analysis. What could be the problem?
A4: This issue can arise from several factors:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion.
-
Moisture: The presence of water can significantly hinder the reaction. Ensure your sample is completely dry before adding the derivatization reagent.
-
Reaction Conditions: The temperature and time may not be optimal. For MBTFA, heating at 90°C for 40 minutes is recommended.[1]
-
Reagent Ratio: An insufficient amount of derivatizing reagent will lead to incomplete derivatization. A molar excess of the reagent is generally required.
-
-
Degradation of this compound: Certain silylating reagents, such as MSTFA and BSTFA, have been reported to potentially convert this compound to urea, which would result in the absence of the expected this compound derivative peak. If using these reagents, consider a milder derivatization agent like MBTFA.
-
Adsorption in the GC System: Even after derivatization, the analyte may be adsorbing to active sites in the GC inlet or column. Ensure proper deactivation of the liner and use a high-quality, inert column.
Q5: I am observing multiple peaks for my this compound standard after derivatization. What is the cause?
A5: Multiple peaks can be due to:
-
Incomplete Derivatization: Partial derivatization can lead to the presence of both the derivatized and underivatized compound, or compounds with varying numbers of derivatized functional groups. Re-optimize the reaction conditions (temperature, time, reagent concentration).
-
Side Reactions: The derivatization reagent may be reacting with other components in your sample matrix, or the this compound itself may be undergoing side reactions under the chosen conditions.
-
Reagent Artifacts: The derivatization reagent itself or its byproducts may be producing peaks in the chromatogram. It is essential to run a reagent blank (all components except the analyte) to identify these peaks.
Q6: My results are not reproducible. What are the likely sources of variability?
A6: Poor reproducibility is often linked to inconsistencies in the experimental procedure:
-
Inconsistent Reaction Time and Temperature: Ensure precise control over the heating time and temperature for all samples.
-
Variable Moisture Content: Differences in the dryness of the samples before derivatization can lead to variable reaction efficiency.
-
Pipetting Errors: Inaccurate pipetting of the analyte, internal standard, or derivatization reagent will lead to quantitative errors.
-
Sample Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction. Matrix-matched calibration standards should be used to compensate for these effects.
Derivatization for HPLC Analysis
While direct HPLC-UV analysis of this compound is possible, derivatization can be employed to enhance sensitivity, particularly with fluorescence detection.
Potential Derivatization Reagents for HPLC-Fluorescence Detection:
-
Benzoin: Reacts with guanidino compounds to form fluorescent derivatives. This has been successfully applied to the analysis of metformin, a related guanidino compound.
-
Xanthydrol: This reagent reacts with urea and similar compounds to produce a fluorescent derivative. Given the structural similarity of the urea moiety in this compound, this reagent presents a potential option for enhancing fluorescence detection.
-
Ninhydrin (B49086): While commonly used for amino acids, ninhydrin can also react with guanidino compounds under specific conditions to yield fluorescent products.
Method development and optimization would be required to apply these reagents effectively for the routine analysis of this compound by HPLC with fluorescence detection.
References
Enhancing the sensitivity of Guanylurea detection in complex samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of guanylurea detection in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low sensitivity in this compound analysis?
A1: Low sensitivity in this compound analysis often stems from a combination of its high polarity, which leads to poor retention on traditional reversed-phase chromatography columns, and its susceptibility to matrix effects in complex samples. Additionally, for GC-MS analysis, its non-volatile nature necessitates a derivatization step, which if not optimized, can result in incomplete reactions and low signal intensity.
Q2: How can I improve the retention of this compound in liquid chromatography?
A2: To improve retention of the highly polar this compound molecule, consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns utilize a polar stationary phase with a high organic content in the mobile phase, which is effective for retaining and separating polar compounds like this compound.
Q3: Is derivatization necessary for this compound analysis?
A3: Derivatization is crucial for making this compound sufficiently volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is not always necessary but can be employed to improve chromatographic peak shape and ionization efficiency.
Q4: What are the common challenges associated with analyzing this compound in complex matrices like wastewater or plasma?
A4: The primary challenges are significant matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, and the presence of interfering substances.[3][4][5] These factors can lead to inaccurate quantification and reduced sensitivity. Effective sample preparation, such as Solid Phase Extraction (SPE), is critical to minimize these interferences.[5]
Troubleshooting Guides
Low Signal Intensity or Poor Peak Shape in LC-MS/MS
Problem: I am observing a weak signal or significant peak tailing for this compound in my HILIC-MS/MS analysis.
dot graph TD { A[Start: Low Signal or Peak Tailing] --> B{Check Mobile Phase}; B --> C{Is Buffer Concentration Adequate?}; C -- No --> D[Increase Buffer Concentration(e.g., 10-50 mM)]; C -- Yes --> E{Is pH Appropriate?}; E -- No --> F[Adjust pH to be ~2-3 units awayfrom this compound's pKa]; E -- Yes --> G{Check Sample Preparation}; G --> H{Suspect Matrix Effects?}; H -- Yes --> I[Implement or OptimizeSolid Phase Extraction (SPE)]; H -- No --> J{Check for Column Overload}; J -- Yes --> K[Dilute Sample or ReduceInjection Volume]; J -- No --> L[End: Investigate Instrument Issues]; D --> L; F --> L; I --> L; K --> L;
} caption: Troubleshooting Low Signal/Peak Tailing in HILIC-MS/MS.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Insufficient Buffer Concentration: In HILIC, inadequate buffering can lead to secondary interactions with the stationary phase, causing peak tailing.[6][7] Try increasing the buffer concentration (e.g., ammonium (B1175870) formate) in your mobile phase.
-
Incorrect pH: The mobile phase pH can affect the ionization state of this compound and its interaction with the column. Adjust the pH to ensure consistent protonation.
-
-
Sample-Related Issues:
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.[3][4] An effective Solid Phase Extraction (SPE) protocol is crucial for cleaning up complex samples.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[7][8] Dilute your sample or reduce the injection volume.
-
-
Column Health:
-
Column Contamination: If all peaks in your chromatogram are tailing, your column's inlet frit may be partially blocked.[7] Try back-flushing the column.
-
Column Degradation: Over time, the stationary phase can degrade. If performance does not improve with other troubleshooting steps, consider replacing the column.
-
Low Recovery During Solid Phase Extraction (SPE)
Problem: My recovery of this compound after SPE is consistently low.
Troubleshooting Steps:
-
Sorbent Selection: this compound is highly polar. Ensure you are using an appropriate sorbent, such as a mixed-mode cation exchange or a polar-functionalized polymer-based sorbent, that can effectively retain it. A standard C18 reversed-phase sorbent may not provide adequate retention.[9]
-
Method Steps:
-
Conditioning and Equilibration: The sorbent must be properly wetted for the analyte to bind effectively.[10][11] Ensure you are using the correct solvents for conditioning (e.g., methanol) and equilibration (e.g., water or sample buffer).
-
Sample Loading: A flow rate that is too high will not allow sufficient time for the this compound to interact with and be retained by the sorbent.[10]
-
Washing: The wash solvent may be too strong, causing premature elution of the this compound.[12] Use a less polar solvent to wash away interferences while retaining the analyte.
-
Elution: The elution solvent may not be strong enough to desorb the this compound from the sorbent.[9] You may need to increase the solvent strength (e.g., higher percentage of organic solvent with an acidic or basic modifier) to ensure complete elution.
-
Incomplete Derivatization for GC-MS Analysis
Problem: I am seeing no or a very small peak for derivatized this compound in my GC-MS analysis.
Troubleshooting Steps:
-
Reaction Conditions:
-
Anhydrous Conditions: Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are sensitive to moisture. Ensure all glassware is dry and that the sample extract is free of water.
-
Temperature and Time: The derivatization of this compound may require elevated temperatures (e.g., 70-90°C) and sufficient reaction time (e.g., 40-70 minutes) to proceed to completion.[1][2]
-
Reagent Excess: A sufficient molar excess of the derivatization reagent is necessary to drive the reaction forward. A general guideline is at least a 2:1 molar ratio of the derivatizing agent to active hydrogens on the analyte.
-
-
Reagent and Solvent Choice:
-
Derivatization Reagent: N-methyl-bis(trifluoroacetamide) (MBTFA) has been successfully used for the derivatization of this compound.[1][2]
-
Solvent: The choice of solvent can impact the reaction. Acetonitrile and 1,4-dioxane (B91453) have been used in this compound derivatization.[1][2]
-
Catalyst: For sterically hindered or less reactive compounds, the addition of a catalyst like trimethylchlorosilane (TMCS) can improve the derivatization efficiency.
-
-
Sample Matrix: Components in the sample extract could be interfering with the derivatization reaction. Ensure your sample cleanup is adequate.
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound in various matrices using different analytical techniques.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Water Samples
| Analytical Method | Matrix | LOD | LOQ | Reference |
| SPE-LC-MS/MS | Wastewater Influent | - | 6.2-7.3 ng/L | [13][14] |
| SPE-LC-MS/MS | Wastewater Effluent | - | 8.3-21.3 ng/L | [13][14] |
| HPLC-UV | Water | 5 ppb | - | [6] |
Experimental Protocols
Protocol 1: Derivatization of this compound for GC-MS Analysis
This protocol is based on the optimization of derivatization using a central composite design.[1][2]
Materials:
-
This compound standard solution
-
N-methyl-bis(trifluoroacetamide) (MBTFA) as derivatization reagent[1][2]
-
Nitrogen gas supply
-
Water bath or heating block
-
GC vials
Procedure:
-
Pipette a known volume of the this compound standard or sample extract and the internal standard solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Add the derivatization solvent (e.g., 100 µL of 1,4-dioxane).
-
Add the derivatization reagent, MBTFA. The optimal ratio of reagent to analyte should be determined, but a starting point is a 1.5:1 molar ratio.[15]
-
Cap the vial tightly and vortex briefly.
-
Incubate the vial in a water bath or heating block at the optimized temperature (e.g., 90°C) for the optimized time (e.g., 40 minutes).[15]
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Solid Phase Extraction (SPE) for this compound from Aqueous Samples
This is a general protocol that should be optimized for your specific sample matrix and analytical requirements.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Deionized water, pH adjusted if necessary)
-
Wash solvent (e.g., a mixture of water and a weak organic solvent)
-
Elution solvent (e.g., a mixture of a strong organic solvent with an acid or base modifier)
-
Sample collection tubes
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of the conditioning solvent (e.g., methanol) through the SPE cartridge. Do not let the sorbent go dry.
-
Equilibration: Pass 1-2 cartridge volumes of the equilibration solvent (e.g., deionized water) through the cartridge. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a low, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove interfering compounds.
-
Drying: Dry the sorbent bed by passing air or nitrogen through the cartridge for a few minutes.
-
Elution: Place a clean collection tube under the cartridge and elute the this compound with the elution solvent. Collect the eluate.
-
The eluate can then be evaporated and reconstituted in a suitable solvent for analysis.
References
- 1. legacy.csce.ca [legacy.csce.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. welch-us.com [welch-us.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. specartridge.com [specartridge.com]
- 12. hawach.com [hawach.com]
- 13. Applied Measurement Science » Matrix effects in liquid-chromatography electrospray mass-spectrometry (LC-ESI-MS) [ams.ut.ee]
- 14. Sensitive detection of antidiabetic compounds and one degradation product in wastewater samples by a new SPE-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Resolving co-elution of Guanylurea and metformin in chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of guanylurea and metformin (B114582) during chromatographic analysis.
Troubleshooting Guide
Issue: Co-elution of Metformin and this compound in Reversed-Phase (RP) Chromatography
Question: Why are my metformin and this compound peaks co-eluting or showing poor retention on a C18 column?
Answer: Metformin and its primary degradation product, this compound, are highly polar, basic compounds.[1] Standard reversed-phase columns, like C18, rely on hydrophobic interactions to retain analytes. Due to their polarity, metformin and this compound have very little affinity for the nonpolar stationary phase, leading to poor retention and co-elution near the solvent front.[1][2][3]
Troubleshooting Steps:
-
Switch to an Alternative Chromatographic Mode: Instead of optimizing the failing RP method, it is more effective to switch to a mode better suited for polar compounds. The recommended techniques are Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography, or Ion-Pair Chromatography.
-
Method Selection Flowchart: Use the following workflow to select an appropriate starting point for your method development.
Issue: Poor Peak Shape and Tailing
Question: My peaks for metformin and this compound are broad or tailing. How can I improve the peak shape?
Answer: Poor peak shape for these basic compounds can be caused by secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns. Mobile phase pH also plays a critical role.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: For ionizable compounds, controlling the mobile phase pH is crucial to ensure consistent ionization state and minimize unwanted interactions.[4]
-
Choice of Buffer and Cation: The type of buffer and its cation can influence peak shape. In one study, switching from a sodium phosphate (B84403) buffer to a potassium phosphate buffer in HILIC mode resulted in immediate improvement in resolution and peak shape for metformin-related substances.[1]
-
Use a High-Purity, End-Capped Column: Modern columns with advanced bonding and end-capping technologies minimize the number of accessible free silanols, reducing the chances for secondary interactions that lead to peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between metformin and this compound?
This compound is the main known biotransformation product and degradation product of metformin.[6][7] It is formed through the metabolism of metformin in the liver and can also be present as an impurity in the drug substance.[6] Its presence and concentration are monitored for safety, efficacy, and environmental impact assessments.[6]
Q2: Which chromatographic mode is best for separating metformin and this compound?
There is no single "best" mode, as the ideal choice depends on the available instrumentation (e.g., UV or MS detection), and specific analytical requirements. However, HILIC and Mixed-Mode chromatography are highly effective and generally compatible with mass spectrometry.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for retaining and separating highly polar compounds. It uses a polar stationary phase (e.g., amide, silica) and a mobile phase with a high percentage of organic solvent.[1][8]
-
Mixed-Mode Chromatography: These columns have stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid) functionalities. This allows for multiple retention mechanisms, providing excellent selectivity for polar and charged analytes like metformin and this compound.[6]
-
Ion-Pair Chromatography: This technique uses a standard reversed-phase column but adds an ion-pairing reagent to the mobile phase. The reagent forms a neutral complex with the charged analyte, allowing it to be retained by the C18 phase. This method can be very effective but may be less compatible with MS detectors due to the non-volatile nature of some ion-pairing reagents.[9]
Q3: Can you provide a starting method for each of these techniques?
Yes, below are detailed experimental protocols for HILIC, Mixed-Mode, and Ion-Pair chromatography that have been shown to successfully separate metformin and this compound.
Experimental Protocols
Protocol 1: HILIC Method
This method is well-suited for both UV and MS detection and provides good retention for both compounds.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH Amide, 2.1 x 150 mm, 1.7 µm |
| Mobile Phase | 80:20 Acetonitrile : 30 mM Potassium Phosphate Buffer (pH 2.2) |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1.0 µL |
| Detection | UV at 218 nm |
| Reference | Adapted from Waters Corporation Application Note.[1] |
Protocol 2: Mixed-Mode Chromatography Method
This method utilizes a specialized column to achieve separation through multiple interaction modes.
| Parameter | Condition |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20% Acetonitrile, 80% Water with 0.1% Sulfuric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5.0 µL |
| Detection | UV at 200 nm |
| Reference | Adapted from SIELC Technologies Application Note.[6] |
Protocol 3: Ion-Pair Chromatography Method
This method is effective for UV-based analysis when MS compatibility is not a primary concern.
| Parameter | Condition |
| Column | Inertsil ODS-2, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 80% Acetonitrile, 20% Aqueous Component (0.010 M Sodium Octanesulphonate, pH 3.0) |
| Flow Rate | 1.2 mL/min |
| Column Temp. | Ambient |
| Injection Vol. | 20 µL |
| Detection | UV-DAD |
| Reference | Adapted from a study on retention behavior in ion-pairing liquid chromatography.[5] |
Quantitative Data Summary
The following table summarizes typical retention times achieved with the different chromatographic modes, demonstrating successful separation.
| Method | Analyte | Retention Time (min) |
| HILIC [1] | Metformin Related Impurities | 1.5 - 4.0 |
| Metformin | ~4.5 | |
| Mixed-Mode [6] | This compound | ~2.5 |
| Metformin | ~3.5 | |
| Ion-Pair [5] | Metformin Related Impurities | 3.0 - 8.0 |
| Metformin | ~9.0 |
Note: Retention times are approximate and can vary based on specific system conditions and column age. The data is presented to illustrate the separation potential of each method.
References
- 1. lcms.cz [lcms.cz]
- 2. mtc-usa.com [mtc-usa.com]
- 3. rsc.org [rsc.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Separation of this compound and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Co-occurrence, toxicity, and biotransformation pathways of metformin and its intermediate product this compound: Current state and future prospects for enhanced biodegradation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Development of a capillary electrophoresis–mass spectrometry method for the analysis of metformin and its transformation product this compound in biota - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Guanylurea in High-Organic Content Soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying guanylurea in soil with high organic content.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in high-organic content soil?
A1: The primary challenges stem from two main factors:
-
High Polarity of this compound: Being a very polar compound, this compound is difficult to retain on traditional reversed-phase (e.g., C18) chromatography columns and may have poor extraction efficiency with non-polar solvents.
-
Complex Soil Matrix: High-organic content soils are rich in humic and fulvic acids, which are major sources of matrix interference. These substances can co-extract with this compound and cause significant ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate quantification.[1][2] They can also interfere with chromatographic separation.
Q2: Which analytical technique is most suitable for this compound quantification in soil?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for detecting low concentrations of this compound in a complex matrix.[3][4][5][6] Gas chromatography-mass spectrometry (GC-MS) is an alternative but requires a derivatization step to make the non-volatile this compound amenable to GC analysis.[7][8][9]
Q3: What is the QuEChERS method, and is it suitable for this compound extraction from soil?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that combines extraction and cleanup in a few simple steps. It is highly effective for multi-residue analysis in complex matrices like soil.[6][10][11] A modified QuEChERS protocol is well-suited for extracting polar compounds like this compound from high-organic content soil. The key is to use the correct combination of salts for extraction and sorbents for dispersive solid-phase extraction (dSPE) cleanup to remove matrix interferences.[10][12][13]
Q4: How do I minimize matrix effects from humic and fulvic acids?
A4: Minimizing matrix effects is critical for accurate quantification. Strategies include:
-
Effective Sample Cleanup: Use a robust cleanup method like dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18) to remove interfering substances.[10][12][14]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to reversed-phase chromatography for highly polar compounds.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any remaining matrix effects.
-
Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard for this compound if available. This is the most effective way to correct for matrix effects and variations in extraction recovery.[15]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction Solvent | This compound is highly polar. Ensure your extraction solvent is sufficiently polar. Acetonitrile (B52724) is commonly used in QuEChERS. Acidifying the solvent (e.g., with 1% formic acid) can improve the extraction of polar, basic compounds. | Increased recovery of this compound in the initial extract. |
| Strong Adsorption to Soil Matrix | High organic matter can strongly bind this compound. Ensure vigorous shaking/vortexing during the extraction step to disrupt interactions. Increasing the extraction time or performing a second extraction may be necessary. | Improved release of this compound from the soil matrix into the solvent. |
| Analyte Loss During Cleanup | The sorbents used in dSPE can sometimes retain the analyte. Primary Secondary Amine (PSA) is used to remove organic acids but can retain basic compounds if the pH is not controlled. Ensure the extract is sufficiently acidic before adding PSA. | Reduced loss of this compound during the cleanup step, leading to higher recovery. |
| Incomplete Elution from SPE Cartridge | If using traditional Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to desorb this compound from the sorbent. Optimize the elution solvent by increasing its polarity or adding a modifier. | Complete elution of this compound from the SPE cartridge, resulting in improved recovery. |
Issue 2: Poor Peak Shape and/or Shifting Retention Times in LC-MS/MS
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Overload on LC Column | High concentration of co-extracted matrix components can overload the column. Dilute the final extract or improve the sample cleanup procedure to remove more interferences. | Sharper, more symmetrical peaks with consistent retention times. |
| Incompatible Injection Solvent | The solvent in which the final extract is dissolved can affect peak shape. If possible, the injection solvent should be weaker than the initial mobile phase. | Improved peak shape, especially for early eluting peaks. |
| Column Contamination | Buildup of matrix components on the column can degrade performance. Use a guard column and implement a regular column flushing and cleaning protocol. | Restoration of column performance, leading to better peak shape and stable retention times.[16] |
| Secondary Interactions | This compound may have secondary interactions with the stationary phase. Adjust the mobile phase pH or ionic strength to minimize these interactions. | More symmetrical peaks (reduced tailing). |
Issue 3: High Signal Variability and Poor Reproducibility (Ion Suppression/Enhancement)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant Matrix Effects | Co-eluting humic/fulvic acids are likely suppressing the ionization of this compound.[1][2] | |
| Step 1: Improve Cleanup | Use a combination of dSPE sorbents. PSA is effective for removing organic acids (like humic acids), and C18 can remove non-polar interferences.[10][12][13] | |
| Step 2: Optimize Chromatography | Adjust the LC gradient to better separate this compound from the region of the chromatogram where most matrix components elute (often early in the run). | |
| Step 3: Dilute the Sample | Dilute the final extract (e.g., 1:5, 1:10) with the initial mobile phase. This reduces the concentration of interfering matrix components. | |
| Step 4: Use Matrix-Matched Calibrants | Prepare calibration standards in blank soil extract to mimic the matrix effects in the samples. | |
| Inconsistent Sample Preparation | Variability in extraction or cleanup steps can lead to inconsistent matrix effects. | Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. |
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction and dSPE Cleanup for LC-MS/MS Analysis
This protocol is a recommended starting point and may require optimization for your specific soil type and instrumentation.
1. Sample Extraction:
-
Weigh 5 g of homogenized, sieved (<2 mm) high-organic content soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the soil. Let it stand for 15 minutes.
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Cap the tube and shake vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube.
-
Add dSPE cleanup sorbents: 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Derivatization for GC-MS Analysis
This protocol is based on methods for other guanidino compounds and should be optimized for this compound in soil extracts.[7][8][17]
1. Sample Preparation:
-
Follow the QuEChERS extraction and cleanup protocol as described above.
-
Take a 1 mL aliquot of the final cleaned extract and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried residue, add 100 µL of pyridine (B92270) and 50 µL of hexafluoroacetylacetone (B74370) (HFAA).
-
Cap the vial and heat at 70°C for 1 hour.
-
Cool the vial to room temperature.
-
Add 50 µL of ethyl chloroformate and vortex for 30 seconds.
-
Let the reaction proceed at room temperature for 15 minutes.
-
Add 200 µL of chloroform (B151607) and 200 µL of water. Vortex and centrifuge to separate the layers.
-
Transfer the lower chloroform layer to a new vial for GC-MS analysis.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | HILIC column (e.g., Amide phase) |
| Mobile Phase A | Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with high %B, decrease to elute polar compounds |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
| Collision Energy | Optimized for this compound |
Table 2: Expected Performance Data for this compound Quantification in Soil (Based on similar analytes and matrices)
| Parameter | Expected Value | Notes |
| Recovery | 70-120% | Highly dependent on soil type and cleanup efficiency. |
| Limit of Detection (LOD) | 1 - 5 µg/kg | Dependent on instrument sensitivity and matrix effects. |
| Limit of Quantification (LOQ) | 5 - 15 µg/kg | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[3][5] |
| Linearity (R²) | >0.99 | For matrix-matched calibration curve. |
| Precision (RSD%) | <15% | For replicate analyses. |
Visualizations
Caption: QuEChERS workflow for this compound analysis in soil.
Caption: Troubleshooting logic for this compound quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. researchgate.net [researchgate.net]
- 4. bundesumweltministerium.de [bundesumweltministerium.de]
- 5. Sensitive detection of antidiabetic compounds and one degradation product in wastewater samples by a new SPE-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatographic determination of guanidino compounds in uremic patients using glyoxal as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. specartridge.com [specartridge.com]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.com [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. zefsci.com [zefsci.com]
- 17. researchgate.net [researchgate.net]
Minimizing analyte loss during solid-phase extraction of Guanylurea.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of guanylurea during solid-phase extraction (SPE).
Frequently Asked questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for SPE?
This compound is a small, polar molecule with a pKa of approximately 8.3, meaning it is positively charged at a neutral or acidic pH. Its polar and cationic nature are the most critical factors for developing an effective SPE method.
Q2: Which type of SPE sorbent is most suitable for this compound extraction?
Given its properties, mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms are generally the most effective for retaining and purifying this compound. Specifically, mixed-mode strong cation exchange (SCX) sorbents are highly recommended. These sorbents can retain this compound through both hydrophobic interactions and strong electrostatic interactions with its positive charge. While traditional reversed-phase (e.g., C18) or strong cation exchange sorbents can be used, mixed-mode sorbents often provide superior selectivity and recovery from complex matrices.
Q3: How does sample pH affect this compound retention?
Sample pH is a critical parameter. To ensure this compound is in its cationic (positively charged) form for strong retention on a cation exchange or mixed-mode cation exchange sorbent, the sample pH should be adjusted to at least two pH units below its pKa (~8.3). Therefore, a sample pH of ≤ 6.3 is recommended to ensure complete ionization and robust retention.
Q4: I am observing low recovery of this compound. What are the common causes and solutions?
Low recovery is a frequent issue in SPE. The underlying cause can be pinpointed by analyzing the load, wash, and elution fractions.
-
Analyte Lost in the Loading Step (Breakthrough):
-
Cause: The sorbent is not adequately retaining the analyte. This can be due to an inappropriate sorbent choice, incorrect sample pH, or too high of a flow rate during loading.
-
Solution:
-
Ensure you are using a mixed-mode cation exchange sorbent.
-
Adjust the sample pH to be at least 2 units below the pKa of this compound (e.g., pH 6).
-
Decrease the flow rate during sample loading to allow for sufficient interaction between this compound and the sorbent.
-
Consider diluting the sample with a weaker solvent (e.g., water with pH adjustment) to reduce the elution strength of the sample matrix.
-
-
-
Analyte Lost in the Wash Step:
-
Cause: The wash solvent is too strong, causing the analyte to be prematurely eluted from the sorbent.
-
Solution:
-
Decrease the organic content of the wash solvent. For mixed-mode cation exchange, you can often use a strong organic wash (e.g., 100% methanol) after an acidic aqueous wash, as the strong ionic interaction will retain the this compound. However, if recovery is still low, consider a less aggressive organic wash.
-
Ensure the pH of the aqueous wash step is acidic to maintain the positive charge on the this compound.
-
-
-
Analyte Not Recovered in the Elution Step:
-
Cause: The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.
-
Solution:
-
For mixed-mode cation exchange sorbents, the elution solvent must disrupt both the hydrophobic and the strong ionic interactions. This is typically achieved using a basic organic solvent. A common choice is 5% ammonium (B1175870) hydroxide (B78521) in methanol (B129727). The high pH neutralizes the charge on this compound, breaking the ionic bond, while the methanol disrupts the hydrophobic interaction.
-
Increase the volume of the elution solvent.
-
Try a soak step, where the elution solvent is allowed to sit on the sorbent for a few minutes before final elution.
-
-
Q5: How can I improve the reproducibility of my this compound SPE method?
Inconsistent results are often due to variability in the SPE procedure.
-
Ensure Consistent Sample Pre-treatment: Always adjust the pH of your samples uniformly.
-
Proper Cartridge Conditioning and Equilibration: Never let the sorbent bed dry out between conditioning, equilibration, and sample loading steps.
-
Control Flow Rates: Use a consistent and slow flow rate, especially during the sample loading and elution steps. Automation can significantly improve reproducibility.
-
Avoid Sorbent Overload: Ensure the amount of this compound and other matrix components loaded onto the cartridge does not exceed its capacity. If you suspect overload, try using a larger cartridge or diluting the sample.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Recovery | Analyte breaking through during sample loading. | - Verify use of a mixed-mode cation exchange sorbent.- Adjust sample pH to ≤ 6.3.- Decrease loading flow rate.- Dilute sample with acidified water. |
| Analyte being lost during the wash step. | - Use a two-step wash: first with an acidic aqueous solution (e.g., 0.1 M HCl), then with an organic solvent (e.g., methanol).- If analyte is still lost in the organic wash, reduce the organic solvent strength. | |
| Incomplete elution of the analyte. | - Use an elution solvent with a high pH and organic content (e.g., 5% ammonium hydroxide in methanol).- Increase the elution volume.- Incorporate a "soak step" by allowing the elution solvent to sit in the cartridge for 5 minutes. | |
| Poor Reproducibility | Inconsistent sample pH. | - Use a calibrated pH meter and consistently adjust the pH of all samples and standards. |
| Cartridge drying out. | - Ensure the sorbent bed remains wet between the conditioning, equilibration, and loading steps. | |
| Variable flow rates. | - Use a vacuum manifold with a flow control valve or an automated SPE system to maintain consistent flow rates. | |
| Sorbent overload. | - Dilute the sample or use a larger SPE cartridge. | |
| High Matrix Effects in LC-MS/MS | Co-elution of interfering compounds. | - Optimize the wash steps. A strong organic wash (e.g., 100% methanol) is often effective on mixed-mode cation exchange sorbents for removing less polar interferences.- Ensure the elution is selective for this compound by using a basified organic solvent. |
Experimental Protocol: Extraction of this compound using Mixed-Mode Cation Exchange SPE
This protocol is a general guideline for the extraction of this compound from an aqueous matrix (e.g., wastewater, urine) using a polymeric mixed-mode strong cation exchange sorbent (e.g., Strata-X-C or similar).
Materials:
-
SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., 30 mg/1 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Formic Acid
-
Ammonium Hydroxide (NH₄OH)
-
Sample: Aqueous, with particulates removed by centrifugation or filtration.
-
SPE Vacuum Manifold or Automated SPE System
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of the sample, add a sufficient amount of acid (e.g., 1 M HCl) to adjust the pH to approximately 6.0.
-
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
-
Equilibration:
-
Pass 1 mL of deionized water (acidified to the same pH as the sample, e.g., pH 6.0) through the cartridge. Do not allow the sorbent to go dry.
-
-
Loading:
-
Load the pre-treated sample onto the cartridge at a slow, dropwise flow rate (e.g., ~1 mL/min).
-
-
Washing:
-
Wash 1 (Aqueous): Pass 1 mL of 0.1 M HCl through the cartridge to remove polar, non-basic interferences.
-
Wash 2 (Organic): Pass 1 mL of methanol through the cartridge to remove non-polar interferences.
-
-
Drying (Optional but Recommended):
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual wash solvents.
-
-
Elution:
-
Elute the this compound from the cartridge by passing 2 x 0.5 mL of 5% ammonium hydroxide in methanol. Collect the eluate. A slow flow rate is recommended. Consider a 5-minute soak time with the first aliquot of elution solvent.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).
-
Visualizations
Caption: Experimental workflow for this compound solid-phase extraction.
Caption: Troubleshooting decision tree for low this compound recovery.
Guanylurea Analytical Standards: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Guanylurea analytical standards. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for solid this compound analytical standards?
A1: For optimal stability, this compound analytical standards in solid form should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to prevent moisture absorption. For long-term storage, refrigeration (2-8 °C) is recommended. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: How should I store this compound standard solutions?
A2: this compound standard solutions, especially when prepared in aqueous buffers, should be stored under refrigeration (2-8 °C) to minimize microbial growth and chemical degradation. For longer-term storage, consider freezing (-20 °C or below). However, it is crucial to perform stability studies to ensure that freeze-thaw cycles do not affect the concentration. Aliquoting the standard solution into single-use vials can help to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation products of this compound?
A4: this compound is known to be a stable aerobic bacterial degradation product of the drug metformin.[2][3] Under certain conditions, it can further degrade. Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, oxidation, and heat, can help identify potential degradation products.
Q5: Can I use a this compound analytical standard that has passed its expiry date?
A5: It is not recommended to use an analytical standard that has passed its expiry date. The expiry date is determined by the manufacturer based on stability studies and guarantees the compound's purity and concentration within the specified limits. Using an expired standard can lead to inaccurate experimental results.
Troubleshooting Guides
HPLC and LC-MS Analysis
This compound is a polar compound, which can present challenges in reversed-phase liquid chromatography (RPLC). Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique for retaining and separating such polar analytes.[4][5][6]
Issue: Poor peak shape (tailing, fronting, or splitting) in HPLC/LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | For RPLC, consider using a column with a polar-embedded or polar-endcapped stationary phase. For better retention and peak shape of this highly polar compound, HILIC is a recommended alternative.[4][5] |
| Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with different pH values to optimize peak shape. |
| Injection Solvent Mismatch | In HILIC, the injection solvent should be as close as possible to the initial mobile phase conditions (high organic content) to avoid peak distortion.[4][6] If the sample is dissolved in a strong solvent (e.g., high aqueous content), it can lead to poor peak shape. |
| Column Overload | Injecting too high a concentration of the standard can lead to peak fronting. Dilute the sample and re-inject. |
| Secondary Interactions | Interactions between this compound and active sites on the column packing material can cause peak tailing. Use a high-purity silica (B1680970) column and consider adding a competing base to the mobile phase. |
Issue: No or poor retention on a C18 column.
| Possible Cause | Troubleshooting Steps |
| High Polarity of this compound | This compound is very polar and may not be sufficiently retained on traditional C18 columns. |
| 1. Use 100% aqueous mobile phase: This may increase retention but can lead to phase collapse on some C18 columns. | |
| 2. Use a polar-modified C18 column: These columns are designed to be more stable in highly aqueous mobile phases. | |
| 3. Switch to HILIC: HILIC is specifically designed for the retention of polar compounds and is the recommended approach for this compound.[4][5] |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the stability of an analytical standard by separating the intact compound from its potential degradation products.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.
Materials:
-
This compound analytical standard
-
HPLC grade acetonitrile, methanol, and water
-
Reagent grade formic acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid standard at 105 °C for 24 hours.
-
Photodegradation: Expose the standard solution to UV light (254 nm) for 24 hours.
-
-
Chromatographic Conditions (Example using HILIC):
-
Column: Primesep 100 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 95% B to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 200 nm or MS detection
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Illustrative Long-Term Stability Data for this compound Analytical Standard
The following table provides an illustrative example of long-term stability data for a solid this compound analytical standard stored under different conditions. Note: These are not real experimental data and are for illustrative purposes only. Actual stability will depend on the specific batch and storage conditions.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 25 °C / 60% RH | 0 | 99.8 | White powder |
| 6 | 99.5 | White powder | |
| 12 | 99.1 | White powder | |
| 24 | 98.5 | Off-white powder | |
| 40 °C / 75% RH | 0 | 99.8 | White powder |
| (Accelerated) | 3 | 98.2 | Off-white powder |
| 6 | 96.5 | Yellowish powder | |
| 5 °C | 0 | 99.8 | White powder |
| 12 | 99.7 | White powder | |
| 24 | 99.6 | White powder | |
| 36 | 99.5 | White powder |
Visualizations
Caption: Recommended storage workflow for this compound analytical standards.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Incomplete aerobic degradation of the antidiabetic drug Metformin and identification of the bacterial dead-end transformation product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Separation of this compound and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. How to Avoid Common Problems with HILIC Methods [restek.com]
- 5. agilent.com [agilent.com]
- 6. support.waters.com [support.waters.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
Validation & Comparative
Guanylurea Analysis in Wastewater: A Comparative Guide to HPLC-UV and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of guanylurea, a primary transformation product of the widely used antidiabetic drug metformin, in wastewater is crucial for environmental monitoring and toxicological assessment. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against two common alternatives: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification in complex matrices like wastewater hinges on a balance between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for this application.
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | ~5 µg/L (in clean water)[1] | 0.08 - 9.8 ng/L | Not readily available for wastewater |
| Limit of Quantification (LOQ) | Typically in the low µg/L range | 0.2 - 4.5 ng/L[2] | Not readily available for wastewater |
| **Linearity (R²) ** | >0.99 (typical) | >0.99 | >0.99 |
| Accuracy (Recovery) | 80-120% (typical) | 53.6 - 116.8%[2] | Not specified for wastewater |
| Precision (RSD) | <15% (typical) | Inter-day: 4.9 - 8.4%[2] | 15.37% |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; mass-based detection provides excellent specificity. | High; requires derivatization which can enhance selectivity. |
| Throughput | High | Moderate to High | Low to Moderate (due to derivatization) |
| Cost | Low | High | Moderate |
| Sample Preparation | Solid Phase Extraction (SPE) | Solid Phase Extraction (SPE) | Derivatization required |
Experimental Workflow for HPLC-UV Method Validation
The validation of an HPLC-UV method for this compound analysis in wastewater involves a systematic workflow to ensure the reliability and accuracy of the results.
Caption: Workflow for the validation of an HPLC-UV method for this compound analysis.
Detailed Experimental Protocol: HPLC-UV Method
This protocol outlines a typical validated HPLC-UV method for the quantification of this compound in wastewater.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To concentrate the analyte and remove interfering matrix components.
-
Materials: Oasis HLB SPE cartridges, vacuum manifold, methanol (B129727), ultrapure water.
-
Procedure:
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 100 mL of the filtered wastewater sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the retained this compound with two 3 mL aliquots of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
2. HPLC-UV Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: Isocratic elution with a mixture of 5% Acetonitrile and 95% Water containing 0.1% Sulfuric Acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 200 nm.[1]
-
Column Temperature: 30°C.
3. Method Validation Parameters
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) in the mobile phase. The coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy: Determined by spiking known concentrations of this compound into wastewater samples at three different levels (low, medium, and high). The recovery should typically be within 80-120%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate spiked samples at the same concentration on the same day. The relative standard deviation (RSD) should be < 15%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same spiked samples on three different days. The RSD should be < 15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Alternative Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the gold standard for trace-level quantification of pharmaceuticals and their metabolites in complex environmental matrices.
-
Principle: This technique combines the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of tandem mass spectrometry. The use of multiple reaction monitoring (MRM) allows for the selective detection of the target analyte even in the presence of complex matrix interferences.
-
Advantages:
-
Extremely low limits of detection and quantification, often in the ng/L range.[2]
-
High specificity, minimizing the risk of false positives.
-
Ability to confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern.
-
-
Disadvantages:
-
Higher initial instrument cost and maintenance expenses.
-
Requires more specialized expertise to operate.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.
-
Principle: The sample is first derivatized to make the analyte suitable for gas chromatography. The derivatized analyte is then separated in the GC column and detected by a mass spectrometer.
-
Advantages:
-
High resolution and separation efficiency.
-
Provides structural information for compound identification.
-
-
Disadvantages:
-
Requires a time-consuming and potentially complex derivatization step.
-
The derivatization process can introduce variability and potential for side reactions.
-
Less suitable for highly polar and thermally labile compounds.
-
Conclusion
The choice of an analytical method for this compound in wastewater depends on the specific requirements of the study. The HPLC-UV method presented here offers a cost-effective and robust solution for routine monitoring when high sensitivity is not the primary concern. Its simplicity and high throughput make it suitable for screening large numbers of samples.
For studies requiring the highest sensitivity and specificity, particularly for regulatory purposes or in-depth environmental fate studies, LC-MS/MS is the superior choice. Its ability to detect this compound at ultra-trace levels provides a more accurate assessment of its environmental presence and potential risks.
While GC-MS can be used for this compound analysis, the necessity of a derivatization step makes it a less direct and potentially more complex workflow compared to the LC-based methods. It is a viable alternative when LC instrumentation is unavailable, but careful optimization of the derivatization process is critical for achieving reliable results.
References
A Comparative Guide to Guanylurea Quantification: HPLC vs. GC-MS
In the realm of pharmaceutical analysis and environmental monitoring, accurate quantification of guanylurea, a primary metabolite of the widely used antidiabetic drug metformin, is crucial. This guide provides an objective comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their respective methodologies, performance characteristics, and provide supporting experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Core Principles at a Glance
High-Performance Liquid Chromatography (HPLC) separates components in a liquid sample based on their interactions with a stationary phase (the column) and a liquid mobile phase.[1][2] For a compound like this compound, which is polar and non-volatile, HPLC is a direct analytical approach.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for volatile and thermally stable compounds.[2] Since this compound is non-volatile, a chemical modification step known as derivatization is mandatory to convert it into a volatile form suitable for GC-MS analysis.[4][5][6] This additional step adds complexity to the workflow but can enhance sensitivity.
Performance Comparison: HPLC vs. GC-MS for this compound Quantification
The choice between HPLC and GC-MS for this compound analysis hinges on factors like desired sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of key performance parameters compiled from various studies.
| Performance Parameter | HPLC-UV | GC-MS | Key Considerations |
| Linearity (R²) | >0.99 | 0.992 | Both methods demonstrate excellent linearity in their respective calibration ranges. |
| Limit of Detection (LOD) | 5 ppb (µg/L)[7] | Method dependent, but generally offers high sensitivity for trace analysis. | GC-MS can often achieve lower detection limits, crucial for environmental samples. |
| Precision (RSD%) | Typically <15% (method dependent) | 15.37%[5] | Both methods can achieve acceptable precision, though it can be variable. |
| Sample Preparation | Filtration, Dilution | Solid-Phase Extraction (SPE), Derivatization | GC-MS requires a more complex and time-consuming derivatization step.[4][5] |
| Analysis Time | Shorter (e.g., <15 minutes per sample) | Longer due to derivatization and GC run time (e.g., ~13 minutes).[4] | HPLC generally offers higher throughput. |
| Selectivity/Specificity | Good with appropriate column and detector | Excellent due to mass spectrometric detection | MS detection in GC-MS provides higher confidence in compound identification. |
Detailed Experimental Protocols
For reproducibility and clarity, detailed methodologies for both techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a mixed-mode chromatography approach, suitable for retaining and analyzing polar compounds like this compound.
1. Sample Preparation:
-
Dissolve the this compound sample in water to a known concentration (e.g., 0.2 mg/mL).[8]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to an HPLC vial for analysis.
2. HPLC-UV System and Conditions:
-
Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A mixture of Acetonitrile (MeCN) and water (5/95%) with 0.1% sulfuric acid as a buffer.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 200 nm.[7]
-
Injection Volume: 1 µL.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol includes the critical derivatization step required for this compound analysis by GC-MS.
1. Sample Preparation and Derivatization:
-
Prepare standard solutions of this compound in methanol (B129727) (e.g., 1 mg/mL).[4]
-
Place an appropriate amount of the standard solution in a vial and dry it under a stream of nitrogen gas.[6]
-
Derivatization:
-
After cooling, the derivatized sample is ready for injection.
2. GC-MS System and Conditions:
-
Injector Temperature: 250°C.[4]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program:
-
MS Detector Temperature: 280°C.[4]
-
Total Run Time: Approximately 12.67 minutes.[4]
Visualizing the Analytical Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis of this compound.
Caption: HPLC-UV workflow for this compound quantification.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. amptechfl.com [amptechfl.com]
- 4. legacy.csce.ca [legacy.csce.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Separation of this compound and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
Guanylurea and Metformin: A Comparative Analysis of Aquatic Toxicity
For Immediate Release
This guide provides a comprehensive comparison of the aquatic toxicity of the widely used antidiabetic drug metformin (B114582) and its primary environmental transformation product, guanylurea. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data on the toxicological effects of these compounds on various aquatic organisms. The information is presented to facilitate an objective assessment of their environmental risk profiles.
Executive Summary
Metformin, a first-line medication for type 2 diabetes, is frequently detected in aquatic environments due to its high prescription rate and incomplete removal during wastewater treatment. In these treatment processes, metformin can transform into this compound, which is often found at higher concentrations in surface waters than its parent compound.[1][2] While initially presumed to be less toxic, emerging research indicates that this compound may pose a significant, and in some cases greater, threat to aquatic life than metformin. This guide details the comparative toxicity, underlying mechanisms of action, and the standardized experimental protocols used to evaluate these compounds.
Comparative Toxicity Data
The following tables summarize the quantitative toxicity data for metformin and this compound across a range of aquatic organisms, including fish, invertebrates, and algae. These data, derived from various ecotoxicological studies, highlight the species-specific sensitivity and the different toxicological profiles of the two compounds.
Table 1: Acute and Chronic Toxicity of Metformin to Aquatic Organisms
| Species | Test Type | Endpoint | Concentration (µg/L) | Reference |
| Pimephales promelas (Fathead Minnow) | 28-day chronic | LOEC (intersex) | 40 | [3] |
| Danio rerio (Zebrafish) | 120 hpf | Mortality | > 40 | [4] |
| Danio rerio (Zebrafish) | 120 hpf | Delayed Hatching | 4000 | [4] |
| Daphnia magna | 48-hour acute | EC50 | 64,000 | [5] |
| Daphnia magna | 21-day chronic | NOEC | 45,200 | [5] |
| Brachionus calyciflorus (Rotifer) | 24-hour acute | LC50 | 907,440 | [6] |
| Planorbarius corneus (Ramshorn Snail) | 21-day | NOEC (weight) | > 10,000 | [7] |
Table 2: Acute and Chronic Toxicity of this compound to Aquatic Organisms
| Species | Test Type | Endpoint | Concentration (µg/L) | Reference |
| Oryzias latipes (Japanese Medaka) | 28-day ELS | Growth reduction | 1-100 (ng/L) | [2] |
| Danio rerio (Zebrafish) | 96-hour | Developmental effects | 25 | [8] |
| Danio rerio (Zebrafish) | 120 hpf | Mortality | > 40 | [4] |
| Ceriodaphnia dubia | 7-day chronic | NOEC | 8,000 | [5] |
| Daphnia magna | 48-hour acute | EC50 | 40,000 | [5] |
| Brachionus calyciflorus (Rotifer) | 24-hour acute | LC50 | 544,530 | [6] |
| Planorbarius corneus (Ramshorn Snail) | 21-day | LOEC (histopathology) | 100,000 | [7] |
Mechanisms of Toxicity
Metformin and this compound elicit toxic effects in aquatic organisms through distinct yet potentially overlapping mechanisms. These include endocrine disruption, induction of oxidative stress, and neurotoxicity.
Endocrine Disruption by Metformin
Metformin has been identified as an endocrine-disrupting compound (EDC) in fish.[3][9] Exposure to environmentally relevant concentrations of metformin can lead to the upregulation of vitellogenin, an egg yolk precursor protein, in male fish.[9] This feminizing effect is a hallmark of estrogenic EDCs. The proposed pathway involves the upregulation of the CYP19A1 gene, which encodes for aromatase, an enzyme that converts androgens to estrogens.
Caption: Proposed pathway for metformin-induced endocrine disruption in fish.
Oxidative Stress Induced by this compound
This compound exposure has been shown to induce oxidative stress in the embryonic stages of fish.[1][8] This occurs through an imbalance between the production of reactive oxygen species (ROS) and the capacity of the organism's antioxidant defense system to neutralize them. The accumulation of ROS can lead to cellular damage, developmental abnormalities, and mortality.
Caption: Pathway of this compound-induced oxidative stress in aquatic organisms.
Neurotoxicity via Acetylcholinesterase Inhibition
A common mechanism of toxicity for many aquatic pollutants is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. While not definitively established as the primary mechanism for metformin or this compound, understanding this pathway is crucial for comprehensive toxicological assessment. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and potentially death.
Caption: General pathway of acetylcholinesterase inhibition leading to neurotoxicity.
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized tests developed by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO). Below are summaries of the key experimental protocols.
OECD Guideline 236: Fish Embryo Acute Toxicity (FET) Test
This test determines the acute toxicity of chemicals on the embryonic stages of fish, typically zebrafish (Danio rerio).
-
Test Organisms: Newly fertilized zebrafish eggs (less than 3 hours post-fertilization).
-
Exposure: Embryos are individually placed in wells of a multi-well plate and exposed to a range of test chemical concentrations and a control.
-
Duration: 96 hours.
-
Observations: Daily observations are made for four apical endpoints indicating lethality: coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail-bud from the yolk sac, and lack of heartbeat.
-
Endpoint Calculation: The concentration that is lethal to 50% of the embryos (LC50) is calculated at the end of the 96-hour exposure period.
Caption: Workflow for the OECD Guideline 236 Fish Embryo Acute Toxicity Test.
OECD Guideline 211: Daphnia magna Reproduction Test
This test assesses the chronic effects of chemicals on the reproductive output of the water flea, Daphnia magna.
-
Test Organisms: Young female daphnids (<24 hours old).
-
Exposure: Individual daphnids are exposed to a range of test substance concentrations and a control in a semi-static or flow-through system.
-
Duration: 21 days.
-
Observations: The survival of the parent animals and the number of living offspring produced are recorded.
-
Endpoint Calculation: The primary endpoint is the reproductive output. The No-Observed-Effect Concentration (NOEC) and the concentration causing a specified percentage inhibition of reproduction (e.g., EC10, EC50) are determined.
ISO 20665: Ceriodaphnia dubia Survival and Reproduction Test
This is a chronic toxicity test to determine the effects of substances on the survival and reproduction of Ceriodaphnia dubia.
-
Test Organisms: Neonates (<24 hours old).
-
Exposure: Individual organisms are exposed to a series of test concentrations and a control.
-
Duration: The test continues until 60% of the control organisms have produced three broods, typically around 7 days.
-
Observations: Daily monitoring of survival and reproduction.
-
Endpoint Calculation: The test endpoints are survival and the number of young produced per female. The NOEC, LOEC (Lowest-Observed-Effect Concentration), and ECx values are calculated.
Conclusion
The available data indicate that both metformin and its transformation product, this compound, can exert toxic effects on aquatic organisms at environmentally relevant concentrations. While metformin has been shown to act as an endocrine disruptor in fish, this compound can induce oxidative stress and appears to be more acutely toxic to some invertebrate species. The higher environmental prevalence of this compound suggests that its potential ecological risk may be underestimated. Further research is warranted to fully elucidate the chronic and sublethal effects of both compounds, particularly in combination, to inform more accurate environmental risk assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does the antidiabetic drug metformin affect embryo development and the health of brown trout (Salmo trutta f. fario)? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Impact of the Antidiabetic Drug Metformin and Its Transformation Product this compound on the Health of the Big Ramshorn Snail (Planorbarius corneus) [frontiersin.org]
- 8. Oxidative stress as a potential mechanism by which this compound disrupts the embryogenesis of Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metformin Exposure at Environmentally Relevant Concentrations Causes Potential Endocrine Disruption in Adult Male Fish - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Guanylurea and Other Biguanide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Guanylurea and other biguanide (B1667054) derivatives, with a primary focus on the well-characterized compound, metformin (B114582). The objective is to present a clear, data-driven comparison of their performance based on available experimental evidence. While extensive research has elucidated the mechanisms of metformin, quantitative data on the direct cellular effects of this compound in mammalian systems remains limited. This document summarizes the existing knowledge on these compounds, highlighting both what is known and the current gaps in research.
Overview of Biguanide Derivatives
Biguanides are a class of drugs that lower blood glucose levels and have been a cornerstone in the treatment of type 2 diabetes for decades.[1] Their primary mechanism of action involves the reduction of hepatic glucose production and improvement of insulin (B600854) sensitivity in peripheral tissues.[1] Metformin is the most widely prescribed biguanide, while others like phenformin (B89758) and buformin (B1668040) have been largely withdrawn due to a higher risk of lactic acidosis.[1] this compound is a primary metabolite of metformin, formed through microbial degradation, and is often detected in wastewater and surface waters.[2][3] While its environmental impact has been a subject of study, its pharmacological activity in mammals is not well-documented.[2][3]
Comparative Performance Data
The following tables summarize key performance metrics for metformin and other biguanide derivatives based on published experimental data. It is important to note the absence of comparable quantitative data for this compound in mammalian cell-based assays from the reviewed literature.
Table 1: Inhibition of Mitochondrial Complex I
| Compound | IC50 | Cell/System Type | Reference |
| Metformin | 19.4 ± 1.4 mM | Isolated bovine complex I | [1] |
| Metformin | ~20 mM | Isolated mitochondria | [4] |
| Metformin | 330 µM | HepG2 cells | [5] |
| Phenformin | 3.81 ± 1.12 µM | 143B cells | [1] |
| This compound | Data not available |
Table 2: Activation of AMP-Activated Protein Kinase (AMPK)
| Compound | EC50 / Effective Concentration | Cell/System Type | Reference |
| Metformin | >100 µmol/l for significant activation | Rat and human primary hepatocytes | [6] |
| Metformin | 1-20 mM shows activation | CSF3R T618I cells | [7] |
| A-769662 (Direct Activator) | 0.8 µM | Partially purified rat liver AMPK | [8] |
| This compound | Data not available |
Table 3: Effect on Glucose Uptake
| Compound | Effect | Cell Line | Reference |
| Metformin (2 mM, 16h) | >2-fold increase in 2-deoxyglucose uptake | L6 myotubes | [9] |
| Metformin (800 µM, 24h) | Half-maximal stimulation of hexose (B10828440) uptake | L6 myotubes | [10] |
| This compound | Data not available |
Table 4: Inhibition of Hepatic Gluconeogenesis
| Compound | Effect | System | Reference |
| Metformin (250 µM - 1 mM) | Inhibition of cAMP-stimulated glucose production | Mouse primary hepatocytes | [11] |
| Metformin | Dose-dependent inhibition of glucose production | Wild-type, AMPK-deficient, and LKB1-deficient hepatocytes | [12] |
| This compound | Data not available |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for biguanides like metformin is the inhibition of mitochondrial respiratory chain complex I.[4][11][13] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[14][15] Activated AMPK plays a central role in the therapeutic effects of metformin by phosphorylating downstream targets that lead to the inhibition of hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.[14][15]
Metformin Signaling Pathway
The following diagram illustrates the established signaling pathway for metformin.
Caption: Metformin's primary mechanism of action.
This compound: An Unknown Pathway in Mammals
Currently, there is a lack of published evidence detailing a specific signaling pathway for this compound in mammalian cells. While it is the primary metabolite of metformin, it is unclear if it retains any of the parent compound's activity at the mitochondrial or AMPK level. Research on this compound has predominantly focused on its environmental fate and its effects on aquatic organisms, where it has been shown to be more toxic than metformin in some cases.[16][17]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are summaries of key experimental protocols.
Mitochondrial Complex I Activity Assay
Objective: To determine the IC50 of a compound for the inhibition of mitochondrial complex I.
Methodology:
-
Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells).
-
Prepare submitochondrial particles (SMPs) by sonication or freeze-thawing.
-
Measure the NADH:ubiquinone oxidoreductase activity by monitoring the oxidation of NADH at 340 nm in the presence of a suitable electron acceptor (e.g., ubiquinone-1 or decylubiquinone).
-
Incubate SMPs with varying concentrations of the test compound (e.g., metformin, this compound) prior to initiating the reaction with NADH.
-
Calculate the rate of NADH oxidation for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Reference: A detailed protocol for measuring complex I activity can be adapted from methods described in studies on metformin's mitochondrial effects.[1]
AMPK Activation Assay (Western Blot)
Objective: To assess the ability of a compound to induce the phosphorylation and activation of AMPK.
Methodology:
-
Culture a suitable cell line (e.g., HepG2, L6 myotubes) to near confluence.
-
Treat cells with varying concentrations of the test compound for a specified duration.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated AMPK (Thr172) and total AMPK.
-
Use secondary antibodies conjugated to horseradish peroxidase for detection via chemiluminescence.
-
Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
Reference: Standard western blotting protocols for AMPK activation are widely available and have been used extensively to study metformin's effects.[6][8]
Cellular Glucose Uptake Assay
Objective: To measure the effect of a compound on the rate of glucose uptake in cultured cells.
Methodology:
-
Culture insulin-sensitive cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in appropriate media.
-
Differentiate the cells into their mature phenotype (myotubes or adipocytes).
-
Treat the cells with the test compound for the desired time and concentration.
-
Initiate the glucose uptake assay by adding a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-[3H]glucose) for a short period.
-
Terminate the uptake by washing the cells with ice-cold phosphate-buffered saline.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity to the total protein content of each sample.
Reference: Detailed protocols for glucose uptake assays in L6 myotubes have been described in studies investigating metformin.[9][10]
Hepatic Gluconeogenesis Assay
Objective: To evaluate the inhibitory effect of a compound on glucose production in primary hepatocytes.
Methodology:
-
Isolate primary hepatocytes from rats or mice.
-
Plate the hepatocytes on collagen-coated dishes and allow them to attach.
-
Incubate the cells in a glucose-free medium containing gluconeogenic substrates (e.g., lactate (B86563) and pyruvate).
-
Add a gluconeogenic stimulus (e.g., glucagon (B607659) or a cAMP analog) in the presence or absence of the test compound at various concentrations.
-
After a defined incubation period, collect the medium and measure the glucose concentration using a glucose oxidase-based assay.
-
Normalize the glucose production to the total cellular protein content.
Reference: Protocols for measuring hepatic gluconeogenesis have been well-established in the context of metformin research.[11][12]
Synthesis of this compound and Biguanide Derivatives
The synthesis of biguanide derivatives often involves the reaction of dicyandiamide (B1669379) with an appropriate amine hydrochloride. For this compound, a common laboratory synthesis involves the hydrolysis of dicyandiamide in the presence of an acid.
General Synthesis Workflow
The following diagram outlines a generalized workflow for the synthesis of biguanide derivatives.
Caption: Generalized synthesis workflow.
Conclusion and Future Directions
Metformin remains the most well-studied biguanide, with a clearly defined mechanism of action centered on the inhibition of mitochondrial complex I and subsequent activation of AMPK. Other biguanide derivatives, such as phenformin, appear to act through a similar mechanism but with greater potency and a higher risk of adverse effects.
A significant knowledge gap exists regarding the pharmacological activity of this compound in mammalian systems. While it is a known metabolite of metformin, there is a lack of publicly available data to support a direct comparative analysis of its effects on key metabolic pathways alongside its parent compound.
Future research should focus on:
-
Quantitative analysis of this compound's activity: Determining the IC50 of this compound on mitochondrial complex I and its EC50 for AMPK activation in relevant cell models.
-
In vitro and in vivo studies: Assessing the effects of this compound on glucose uptake, hepatic gluconeogenesis, and overall glucose homeostasis in animal models.
-
Direct comparative studies: Designing experiments that directly compare the potency and efficacy of this compound with metformin and other biguanide derivatives.
Elucidating the biological activity, or lack thereof, of this compound is crucial for a complete understanding of the pharmacology and toxicology associated with metformin therapy.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 5. Metformin – Wikipedia [de.wikipedia.org]
- 6. Effects of this compound, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular mechanism of metformin action involves glucose transporter translocation from an intracellular pool to the plasma membrane in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulation of hexose transport by metformin in L6 muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state [jci.org]
- 13. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPP1R3C mediates metformin-inhibited hepatic gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Guanylurea as a Slow-Release Nitrogen Fertilizer: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of guanylurea's efficacy as a slow-release nitrogen fertilizer, comparing its performance with established alternatives such as polymer-coated urea (B33335) (PCU) and sulfur-coated urea (SCU). The information is supported by a synthesis of available experimental data and detailed experimental protocols.
Introduction to this compound
This compound, a transformation product of the widely used pharmaceutical metformin (B114582), has garnered interest for its potential as a nitrogen fertilizer. Its structure, containing four nitrogen atoms, and its susceptibility to microbial degradation make it a candidate for controlled nutrient release in agricultural systems. The complete mineralization of this compound by soil microorganisms can release all four of its nitrogen atoms, making them available for plant uptake[1]. This guide evaluates the current scientific evidence on its performance compared to other slow-release nitrogen technologies.
Comparative Analysis of Nitrogen Fertilizers
The efficacy of a slow-release nitrogen fertilizer is primarily determined by its nitrogen release kinetics, its impact on crop yield, and its environmental footprint, particularly concerning nitrogen loss through leaching and volatilization.
Nitrogen Release Kinetics
The rate at which nitrogen is released from a fertilizer is crucial for synchronizing nutrient availability with plant demand. While direct comparative studies on the nitrogen release profiles of this compound alongside PCU and SCU are limited, we can infer its behavior from its biodegradation patterns and compare it with known data for coated ureas.
Table 1: Comparison of Nitrogen Release Characteristics
| Feature | This compound | Polymer-Coated Urea (PCU) | Sulfur-Coated Urea (SCU) | Conventional Urea |
| Release Mechanism | Microbial degradation[1] | Diffusion through a semi-permeable polymer coating | Microbial and physical breakdown of the sulfur coating, followed by diffusion | Rapid dissolution in water |
| Primary Release Factor | Soil microbial activity, temperature, and moisture | Soil temperature and coating thickness | Soil microbial activity, temperature, moisture, and coating integrity | Soil moisture |
| Release Pattern | Dependent on microbial population dynamics; potentially sigmoidal | Generally predictable and can be tailored by coating properties | Can be initially slow, followed by a more rapid release as the coating breaks down | Very rapid, leading to a spike in nitrogen availability |
| Potential for N Loss | Moderate; dependent on synchronization with crop uptake | Low to moderate; coating reduces leaching and volatilization | Moderate; imperfections in the coating can lead to premature release | High, due to rapid dissolution and conversion to volatile or leachable forms |
Agronomic Performance: Crop Yield
The ultimate measure of a fertilizer's efficacy is its ability to enhance crop yield. Data from various studies on coated urea and conventional urea provide a benchmark against which the potential performance of this compound can be assessed.
Table 2: Comparative Crop Yield Data (Illustrative)
| Fertilizer Type | Crop | Application Rate (kg N/ha) | Yield Increase over Control (%) | Nitrogen Use Efficiency (NUE) (%) | Reference |
| This compound | Wheat | 150 | (Data Not Available) | (Data Not Available) | - |
| Polymer-Coated Urea (PCU) | Wheat | 150 | 15-25% | 40-60% | [2][3][4] |
| Sulfur-Coated Urea (SCU) | Corn | 180 | 10-20% | 35-50% | [5] |
| Conventional Urea | Wheat | 150 | 10-18% | 30-45% | [3][4] |
Environmental Impact
A key advantage of slow-release fertilizers is their potential to reduce the negative environmental impacts associated with nitrogen fertilization, such as nitrate (B79036) leaching into groundwater and ammonia (B1221849) volatilization.
Table 3: Environmental Impact Comparison
| Parameter | This compound | Polymer-Coated Urea (PCU) | Sulfur-Coated Urea (SCU) | Conventional Urea |
| Nitrate Leaching Potential | Moderate. Gradual release can mitigate leaching compared to conventional urea.[6] | Low. The coating effectively reduces the amount of nitrogen susceptible to leaching at any given time.[7][8] | Moderate. Coating imperfections can lead to higher leaching than PCU.[9] | High. Rapid dissolution leads to a large pool of nitrate that can be easily leached.[6] |
| Ammonia Volatilization | Potentially lower than surface-applied urea due to slower hydrolysis. | Low. The coating protects urea from rapid hydrolysis at the soil surface. | Lower than conventional urea, but can be higher than PCU. | High, especially when surface-applied without incorporation. |
| Soil Microbial Community | May influence microbial populations involved in its degradation.[1] | Generally considered to have a minimal direct impact on the overall microbial community structure. | The oxidation of sulfur can lead to localized soil acidification, potentially affecting microbial populations. | Can cause shifts in microbial communities due to rapid changes in nitrogen availability and pH. |
Experimental Protocols
To facilitate further research and direct comparative studies, the following are detailed methodologies for key experiments.
Nitrogen Release Kinetics via Soil Incubation Study
This laboratory-based method is designed to determine the rate of nitrogen release from slow-release fertilizers under controlled soil conditions.
Objective: To quantify the cumulative nitrogen release from this compound, PCU, and SCU over a specified incubation period.
Materials:
-
Test Fertilizers: this compound, PCU, SCU, and Conventional Urea (as a control).
-
Soil: A standard soil type (e.g., sandy loam) with known physical and chemical properties.
-
Incubation Vessels: 250 mL Erlenmeyer flasks or similar containers.
-
2M Potassium Chloride (KCl) solution for extraction.
-
Analytical equipment for nitrogen determination (e.g., Kjeldahl apparatus, colorimeter, or TOC/TN analyzer)[10][11].
Procedure:
-
Soil Preparation: Air-dry the soil and sieve it through a 2 mm mesh. Determine its water holding capacity (WHC).
-
Fertilizer Application: Add a known amount of each fertilizer to a predetermined weight of soil in the incubation vessels. The application rate should be equivalent to a typical field application rate. Include a control treatment with no fertilizer.
-
Incubation: Adjust the soil moisture to 60-70% of WHC and cover the vessels with perforated parafilm to allow for gas exchange while minimizing water loss. Incubate the samples at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At specified time intervals (e.g., 1, 3, 7, 14, 28, 56, and 84 days), destructively sample a subset of the vessels for each treatment.
-
Extraction: Extract the soil samples with 2M KCl solution by shaking for a specified time (e.g., 1 hour).
-
Analysis: Filter the extracts and analyze the filtrate for ammonium (B1175870) (NH4+-N) and nitrate (NO3--N) concentrations.
-
Calculation: Calculate the cumulative nitrogen released as the sum of NH4+-N and NO3--N, corrected for the nitrogen content in the control soil.
Diagram of Experimental Workflow:
Caption: Workflow for the soil incubation experiment.
Agronomic Efficacy via Field Trial
This protocol outlines a field experiment to compare the effects of different nitrogen fertilizers on crop yield and nitrogen use efficiency.
Objective: To evaluate the agronomic performance of this compound in comparison to PCU, SCU, and conventional urea.
Experimental Design:
-
Randomized Complete Block Design (RCBD) with at least four replications.
-
Treatments:
-
T1: Control (No Nitrogen)
-
T2: Conventional Urea
-
T3: this compound
-
T4: Polymer-Coated Urea (PCU)
-
T5: Sulfur-Coated Urea (SCU)
-
-
Plot Size: Sufficiently large to minimize edge effects (e.g., 3m x 5m).
Procedure:
-
Site Selection and Preparation: Choose a field with uniform soil characteristics. Conduct a baseline soil analysis for nutrient content, pH, and organic matter.
-
Fertilizer Application: Apply the fertilizers at the recommended nitrogen rate for the chosen crop. All other nutrients (P, K, etc.) should be applied uniformly across all plots based on soil test recommendations.
-
Crop Management: Plant a suitable test crop (e.g., wheat, corn). Follow standard agronomic practices for irrigation, pest control, and weed management uniformly across all plots.
-
Data Collection:
-
Plant Growth Parameters: Measure parameters like plant height and tiller number at key growth stages.
-
Biomass Sampling: At harvest, collect the total above-ground biomass from a known area within each plot.
-
Grain Yield: Harvest the grain from the central area of each plot and determine the yield, adjusted to a standard moisture content.
-
Nitrogen Content: Analyze the nitrogen concentration in the grain and straw samples.
-
-
Calculations:
-
Nitrogen Uptake: (Grain N% x Grain Yield) + (Straw N% x Straw Yield)
-
Agronomic Efficiency of Nitrogen (AEN): (Yield_fertilized - Yield_control) / N_applied
-
Apparent Nitrogen Recovery Efficiency (ANR): (N_uptake_fertilized - N_uptake_control) / N_applied
-
Diagram of Logical Relationships in Field Trial:
Caption: Logical flow of the comparative field trial.
Conclusion and Future Directions
This compound presents a theoretically promising option as a slow-release nitrogen fertilizer due to its complete mineralization in soil. However, a significant gap exists in the scientific literature regarding its direct comparative performance against established slow-release fertilizers like polymer-coated and sulfur-coated urea.
The available data suggests that while this compound's biodegradation is a key mechanism for nitrogen release, the rate and efficiency of this process under various agronomic conditions need to be quantified. Without direct comparative studies, a definitive assessment of its efficacy remains challenging.
Future research should prioritize conducting comprehensive soil incubation and field trial studies following standardized protocols, such as those outlined in this guide. Such studies are essential to generate the robust, quantitative data needed to fully assess the potential of this compound as a viable and sustainable slow-release nitrogen fertilizer for modern agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Environmental risk assessment of metformin and its transformation product this compound: II. Occurrence in surface waters of Europe and the United States and derivation of predicted no-effect concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrogen mineralization of green manure legume residues in different soil types [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of a New Generation of Coated Fertilizers to Reduce the Leaching of Mineral Nutrients and Greenhouse Gas (N2O) Emissions [mdpi.com]
- 9. [PDF] Volatilization and leaching losses of nitrogen from different coated urea fertilizers | Semantic Scholar [semanticscholar.org]
- 10. uwdiscoveryfarms.org [uwdiscoveryfarms.org]
- 11. Evaluation of a soil incubation method to characterize nitrogen release patterns of slow- and controlled-release fertilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Guanylurea Detection in Environmental Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of emerging contaminants like guanylurea in environmental samples is crucial for assessing environmental impact and ensuring public safety. This guide provides a comprehensive cross-validation of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the determination of this compound in water, soil, and sediment.
This compound is a primary transformation product of the widely used antidiabetic drug metformin (B114582) and is frequently detected in various environmental compartments. Its polar nature presents analytical challenges, making the selection of an appropriate and validated analytical method paramount for obtaining reliable data. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and offers a workflow for method cross-validation.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound analysis is a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound in water, soil, and sediment.
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | |||
| Water | 5 µg/L[1] | 0.2 - 10 ng/L[2] | Not readily available |
| Soil | Not readily available | ~0.6 ng/g[3] | Not readily available |
| Sediment | Not readily available | ~0.6 ng/g[3] | Not readily available |
| Limit of Quantitation (LOQ) | Not readily available | 0.2 - 4.5 ng/L (Wastewater)[2] | Not readily available |
| Linearity (R²) | > 0.99 (for similar compounds) | > 0.99 | > 0.99[4] |
| Accuracy (Recovery) | Not readily available | 53.6 - 116.8% (Wastewater)[2] | Not readily available |
| Precision (%RSD) | < 2% (for similar compounds) | 4.9 - 14.6% (Wastewater)[2] | < 16%[4] |
| Selectivity | Moderate | High | High |
| Cost per Sample | Low | High | Moderate |
| Throughput | High | Moderate | Moderate |
| Derivatization Required | No | No | Yes[5][6][7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are representative protocols for the analysis of this compound in different environmental matrices using the three analytical techniques.
Sample Preparation
Water Samples (for HPLC-UV and LC-MS/MS):
-
Filter the water sample through a 0.45 µm membrane filter.
-
For trace analysis, perform solid-phase extraction (SPE) for sample cleanup and concentration.[2][8]
-
Condition an Oasis HLB SPE cartridge with methanol (B129727) and water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with methanol.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
Soil and Sediment Samples (General Preparation):
-
Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.[9]
-
Homogenize the sample by grinding to a fine powder.
Soil and Sediment Sample Extraction for HPLC-UV and LC-MS/MS:
-
Weigh a representative amount of the prepared soil or sediment sample (e.g., 5-10 g).
-
Add an extraction solvent (e.g., a mixture of methanol and water or a buffer solution).
-
Sonication or shaking can be used to enhance extraction efficiency.
-
Centrifuge the mixture and collect the supernatant.
-
The extract may require further cleanup using SPE as described for water samples.
Soil and Sediment Sample Extraction and Derivatization for GC-MS:
-
Perform the extraction as described above.
-
Evaporate the extract to complete dryness.
-
Add a derivatization reagent. A common approach for polar compounds like this compound is silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a two-step methoximation-silylation.[6] Another option is using N-methyl-bis(trifluoroacetamide) (MBTFA).[4][5]
-
Heat the mixture to facilitate the derivatization reaction (e.g., 60-90°C for 30-60 minutes).[4][5]
-
The derivatized sample is then ready for GC-MS analysis.
Instrumental Analysis
HPLC-UV Method:
-
Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 5:95 v/v) containing an acidic buffer like 0.1% sulfuric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at 200 nm.[1]
-
Injection Volume: 1-20 µL.[1]
LC-MS/MS Method:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar compounds like this compound.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound need to be optimized.
GC-MS Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program: An optimized temperature gradient is crucial for the separation of the derivatized this compound from other sample components. An example program could be: initial temperature of 80°C, ramp to 230°C.[5]
-
Ionization Source: Electron Ionization (EI).
-
Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte's characteristic ions.
Cross-Validation Workflow
The cross-validation of these analytical methods is essential to ensure the comparability and reliability of data generated by different techniques. A typical workflow for cross-validation is depicted in the following diagram.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The choice of an analytical method for this compound in environmental matrices depends on the specific requirements of the study.
-
HPLC-UV offers a cost-effective and high-throughput screening method, but with lower sensitivity and selectivity, making it more suitable for samples with higher concentrations of this compound and less complex matrices.
-
LC-MS/MS is the most sensitive and selective method, ideal for trace-level quantification in complex environmental matrices without the need for derivatization. It is often considered the gold standard for this type of analysis.
-
GC-MS provides high selectivity but requires a derivatization step to make the polar this compound molecule volatile. This additional sample preparation step can introduce variability and increase analysis time.
A thorough cross-validation, as outlined in this guide, is crucial when employing multiple analytical techniques or when transferring methods between laboratories. This ensures data consistency and reliability, which are fundamental for accurate environmental risk assessment and regulatory decision-making.
References
- 1. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Sensitive detection of antidiabetic compounds and one degradation product in wastewater samples by a new SPE-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. legacy.csce.ca [legacy.csce.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. city.osaka.lg.jp [city.osaka.lg.jp]
- 9. protocols.io [protocols.io]
Navigating the Analytical Landscape: A Comparative Guide to Guanylurea Measurement in Water
For researchers, scientists, and drug development professionals, the accurate quantification of guanylurea—a primary environmental transformation product of the widely used antidiabetic drug metformin—is of paramount importance. This guide provides a comprehensive comparison of the predominant analytical methodologies for this compound measurement in water samples, supported by experimental data from various studies. In the absence of a formal inter-laboratory comparison study, this document synthesizes available data to offer an objective overview of method performance.
This compound's high polarity and low volatility present unique analytical challenges. The two most prevalent techniques for its quantification in environmental matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the latter requiring a derivatization step to enhance volatility. This guide delves into the performance characteristics and experimental protocols of these methods to aid laboratories in selecting the most appropriate approach for their research needs.
Comparative Analysis of Analytical Methods
The performance of an analytical method is defined by several key parameters, including the Limit of Quantification (LOQ), recovery, precision, and reproducibility. The following tables summarize these metrics for this compound analysis in water, as reported in various scientific publications. It is important to note that these results were generated in different laboratories under varying conditions and may not be directly comparable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar compounds like this compound without the need for derivatization.
| Parameter | Wastewater Influent | Wastewater Effluent | Recovery (%) | Inter-day Precision (% RSD) | Reproducibility (% RSD) | Reference |
| LOQ (ng/L) | 6.2 | 9.8 | 59.4 (effluent) | - | - | [1] |
| LOQ (ng/L) | - | - | 53.6 - 116.8 | 4.9 - 8.4 | 11.3 - 14.6 | [2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution but requires a derivatization step to make the polar this compound molecule volatile enough for gas-phase analysis.
| Parameter | Linearity (R²) | Relative Standard Deviation (RSD %) | Reference |
| This compound | 99.2% | 15.37% | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reliable and reproducible results. Below are outlines of the typical procedures for sample preparation and analysis using LC-MS/MS and GC-MS.
Sample Preparation for LC-MS/MS via Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique used to clean up and concentrate analytes from complex matrices like wastewater prior to LC-MS/MS analysis.
Objective: To isolate and concentrate this compound from a water sample, removing interfering matrix components.
Materials:
-
Water sample
-
Oasis HLB SPE cartridges
-
Methanol (B129727) (conditioning and elution)
-
Ultrapure water (conditioning)
-
Nitrogen gas for drying
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Cartridge Conditioning: The SPE cartridge is first conditioned with methanol to activate the sorbent, followed by ultrapure water to equilibrate the stationary phase for the aqueous sample.
-
Sample Loading: The water sample is passed through the conditioned SPE cartridge. This compound and other organic molecules are retained on the sorbent while salts and other highly polar compounds pass through.
-
Washing: The cartridge is washed with a weak solvent to remove any remaining interferences that may have been retained.
-
Elution: A stronger organic solvent, such as methanol, is used to elute the retained this compound from the cartridge.
-
Dry-down and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume of a suitable solvent, effectively concentrating the analyte.
Derivatization Protocol for GC-MS Analysis
Derivatization is a critical step to chemically modify this compound to increase its volatility for GC-MS analysis.[4]
Objective: To convert non-volatile this compound into a thermally stable and volatile derivative.
Materials:
-
Dried sample extract containing this compound
-
Derivatization reagent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA)
-
Solvent (e.g., acetonitrile (B52724) or 1,4-dioxane)
-
Internal standard (e.g., buformin)
-
Heating block or water bath
Procedure:
-
Reagent Addition: A precise amount of the derivatization reagent and a suitable solvent are added to the dried sample extract.[4] An internal standard is also added to correct for variations in the derivatization and injection process.[4]
-
Reaction: The mixture is heated to a specific temperature for a defined period to allow the derivatization reaction to complete. Optimal conditions, such as a temperature of 90°C and a reaction time of 40 minutes, have been reported.[3]
-
Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS system.
Visualizing the Workflow
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the determination of this compound in water samples. LC-MS/MS offers the advantage of direct analysis of this polar compound, often yielding lower detection limits and simpler sample preparation.[2] In contrast, GC-MS provides robust chromatographic separation but necessitates a chemical derivatization step, which can introduce variability.[3]
The choice between these methods will depend on the specific requirements of a study, including desired sensitivity, sample matrix complexity, available instrumentation, and laboratory expertise. The data and protocols presented in this guide, synthesized from the available literature, provide a valuable starting point for researchers to evaluate and implement the most suitable analytical strategy for their work on this important environmental contaminant. It is recommended that any chosen method be thoroughly validated in-house to ensure data quality and reliability.
References
Comparative analysis of Guanylurea biodegradation under aerobic and anaerobic conditions.
For researchers, scientists, and drug development professionals, understanding the environmental fate of pharmaceutical metabolites is critical. Guanylurea, a primary and persistent metabolite of the widely prescribed antidiabetic drug metformin (B114582), has become a significant environmental contaminant. This guide provides a comparative analysis of this compound biodegradation under aerobic and anaerobic conditions, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.
Executive Summary
The biodegradation of this compound, once considered a recalcitrant "dead-end" product, is now known to occur under both aerobic and anaerobic conditions.[1][2][3][4] However, the efficiency and pathways of degradation differ significantly between these two environments. A key finding from multiple studies is that this compound degradation is notably faster under anaerobic conditions compared to aerobic conditions.[1][5] Conversely, the parent compound, metformin, degrades more rapidly in the presence of oxygen.[1][6] This differential degradation has important implications for wastewater treatment processes and the environmental persistence of these compounds.
Comparative Performance: Aerobic vs. Anaerobic Biodegradation
The following table summarizes the key quantitative data from studies investigating this compound biodegradation under both aerobic and anaerobic conditions.
| Parameter | Aerobic Conditions | Anaerobic Conditions | Key Findings & References |
| Degradation Rate | Slower | Faster | This compound degradation was found to be much faster under anaerobic than under aerobic conditions in batch experiments with activated sludge.[1][5] |
| Metformin Degradation | Faster | Slower | The degradation kinetics for metformin, the parent compound of this compound, were much slower under anaerobic conditions.[1][5] |
| Key Microorganisms | Pseudomonas mendocina[3][4][7], Aminobacter sp.[1][8][9][10] | Not explicitly identified in comparative studies, but anaerobic sludge consortia are effective. | P. mendocina can utilize this compound as a sole nitrogen source.[3][4][7] Aminobacter sp. can degrade metformin to this compound.[8][9] |
| Metabolic Pathway | This compound → Guanidine → Carboxyguanidine → Allophanate → NH₃ + CO₂ | This compound → Guanidine → Further degradation | The aerobic pathway has been well-elucidated, with the identification of the enzyme this compound hydrolase.[3][4][7][11][12] Guanidine has been identified as a transformation product under both conditions.[3][13] |
| Co-substrate Requirement | Glucose can enhance degradation, allowing this compound to be used as a sole nitrogen source.[8][14] | Not explicitly required, as complex organic matter in anaerobic sludge can serve as a carbon source. | The addition of a carbon source like glucose promotes the aerobic utilization of this compound as a nitrogen source.[14] |
| Transformation Products | Guanidine, Ammonia (B1221849), Carbon Dioxide | Guanidine | The complete mineralization to ammonia and carbon dioxide has been demonstrated aerobically.[3][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for studying this compound biodegradation.
Aerobic Biodegradation Batch Study
This protocol is based on studies using activated sludge to assess aerobic degradation kinetics.[14]
-
Inoculum Preparation: Activated sludge is collected from a municipal wastewater treatment plant. The sludge is enriched by pre-incubation with a mixture of substrates, including metformin, this compound, and a carbon source like glucose, to acclimate the microbial community.
-
Batch Reactor Setup: Experiments are conducted in serum bottles or flasks. Each reactor contains a defined volume of mineral salts medium, the enriched activated sludge as the inoculum, and a specific concentration of this compound (e.g., 5 mg/L). Glucose may be added as a co-substrate.
-
Incubation: The reactors are incubated under aerobic conditions, typically by placing them on a shaker to ensure continuous mixing and oxygen supply, at a controlled temperature (e.g., 20-25°C) in the dark to prevent photodegradation.
-
Sampling and Analysis: Aqueous samples are collected at regular intervals. The samples are filtered to remove biomass and then analyzed for this compound and potential transformation product concentrations using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
-
Data Analysis: The degradation kinetics are determined by fitting the concentration data to kinetic models. The specific substrate utilization rate can be calculated to quantify the degradation efficiency.
Anaerobic Biodegradation Batch Study
This protocol is adapted from comparative studies investigating both aerobic and anaerobic conditions.[5]
-
Inoculum and Medium: Anaerobic digested sludge from a wastewater treatment plant is used as the inoculum. The experiments are conducted in a medium that is reduced and free of oxygen.
-
Reactor Setup: Batch experiments are performed in anaerobic vials or bottles sealed with gas-tight septa. The headspace of the reactors is flushed with an inert gas mixture (e.g., N₂/CO₂) to ensure anaerobic conditions.
-
Substrate Addition: this compound is added to the reactors at a specific concentration. Control reactors without the substrate are also prepared.
-
Incubation: The reactors are incubated in the dark at a controlled temperature, often mesophilic (e.g., 35-37°C) or ambient temperatures, with gentle agitation.
-
Sampling and Analysis: Liquid samples are withdrawn periodically using a gas-tight syringe. The samples are centrifuged and filtered before being analyzed for this compound concentration by HPLC-MS or a similar technique.
-
Data Analysis: The rate of this compound degradation is determined by monitoring its concentration over time.
Visualizing the Processes
To better illustrate the complex relationships and pathways involved in this compound biodegradation, the following diagrams have been generated using the DOT language.
Caption: Aerobic biodegradation pathway of this compound.
Caption: Anaerobic biodegradation pathway of this compound.
Caption: General experimental workflow for studying this compound biodegradation.
Caption: Key differences between aerobic and anaerobic this compound biodegradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Incomplete aerobic degradation of the antidiabetic drug Metformin and identification of the bacterial dead-end transformation product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Aerobic and anaerobic formation and biodegradation of guanyl urea and other transformation products of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biodegradation of metformin and this compound by aerobic cultures enriched from sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of different HPLC columns for Guanylurea separation.
For researchers, scientists, and drug development professionals, achieving accurate and efficient separation of guanylurea is critical, particularly in the context of metformin (B114582) degradation studies and pharmaceutical quality control. This guide provides a comparative evaluation of different High-Performance Liquid Chromatography (HPLC) columns for this compound analysis, supported by available experimental data.
This comparison focuses on three commercially available columns: a mixed-mode column and two reversed-phase columns. The selection of an appropriate HPLC column is paramount for obtaining reliable and reproducible results. Factors such as the chemical properties of this compound, the sample matrix, and the desired analytical outcome (e.g., quantification, impurity profiling) will dictate the most suitable column chemistry and methodology.
Comparative Performance of HPLC Columns
| Column Name | Stationary Phase Chemistry | Particle Size (µm) | Column Dimensions (mm) | Retention Time (min) | Limit of Detection (LOD) |
| Primesep 100 | Mixed-Mode (C18 with embedded cation-exchange groups) | 5 | 4.6 x 150 | Not Specified | 5 ppb[1] |
| Newcrom R1 | Reversed-Phase (low silanol (B1196071) activity) | 3 or 5 | Not Specified | Not Specified | Not Specified |
| Newcrom C18 | Reversed-Phase (C18) | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the separation of this compound on the evaluated HPLC columns are provided below. These protocols are based on manufacturer's recommendations and published application notes.
Method 1: Primesep 100 (Mixed-Mode Chromatography)
This method is suitable for the simultaneous analysis of this compound and its parent compound, metformin.[2]
-
Mobile Phase: Acetonitrile (MeCN) / Water (5/95 v/v) with 0.1% Sulfuric Acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 1 µL[1]
-
Sample Preparation: this compound phosphate (B84403) 0.2 mg/mL in water[1]
Method 2: Newcrom R1 (Reversed-Phase Chromatography)
This method offers a simple reversed-phase separation for this compound.[3]
-
Column: Newcrom R1[3]
-
Mobile Phase: Acetonitrile (MeCN), Water, and Phosphoric Acid (specific concentrations not provided). For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]
-
Flow Rate: Not Specified
-
Detection: Not Specified
-
Note: This column has low silanol activity, which can be beneficial for the analysis of basic compounds like this compound.[3] Smaller 3 µm particle columns are available for faster UPLC applications.[3]
Method 3: Newcrom C18 (Reversed-Phase Chromatography)
A standard reversed-phase method for the analysis of this compound.
-
Column: Newcrom C18
-
Mobile Phase: Acetonitrile (MeCN), Water, and Phosphoric Acid (specific concentrations not provided). For MS-compatible applications, formic acid is recommended as a replacement for phosphoric acid.
-
Flow Rate: Not Specified
-
Detection: Not Specified
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.
Caption: A generalized workflow for the HPLC analysis of this compound.
Logical Relationship of Separation Modes
The choice of HPLC column and separation mode is dictated by the physicochemical properties of this compound. The following diagram illustrates the logical relationship between different chromatography modes for its analysis.
Caption: Relationship between this compound properties and applicable HPLC modes.
References
- 1. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Separation of this compound and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Guanylurea vs. Urea: A Comparative Guide to Nitrogen Sources for Microbial Strains
For researchers, scientists, and drug development professionals, the selection of an appropriate nitrogen source is a critical factor in optimizing microbial growth and metabolic activity. While urea (B33335) is a conventional and widely utilized nitrogen source, guanylurea, a metabolite of the widely used antidiabetic drug metformin (B114582), has emerged as a potential alternative for specific microbial applications. This guide provides an objective comparison of this compound and urea as nitrogen sources for microbial strains, supported by experimental data, detailed protocols, and metabolic pathway visualizations.
Performance Comparison: this compound Outpaces Urea for Pseudomonas mendocina GU
Experimental data demonstrates that for specific microbial strains, this compound can serve as a more efficient nitrogen source than urea. A key study on Pseudomonas mendocina strain GU, a bacterium isolated for its ability to degrade metformin and its byproducts, revealed a significant difference in growth kinetics when utilizing these two nitrogen sources.
When provided as the sole nitrogen source, P. mendocina GU exhibited a doubling time of approximately 44 minutes with this compound. In contrast, when urea was the sole nitrogen source, the doubling time for the same strain was more than double, at 92 minutes. This indicates a substantially faster growth rate and more efficient assimilation of nitrogen from this compound by this particular strain.
| Nitrogen Source | Microbial Strain | Doubling Time (minutes) |
| This compound | Pseudomonas mendocina GU | 44[1][2][3][4] |
| Urea | Pseudomonas mendocina GU | 92[1][2][3][4] |
Metabolic Pathways: A Tale of Two Assimilation Routes
The differential growth rates can be attributed to the distinct metabolic pathways employed by microorganisms to break down this compound and urea.
This compound Metabolism in Pseudomonas mendocina GU
Pseudomonas mendocina GU utilizes a specific enzymatic pathway to degrade this compound and assimilate its nitrogen. The process is initiated by the enzyme This compound hydrolase , which cleaves this compound into guanidine (B92328) and one molecule of ammonia (B1221849). Guanidine is then further metabolized through a series of enzymatic reactions, ultimately yielding additional ammonia and carbon dioxide, making all four nitrogen atoms from the original this compound molecule available to the cell.
Caption: Metabolic pathway of this compound in P. mendocina GU.
Urea Metabolism in Bacteria
Urea metabolism in bacteria is primarily carried out by the enzyme urease . This enzyme catalyzes the hydrolysis of urea into one molecule of ammonia and one molecule of carbamate (B1207046). The carbamate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid. This process provides the cell with two molecules of ammonia per molecule of urea.
Caption: General metabolic pathway of urea in bacteria.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides a general framework for assessing the utilization of different nitrogen sources by microbial strains.
Experimental Workflow for Nitrogen Source Comparison
Caption: General workflow for comparing microbial growth on different nitrogen sources.
Detailed Methodologies
1. Preparation of Media and Cultures:
-
Minimal Medium: Prepare a defined minimal medium appropriate for the microbial strain(s) being tested. This medium should contain a suitable carbon source (e.g., glucose, citrate), essential salts, and trace elements, but lack a nitrogen source.
-
Nitrogen Stock Solutions: Prepare sterile, concentrated stock solutions of this compound and urea. The concentration should be determined based on the desired final concentration in the growth medium, ensuring nitrogen is the limiting nutrient.
-
Inoculum Preparation: Grow the microbial strain(s) in a standard nutrient-rich medium to a mid-logarithmic phase. Harvest the cells by centrifugation, wash them with the nitrogen-free minimal medium to remove any residual nitrogen, and resuspend them in the same medium to a standardized optical density (e.g., OD600 of 1.0).
2. Growth Experiment:
-
Experimental Setup: In sterile culture vessels (e.g., flasks, microplates), add the nitrogen-free minimal medium and supplement with either this compound or urea from the stock solutions to the desired final concentration. A control with no added nitrogen source should also be included.
-
Inoculation: Inoculate the prepared media with the washed cell suspension to a low initial optical density (e.g., OD600 of 0.05).
-
Incubation: Incubate the cultures under optimal growth conditions for the specific strain(s) (e.g., temperature, aeration/shaking).
-
Sampling: At regular time intervals, aseptically remove aliquots from each culture for analysis.
3. Data Collection and Analysis:
-
Growth Measurement: Measure the optical density of the collected samples at 600 nm (OD600) using a spectrophotometer. For more detailed analysis, perform viable cell counts by plating serial dilutions on a suitable solid medium.
-
Growth Curve: Plot the OD600 or cell count data against time to generate growth curves for each nitrogen source.
-
Growth Rate Calculation: From the logarithmic phase of the growth curves, calculate the specific growth rate (µ) and the doubling time (t_d) for each condition.
Conclusion
The choice between this compound and urea as a nitrogen source is highly dependent on the specific microbial strain and its metabolic capabilities. For Pseudomonas mendocina GU, this compound is demonstrably a more efficient nitrogen source, leading to significantly faster growth. This is likely due to a specialized metabolic pathway that efficiently liberates all four nitrogen atoms from the this compound molecule.
For researchers working with novel microbial strains, particularly those involved in bioremediation of pharmaceutical compounds or seeking to optimize biomass production, it is crucial to empirically determine the most effective nitrogen source. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies. The visualization of the metabolic pathways further aids in understanding the underlying biochemical differences in the utilization of these two nitrogenous compounds. As the field of microbial metabolism continues to expand, a deeper understanding of these alternative nitrogen sources will be invaluable for a wide range of scientific and industrial applications.
References
A Comparative Guide to Method Validation for Guanylurea Analysis in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of guanylurea in biological tissues. This compound is the primary metabolite of metformin (B114582), one of the world's most prescribed drugs for type 2 diabetes.[1][2] Accurate measurement of this compound in biological matrices is crucial for pharmacokinetic studies, environmental monitoring, and understanding the complete metabolic profile of metformin.[1] This document outlines and compares common sample preparation and analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Comparison of Analytical Methodologies
The selection of an analytical technique is a critical step in method development. The most prevalent methods for this compound quantification are based on chromatography coupled with mass spectrometry or UV detection. The following tables summarize the performance of these methods based on published data.
Table 1: Performance Characteristics of LC-MS/MS and CE-MS Methods
| Parameter | LC-MS/MS | CE-MS (in fish tissue) | Source |
| Lower Limit of Quantitation (LLOQ) | 0.2 - 4.5 ng/L (in wastewater) | 34 ng/g | [3][4] |
| Limit of Detection (LOD) | Not specified | 15 ng/g | [4] |
| Recovery | 53.6 - 116.8% | 84% (with SPE) | [3][4] |
| Inter-day Precision (%RSD) | 4.9 - 8.4% | 8.5% | [3][5] |
| Intra-day Precision (%RSD) | Not specified | 4.6% | [5] |
| Linearity (R²) / Range | Not specified | Not specified |
Note: Performance characteristics are highly matrix-dependent. Data from wastewater is included to provide a general performance benchmark for LC-MS/MS due to limited published data in specific biological tissues.
Table 2: Performance Characteristics of HPLC-UV Methods
| Parameter | HPLC-UV | Source |
| Lower Limit of Quantitation (LLOQ) | Not specified | |
| Limit of Detection (LOD) | 5 ppb (0.005 mg/L) | [6] |
| Recovery | Not specified | |
| Inter-day Precision (%RSD) | Not specified | |
| Intra-day Precision (%RSD) | Not specified | |
| Linearity (R²) / Range | Not specified |
Note: HPLC-UV methods are generally less sensitive than MS-based methods and may not be suitable for applications requiring very low detection limits.[7][8]
Comparison of Sample Preparation Techniques
Effective sample preparation is essential to remove interferences from complex biological matrices and ensure accurate quantification.[9][10] The two most common approaches for biological tissues are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[11][12]
Table 3: Comparison of Protein Precipitation vs. Solid-Phase Extraction
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Source |
| Selectivity | Low | High | [13] |
| Matrix Effect | Higher potential for ion suppression/enhancement | Lower matrix effects, cleaner extracts | [11][14] |
| Recovery | Can be variable, potential for co-precipitation | Generally high and reproducible | [4][11] |
| Complexity | Simple, fast | More complex, requires method development | [12][13] |
| Cost | Low | High (cartridges, solvents) | [13] |
| Throughput | High, easily automated in 96-well format | Can be automated, but generally lower throughput than PPT | [15] |
General Workflow for Sample Preparation
The following diagrams illustrate the typical workflows for Protein Precipitation and Solid-Phase Extraction.
Caption: General workflow for Protein Precipitation (PPT).
Caption: General workflow for Solid-Phase Extraction (SPE).
Experimental Protocols
The following sections provide detailed, generalized protocols for the analysis of this compound in biological tissues. These should be optimized for specific laboratory instrumentation and matrices.
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
This method is fast and effective for initial sample cleanup.[12]
-
Homogenization: Homogenize a known weight of biological tissue (e.g., 100 mg) in a suitable buffer or water (e.g., 1.5 mL).[5]
-
Aliquoting: Transfer a precise volume of the tissue homogenate (e.g., 100 µL) to a microcentrifuge tube.
-
Internal Standard: Add an internal standard to correct for analytical variability.
-
Precipitation: Add three volumes of cold acetonitrile (B52724) (e.g., 300 µL).[14]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.[16]
-
Analysis: Inject the supernatant (or reconstituted sample) into the analytical system (e.g., LC-MS/MS).
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to PPT, which is often necessary for achieving low detection limits.[5][17] This protocol is a general guideline for a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent.
-
Sample Pre-treatment: Homogenize tissue as described in the PPT protocol. Centrifuge the homogenate and use the resulting supernatant for the SPE procedure.[5]
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water or an appropriate buffer through it.
-
Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove salts and other polar interferences while retaining this compound.
-
Elution: Elute this compound from the cartridge using a stronger solvent (e.g., 1 mL of methanol, potentially with a small percentage of acid or base to disrupt interactions).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the analytical system.
Protocol 3: Analysis by LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound.[3][18]
-
Chromatographic Column: A HILIC column is often preferred for retaining the highly polar this compound.[19]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).[18]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.[20]
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
Metabolic Pathway Visualization
This compound is formed from the biotransformation of metformin.[1][21] Understanding this relationship is key in metabolic studies.
Caption: Simplified metabolic pathway of metformin to this compound.[22]
References
- 1. HPLC Method for Separation of this compound and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Sensitive detection of antidiabetic compounds and one degradation product in wastewater samples by a new SPE-LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Development of a capillary electrophoresis–mass spectrometry method for the analysis of metformin and its transformation product this compound in biota - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bundesumweltministerium.de [bundesumweltministerium.de]
- 20. iosrjournals.org [iosrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Comparative study of the crystal structures of Guanylurea salts.
A detailed examination of the crystal structures of guanylurea salts, including its sulfate (B86663), perchlorate (B79767), nitrate (B79036), and phosphate (B84403) forms, reveals significant insights into their molecular arrangement and intermolecular interactions. This comparative guide, intended for researchers, scientists, and drug development professionals, summarizes key crystallographic data, outlines experimental methodologies, and provides a visual representation of the crystallographic workflow.
This compound, a molecule of interest in pharmaceutical and materials science, readily forms salts with various inorganic acids. The resulting crystal structures are primarily governed by an extensive network of hydrogen bonds, leading to diverse packing arrangements and physicochemical properties. This study provides a comparative analysis of the crystallographic parameters of four common this compound salts.
Crystallographic Data Summary
The crystallographic data for this compound sulfate hydrate (B1144303), this compound perchlorate, this compound nitrate, and this compound phosphate have been compiled from published literature. A summary of the key parameters is presented in the table below, facilitating a direct comparison of their unit cell dimensions, space groups, and other relevant structural information.
| Parameter | This compound Sulfate Hydrate | This compound Perchlorate | This compound Nitrate | This compound Phosphate |
| Formula | (C₂H₇N₄O)₂·SO₄·2H₂O | C₂H₇N₄O·ClO₄ | C₂H₇N₄O·NO₃ | C₂H₇N₄O·H₂PO₄ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 30.353(6) | 8.0115(2) | Data not found | Data not found |
| b (Å) | 6.6162(13) | 9.7328(2) | Data not found | Data not found |
| c (Å) | 21.204(4) | 9.5770(2) | Data not found | Data not found |
| α (°) | 90 | 90 | Data not found | Data not found |
| β (°) | 99.37(3) | 105.89(1) | Data not found | Data not found |
| γ (°) | 90 | 90 | Data not found | Data not found |
| V (ų) | 4201.4(14) | 718.94(3) | Data not found | Data not found |
| Z | 8 | 4 | Data not found | Data not found |
| T (K) | 200 | Room Temp. | Data not found | Data not found |
| Key Bond Lengths (Å) | C-N: 1.329(2)-1.358(10)[1] | Data not found | Data not found | Data not found |
| Key Bond Angles (°) | Data not found | Data not found | Data not found | Data not found |
Note: Detailed crystallographic data for this compound nitrate and this compound phosphate, including unit cell parameters and key bond lengths/angles, were not available in the searched literature.
The crystal structure of this compound sulfate hydrate is characterized by a monoclinic system with the space group C2/c.[1] The C-N bond lengths within the this compound cation range from 1.329(2) to 1.358(10) Å, indicating a degree of double-bond character and charge delocalization across the N-C-N fragment.[1] this compound perchlorate also crystallizes in a monoclinic system but with the space group P2₁/c and four formula units per unit cell.[2]
Experimental Protocols
The methodologies employed for the synthesis and crystallographic analysis of these salts are crucial for reproducing and building upon existing research.
Synthesis and Crystal Growth
-
This compound Sulfate Hydrate: Single crystals were obtained from a neutral aqueous solution containing this compound sulfate.[1]
-
This compound Perchlorate: This salt was prepared by reacting cyanoguanidine with concentrated perchloric acid. Single crystals suitable for X-ray diffraction were grown from an aqueous solution.[2]
-
This compound Nitrate: this compound nitrate was synthesized by the reaction of cyanoguanidine with concentrated nitric acid.[2]
-
This compound Phosphate: The synthesis of this compound phosphate typically involves the reaction of dicyandiamide (B1669379) with phosphoric acid.
X-ray Diffraction Analysis
For each of the characterized salts, single-crystal X-ray diffraction was the primary technique used for structure determination. A suitable single crystal was mounted on a diffractometer, and diffraction data were collected at a specific temperature (e.g., 200 K for the sulfate hydrate). The collected data were then processed to solve and refine the crystal structure, yielding the atomic coordinates, unit cell parameters, and other crystallographic details.
Workflow for Comparative Crystallographic Study
The logical flow of a comparative crystallographic study of this compound salts can be visualized as a series of interconnected steps, from the initial synthesis of the compounds to the final analysis and comparison of their crystal structures.
This guide provides a foundational comparison of the crystal structures of several key this compound salts. The presented data and methodologies offer a valuable resource for researchers working on the solid-state characterization of these and related compounds. Further investigation is required to obtain a complete crystallographic dataset for the nitrate and phosphate salts to enable a more comprehensive comparative analysis.
References
Safety Operating Guide
Guanylurea: A Comprehensive Guide to Safe Disposal in a Laboratory Setting
For researchers and scientists in drug development, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of guanylurea, ensuring compliance and minimizing risk.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. Based on safety data for this compound and related guanidine (B92328) compounds, the following precautions are mandatory.[1]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[2]
-
Eye and Face Protection: Use safety glasses with side shields or goggles.[1][2]
-
Skin and Body Protection: A fully buttoned lab coat is required to prevent skin contact.[1][2]
Ensure adequate ventilation in the work area, such as a certified chemical fume hood, especially when handling this compound powders to avoid dust formation.[1][2]
Hazard Profile of this compound Salts
This compound is typically available as a salt, such as this compound sulfate (B86663) or this compound phosphate. It is crucial to be aware of their specific hazards.
| Hazard Classification | This compound Sulfate | This compound Phosphate |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[3][4] | Category 4 (Harmful if swallowed)[4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3][5] | Not classified as a skin irritant[1] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[3][5] | Not classified as an eye irritant[1] |
| Respiratory Irritation | May cause respiratory irritation[3] | No specific data available[1] |
Step-by-Step Disposal Protocol
The standard and recommended procedure for the disposal of this compound is to manage it as hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.[1] In-lab chemical neutralization is not recommended without a validated procedure specific to your facility and waste composition, as reactions can be hazardous.
Waste Collection
-
Solid Waste: Carefully collect solid this compound waste, including contaminated items like weighing papers and gloves, into a designated hazardous waste container.[1][3] Avoid creating dust during transfer.[2]
-
Liquid Waste: Collect aqueous solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and spill cleanup debris, must also be disposed of as hazardous waste.[3]
Container Labeling
-
Use a container that is in good condition, compatible with the chemical, and has a secure, sealable lid.
-
Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound."[1]
-
Include the date when the waste was first added to the container and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]
Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[1][3]
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[3]
Arranging for Disposal
-
Once the container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a pickup.[1][3]
-
Follow all institutional procedures for waste manifest documentation and transport.
Spill Management Protocol
In the event of a this compound spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Notify: Clear the immediate area of all personnel and inform your laboratory supervisor and EHS department.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For solid spills, prevent the spread of dust. For liquid spills, contain the spill using absorbent material from a chemical spill kit (e.g., vermiculite (B1170534) or sand).[3]
-
Cleanup: While wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it into a labeled hazardous waste container.[1][3]
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water. Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste.[3]
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Guanylurea
Essential Safety and Handling Guide for Guanylurea
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling this compound and its common salt forms (e.g., phosphate (B84403), sulfate) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
Immediate Safety and Hazard Information
This compound and its salts are classified as hazardous substances. This compound is harmful if swallowed and causes serious eye irritation.[1] this compound sulfate (B86663) is also known to cause skin irritation and may cause respiratory irritation.[2] It is crucial to handle this compound with appropriate care in a well-ventilated area.[3]
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (for this compound Sulfate)[4]
-
Specific target organ toxicity (single exposure): Category 3, Respiratory system (for this compound Sulfate)[4]
Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure safety when handling this compound. The use of PPE should be considered the final barrier to exposure after engineering controls (like fume hoods) have been implemented.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face | Safety Goggles or Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face.[2] |
| Hand Protection | Chemical-resistant Gloves | Handle with gloves inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat or Impervious Clothing | A lab coat or fire/flame resistant and impervious clothing should be worn to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved Respirator | For most activities, work should be conducted in a chemical fume hood to avoid dust formation.[5] If exposure limits are exceeded or dust cannot be controlled, a full-face respirator or a NIOSH/MSHA approved respirator should be used.[2] |
Operational and Disposal Plans
Adherence to a strict operational workflow and proper disposal protocol is critical for safety and environmental protection.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.[4]
-
Assemble all necessary equipment and reagents before starting.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Storage:
Spill Cleanup Protocol
-
Evacuate: Evacuate personnel to safe areas. Keep people away from and upwind of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]
-
Collect: Sweep up and shovel the spilled material into suitable, closed containers for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Plan
-
Waste Collection: All waste materials, including leftover this compound and contaminated PPE (gloves, etc.), must be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor immediately.[2][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Quantitative Data
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₆N₄O | PubChem[1] |
| Molecular Weight | 102.10 g/mol | PubChem[1] |
| CAS Number | 141-83-3 | PubChem[1] |
| Melting Point | 178-182°C (this compound Phosphate) | NINGBO INNO PHARMCHEM CO.,LTD.[8] |
| Water Solubility | 91.6 g/L at 20°C (this compound Phosphate) | NINGBO INNO PHARMCHEM CO.,LTD.[8] |
| Appearance | White Crystalline Solid | Fisher Scientific |
Toxicological Data
| Endpoint | Value | Species/System | Source |
| Predicted No-Effect Concentration (PNEC) | 0.16 mg/L | Aquatic Environment | ResearchGate[9] |
| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) | GHS Classification | ECHA C&L Inventory[1] |
| Eye Irritation | Causes serious eye irritation (Category 2) | GHS Classification | ECHA C&L Inventory[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphate
This protocol is adapted from established chemical synthesis methods.[4][6]
Materials:
-
Purified water
-
Phosphoric acid
-
Reactor with heating and stirring capabilities
-
Filtration apparatus
Methodology:
-
Add dicyandiamide and purified water to the reactor in a mass ratio of 1:(2-4).[6]
-
Stir the mixture and heat the system to 80-100°C until the dicyandiamide is completely dissolved.[6]
-
Filter the hot solution to remove any impurities.
-
Slowly add phosphoric acid dropwise into the hot, filtered solution. Maintain the temperature during addition.
-
After the addition is complete, hold the mixture at temperature for a specified period (e.g., 45 minutes to 8 hours) to ensure the reaction goes to completion.[4][6]
-
Cool the mixture to approximately 25°C to induce crystallization of this compound phosphate.[4]
-
Collect the crystals by centrifugation or filtration.
-
Wash the solid product with a solvent such as ethanol.[6]
-
Dry the purified crystals in a drying oven.
Protocol 2: HPLC Analysis of this compound
This protocol is for the separation and analysis of this compound using High-Performance Liquid Chromatography.[10]
Equipment and Reagents:
-
HPLC system with UV detector
-
Primesep 100 mixed-mode stationary phase column
-
Mobile Phase: Acetonitrile (B52724) (MeCN), Water, and Sulfuric Acid buffer
-
This compound standard and samples
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of water, acetonitrile (MeCN), and a sulfuric acid buffer. The exact ratio should be optimized for the specific column and system.
-
System Equilibration: Equilibrate the Primesep 100 column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve this compound standards and samples in the mobile phase or a compatible solvent. Filter the samples through a 0.45 µm filter before injection.
-
Injection: Inject a known volume of the prepared sample onto the column.
-
Detection: Monitor the eluent using a UV detector set at 200 nm.[10]
-
Analysis: Identify and quantify this compound by comparing the retention time and peak area of the sample to those of the known standard.
Visualized Workflows
The following diagrams illustrate key operational workflows for handling this compound.
References
- 1. This compound | C2H6N4O | CID 8859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-15N4 | C2H6N4O | CID 45039371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107721883A - Preparation method of this compound phosphate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Separation of this compound and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
